6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBSHNPCKOYRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate for Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a critical building block in medicinal chemistry. The 7-azaindole scaffold is a privileged structure, frequently incorporated into kinase inhibitors and other targeted therapeutics.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, strategic considerations, and practical insights essential for successfully executing this two-step synthesis. We will explore the dual role of the phenylsulfonyl group, the principles of regioselective electrophilic iodination, and the critical parameters that ensure a high-yielding, reproducible, and scalable process. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a robust and well-understood method for accessing this versatile chemical intermediate.
Strategic Overview: The Importance of a Well-Designed Synthesis
The target molecule, 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is not an end-product but a highly valuable intermediate. Its utility stems from the orthogonal reactivity of its substituents. The C2-iodo group serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the introduction of diverse aryl or alkynyl moieties.[2][3][4] The C6-chloro atom provides a secondary site for functionalization, often via nucleophilic aromatic substitution under more forcing conditions. The N1-phenylsulfonyl group is not merely a protecting group; it plays a crucial role in activating the pyrrole ring and directing the regioselectivity of the iodination step.
Our synthetic strategy is therefore designed as a two-step sequence starting from the commercially available 6-Chloro-1H-pyrrolo[2,3-b]pyridine (also known as 6-chloro-7-azaindole).
-
N-Sulfonylation: Protection of the pyrrole nitrogen with a phenylsulfonyl group.
-
Regioselective C2-Iodination: Introduction of the iodine atom at the C2 position of the azaindole core.
This approach is efficient, high-yielding, and leverages well-understood reaction mechanisms to achieve the desired product with high purity.
Caption: Retrosynthetic pathway for the target molecule.
Step 1: N-Sulfonylation of 6-Chloro-7-azaindole
The first step involves the protection of the pyrrole nitrogen of 6-chloro-7-azaindole. The choice of the phenylsulfonyl group is deliberate and serves multiple critical functions.
Rationale and Mechanistic Considerations
-
Protection and Acidity: The pyrrole N-H is acidic and can interfere with subsequent reactions. The electron-withdrawing nature of the phenylsulfonyl group significantly increases the acidity of the N-H proton, facilitating its removal by a suitable base.
-
Activation & Directing Effects: Unlike some protecting groups that deactivate the ring, the N-sulfonyl group withdraws electron density via induction but also activates the pyrrole ring towards electrophilic attack at the C3 position. However, in this specific scaffold, it ultimately facilitates a highly regioselective iodination at the C2 position, a crucial aspect discussed in Step 2.
-
Stability and Removal: The phenylsulfonyl group is robust and stable to a wide range of reaction conditions, including the palladium-catalyzed cross-coupling reactions for which the final product is intended.[5] While not performed in this guide, it can be removed under specific basic conditions if the N-H free azaindole is required.
The reaction proceeds via a standard deprotonation/nucleophilic attack mechanism. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to irreversibly deprotonate the 7-azaindole nitrogen, forming the corresponding sodium salt. This highly nucleophilic anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group to form the desired N-S bond.
Detailed Experimental Protocol: Synthesis of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
| Parameter | Value | Rationale |
| Starting Material | 6-Chloro-1H-pyrrolo[2,3-b]pyridine | Commercially available.[6] |
| Reagent | Sodium Hydride (NaH), 60% in mineral oil | Strong, non-nucleophilic base for complete deprotonation. |
| Reagent | Benzenesulfonyl Chloride | Electrophilic source of the phenylsulfonyl group. |
| Solvent | N,N-Dimethylformamide (DMF), anhydrous | Aprotic, polar solvent; effectively solvates the sodium salt. |
| Temperature | 0 °C to Room Temperature | Allows for controlled deprotonation and subsequent reaction. |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion. |
| Workup | Aqueous Quench | Safely quenches excess NaH and precipitates the product. |
Step-by-Step Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add 6-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes. The solution may become clearer as the sodium salt forms.
-
Slowly add Benzenesulfonyl Chloride (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, slowly and carefully quench the reaction by adding it to a beaker of ice water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, washing thoroughly with water and then with a cold, non-polar solvent (e.g., hexane or ether) to remove mineral oil and other impurities.
-
Dry the solid under vacuum to yield 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, which is often of sufficient purity for the next step.
Step 2: Regioselective C2-Iodination
This step is the most critical transformation, installing the iodine atom at the C2 position with high selectivity. This regioselectivity is a key feature of the N-phenylsulfonyl protected 7-azaindole system.
Rationale and Mechanistic Considerations
Pyrroles and indoles are electron-rich aromatic systems that readily undergo electrophilic aromatic substitution.[7][8] The position of attack is governed by the stability of the intermediate carbocation (the Wheland intermediate or σ-complex).
-
Inherent Reactivity of Pyrrole: For a typical pyrrole ring, electrophilic attack is heavily favored at the C2 (α) position because the positive charge in the resulting intermediate can be delocalized over three atoms, including the nitrogen, which is more stable than the intermediate formed from C3 (β) attack where the charge is delocalized over only two carbon atoms.[8][9]
-
The 7-Azaindole System: The 7-azaindole (pyrrolo[2,3-b]pyridine) core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[10][11] The pyridine nitrogen withdraws electron density, making the overall system less reactive than indole but still prone to electrophilic substitution on the pyrrole moiety.
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[12] It is an electrophilic source of iodine ("I+") that is mild, easy to handle (a solid), and highly effective for iodinating electron-rich heterocycles.[13][14][15] The reaction is often performed in a polar aprotic solvent like DMF.
The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The π-system of the pyrrole ring attacks the electrophilic iodine of NIS, forming a resonance-stabilized σ-complex. Subsequent loss of a proton from the C2 position re-establishes aromaticity and yields the 2-iodo product. The high regioselectivity for C2 over C3 is a consequence of the greater stabilization of the intermediate cation formed during C2 attack.
Caption: Overall experimental workflow for the synthesis.
Detailed Experimental Protocol: Synthesis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
| Parameter | Value | Rationale |
| Starting Material | 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Product from Step 1. |
| Reagent | N-Iodosuccinimide (NIS) | Mild and effective electrophilic iodinating agent.[12] |
| Solvent | N,N-Dimethylformamide (DMF), anhydrous | Aprotic, polar solvent that facilitates the reaction. |
| Temperature | Room Temperature | The activated system reacts readily without heating. |
| Reaction Time | 2-4 hours | Generally sufficient for complete conversion. |
| Workup | Aqueous with Sodium Thiosulfate | Quenches excess NIS and precipitates the final product. |
Step-by-Step Procedure:
-
Dissolve the 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) from Step 1 in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The solution will typically darken in color.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (~10% w/v). This will quench any unreacted NIS.
-
Stir for 15-20 minutes. The product will precipitate as a pale solid.
-
Collect the solid by vacuum filtration, washing thoroughly with water, followed by a minimal amount of cold ethanol or isopropanol to remove residual DMF and succinimide.
-
Dry the product under high vacuum to afford the final compound, 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting and Purity Considerations
-
Incomplete N-Sulfonylation: If the first step does not go to completion, ensure the NaH is fresh and the DMF is truly anhydrous. Water will quench the base and hydrolyze the sulfonyl chloride.
-
Regioselectivity in Iodination: While highly selective for C2, trace amounts of the C3-iodo isomer or di-iodinated products can form if reaction conditions are not controlled. Using a slight excess (1.05-1.1 eq) of NIS is usually optimal. A large excess may lead to side products.
-
Purification: The final product is often obtained in high purity after precipitation and washing. If necessary, it can be further purified by recrystallization from a solvent system like ethyl acetate/heptane or by column chromatography on silica gel.
Conclusion
The two-step synthesis outlined in this guide provides a reliable and efficient pathway to 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. By understanding the mechanistic principles behind each transformation—the role of the N-phenylsulfonyl group in activation and the inherent electrophilic substitution pattern of the 7-azaindole core—researchers can confidently produce this key intermediate. This molecule serves as a versatile platform for the rapid generation of compound libraries, accelerating the discovery and development of novel therapeutics, particularly in the field of kinase inhibitors.[2][16]
References
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Molecules. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Available at: [Link]
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ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Available at: [Link]
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ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Available at: [Link]
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MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
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Wiley Online Library. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Available at: [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
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Wikipedia. (n.d.). N-Iodosuccinimide. Available at: [Link]
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Appchem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-. Available at: [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]
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Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available at: [Link]
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MySkinRecipes. (n.d.). 1-(benzenesulfonyl)-6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine. Available at: [Link]
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Chemistry Stack Exchange. (2018). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?. Available at: [Link]
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Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Available at: [Link]
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PubMed Central. (n.d.). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Available at: [Link]
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Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily.... Available at: [Link]
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Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Available at: [Link]
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PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
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PubMed. (2009). Asymmetric synthesis of indolines through intramolecular shifting of aromatic sulfinyl groups. Role of the pi,pi-stacking interactions in these unusual S(N)Ar processes. Available at: [Link]
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PubMed. (2000). Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole. Available at: [Link]
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SciSpace. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available at: [Link]
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PubMed Central. (n.d.). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Available at: [Link]
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Aladdin. (n.d.). 1-(benzenesulfonyl)-3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
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Dana Bioscience. (n.d.). 6-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 1g. Available at: [Link]
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PubChem. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
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ResearchGate. (2020). Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Available at: [Link]
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ResearchGate. (2021). Unique Regioselective C-H Diacetoxylation of Pyrrolo[2,3-d]pyrimidine Derivatives Promoted by Sodium Iodide. Available at: [Link]
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ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, has garnered significant attention as a "privileged structure." Its unique electronic and steric properties make it an ideal framework for the design of kinase inhibitors and other targeted therapies. This guide provides an in-depth examination of a specific, highly functionalized derivative: 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .
The strategic placement of a chloro group at the 6-position, an iodo group at the 2-position, and a phenylsulfonyl protecting/activating group on the pyrrole nitrogen creates a molecule with multiple reactive handles. This design allows for sequential and site-selective modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular libraries for drug discovery. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and for predicting the behavior of its downstream derivatives. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering both foundational data and detailed experimental protocols for its characterization.
Molecular Structure and Core Properties
The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, these core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(benzenesulfonyl)-6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | [1] |
| CAS Number | 1227267-22-2 | [1][2] |
| Molecular Formula | C₁₃H₈ClIN₂O₂S | [1][2] |
| Molecular Weight | 418.63 g/mol | [1][2] |
| Appearance | Expected to be a solid crystalline form. | [3] |
Experimental Physicochemical Properties
Detailed experimental data for this specific molecule is not widely available in public literature. Therefore, this section outlines the well-established methodologies for determining these crucial parameters. The causality behind each experimental choice is explained to provide a framework for self-validating and reproducible measurements.
Melting Point
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden this range.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus.
-
Sample Preparation:
-
Instrument Setup:
-
Insert the capillary tube into the heating block of the apparatus.
-
Set the initial temperature to approximately 20°C below the expected melting point. If unknown, a rapid preliminary heating can be performed to find an approximate range.[6]
-
-
Measurement:
-
Begin heating at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Calibrate the thermometer with a known standard, such as benzoic acid or urea, to ensure accuracy.[6]
-
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a key determinant of a compound's suitability for various applications, including reaction conditions and bioavailability in drug development. A comprehensive profile across a range of solvents is essential. While specific data for the title compound is limited, related pyrrolo[2,3-b]pyridine derivatives are generally soluble in organic solvents like DMSO and acetone, with limited aqueous solubility.[3]
Experimental Protocol: pH-Solubility Profiling (Shake-Flask Method)
This gold-standard method determines the equilibrium solubility of a compound at various pH levels, which is critical for drug candidates.[7][8]
-
Preparation of Media:
-
Prepare a series of buffers at different pH values, typically covering the physiological range (e.g., pH 1.2, 4.5, 6.8).[7]
-
-
Sample Addition:
-
Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. This ensures that a saturated solution is formed.
-
-
Equilibration:
-
Sample Processing:
-
Separate the undissolved solid from the solution via centrifugation or filtration.
-
-
Quantification:
-
Determine the concentration of the compound in the clear supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[10]
-
Caption: Shake-Flask Method for pH-Solubility Profiling.
Spectroscopic Characterization
Spectroscopic analysis provides a molecular fingerprint, confirming the identity and structural integrity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]
-
The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[12][13]
-
-
Data Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer.
-
Use the deuterium signal from the solvent for field-frequency locking.
-
Reference the ¹H spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Expected ¹H NMR Spectral Features:
-
Aromatic protons on the pyrrolo[2,3-b]pyridine core and the phenylsulfonyl group will appear in the downfield region (typically δ 7.0-8.5 ppm).
-
The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro, iodo, and sulfonyl groups.
-
-
Expected ¹³C NMR Spectral Features:
-
Carbons directly attached to electronegative atoms (N, Cl, S) and the carbonyl-like carbons of the sulfonyl group will be significantly downfield.
-
The carbon atom bearing the iodine (C2) will show a characteristic upfield shift due to the heavy atom effect.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
S=O Stretch (Sulfonyl): Strong absorptions around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C=C and C=N Aromatic Ring Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: Typically observed in the 800-600 cm⁻¹ region.
-
C-S Stretch: Absorptions around 700-600 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane bends in the 900-675 cm⁻¹ region, indicative of the substitution pattern.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: The solution is infused into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Results:
-
Molecular Ion Peak: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 419.63.
-
Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak that is approximately one-third the intensity of the main molecular ion peak.[14][15] This provides definitive evidence for the presence of a single chlorine atom. The presence of iodine (¹²⁷I) and sulfur (³²S, ³⁴S) will also contribute to the isotopic cluster.
-
Reactivity and Stability
The chemical reactivity of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is dictated by its functional groups.
-
Iodo Group (C2): The C-I bond is the most labile site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), allowing for the introduction of various aryl, alkyl, or alkynyl substituents. This reactivity is crucial for its use as a synthetic intermediate.
-
Chloro Group (C6): The C-Cl bond is less reactive than the C-I bond, enabling selective functionalization at the C2 position. The C6 position can be targeted for nucleophilic aromatic substitution or cross-coupling under more forcing conditions.
-
Phenylsulfonyl Group (N1): This group serves a dual purpose. It protects the pyrrole nitrogen and activates the pyrrolo[2,3-b]pyridine core. It can be removed under specific conditions if the parent NH-pyrrolo[2,3-b]pyridine is the desired final product.
The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light and moisture). However, as with many halogenated heterocyclic compounds, prolonged exposure to light or strong bases should be avoided to prevent degradation.
Conclusion
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While specific, publicly available experimental data on its physicochemical properties are sparse, this guide provides a comprehensive framework for its characterization. By employing the detailed, validated protocols outlined herein for determining melting point, solubility, and spectroscopic identity, researchers can generate the reliable data necessary to advance their synthetic and drug development programs. The multifaceted reactivity of this molecule, combined with the proven therapeutic importance of the pyrrolo[2,3-b]pyridine scaffold, ensures its continued relevance in the pursuit of novel therapeutic agents.
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Deconstructing the Spectroscopic Signature of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide offers an in-depth exploration of the expected spectral characteristics of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , a substituted 7-azaindole with significant potential in medicinal chemistry.[1][2] The strategic placement of its chloro, iodo, and phenylsulfonyl groups creates a unique electronic environment, which is reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document will not only present the anticipated data but also delve into the scientific rationale behind the spectral signatures.
Molecular Structure and Key Features
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound built upon the 7-azaindole core.[3] The key functional groups influencing its spectral properties are:
-
Pyrrolo[2,3-b]pyridine Core: This fused bicyclic system, also known as 7-azaindole, is the foundational structure. Its aromaticity and the presence of two nitrogen atoms dictate the baseline electronic environment.
-
Phenylsulfonyl Group: Attached to the pyrrole nitrogen, this strong electron-withdrawing group significantly influences the electron density of the entire ring system, leading to notable deshielding effects in NMR spectroscopy.
-
Halogen Substituents (Chloro and Iodo): The presence of chlorine at the 6-position and iodine at the 2-position introduces further electronic and steric effects. Their distinct isotopic patterns are particularly important in mass spectrometry.
Below is a diagram illustrating the molecular structure and the numbering convention used for spectral assignments.
Caption: Molecular structure of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The electron-withdrawing nature of the phenylsulfonyl group and the halogens will cause the aromatic protons and carbons of the pyrrolo[2,3-b]pyridine core to be deshielded, appearing at higher chemical shifts (downfield) compared to the unsubstituted 7-azaindole.
¹H NMR Spectroscopy
The expected proton NMR spectrum will show signals corresponding to the protons on the pyrrolo[2,3-b]pyridine core and the phenylsulfonyl group.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~6.5 - 7.0 | s | - | Singlet due to no adjacent protons. |
| H-4 | ~7.5 - 8.0 | d | ~8-9 | Coupled to H-5. Deshielded by the adjacent nitrogen and the phenylsulfonyl group. |
| H-5 | ~7.0 - 7.5 | d | ~8-9 | Coupled to H-4. |
| Phenyl Protons | ~7.4 - 8.2 | m | - | Complex multiplet for the five protons of the phenylsulfonyl group. |
¹³C NMR Spectroscopy
The carbon NMR will provide insights into the carbon skeleton of the molecule. Similar to the proton NMR, the carbons of the heterocyclic core will be deshielded.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process and reference the spectrum similarly to the ¹H NMR.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~90 - 100 | Shielded due to the heavy atom effect of iodine. |
| C-3 | ~110 - 120 | |
| C-3a | ~130 - 140 | |
| C-4 | ~120 - 130 | |
| C-5 | ~115 - 125 | |
| C-6 | ~145 - 155 | Deshielded due to the attached chlorine. |
| C-7a | ~140 - 150 | |
| Phenyl Carbons | ~125 - 140 | Four signals expected for the phenyl ring due to symmetry. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Prepare the sample, typically as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent or as a KBr pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100 - 3000 | C-H stretch | Aromatic | Characteristic of C-H bonds in aromatic rings. |
| ~1600 - 1450 | C=C and C=N stretch | Aromatic Rings | Skeletal vibrations of the pyrrolo[2,3-b]pyridine and phenyl rings.[4] |
| ~1370 - 1330 | Asymmetric SO₂ stretch | Phenylsulfonyl | Strong absorption bands characteristic of sulfonyl groups.[5][6] |
| ~1180 - 1160 | Symmetric SO₂ stretch | Phenylsulfonyl | Strong absorption bands characteristic of sulfonyl groups.[5][6] |
| ~850 - 750 | C-Cl stretch | Chloroalkene | The position can vary depending on the aromatic system. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analyze the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data:
The molecular formula of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is C₁₃H₈ClIN₂O₂S, with a monoisotopic mass of approximately 417.9 g/mol .
Key Features to Expect:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the intact molecule.
-
Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[7][8]
-
Fragmentation: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for halogenated and sulfonyl-containing compounds include:
-
Loss of the phenylsulfonyl group.
-
Loss of iodine and/or chlorine radicals.
-
Cleavage of the heterocyclic rings.
-
Caption: Predicted fragmentation pathways in mass spectrometry.
Conclusion
The spectral analysis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous identification and characterization. The electron-withdrawing phenylsulfonyl group and the halogen substituents create a unique and predictable spectral signature that is essential for quality control, reaction monitoring, and further development of this promising class of compounds. This guide provides the foundational knowledge for researchers to interpret the spectral data of this and related molecules with confidence.
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An In-depth Technical Guide to the Reactivity Profile of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Abstract
This technical guide provides a comprehensive analysis of the synthesis and reactivity of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in medicinal chemistry. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors. This document details the strategic importance of the orthogonal reactivity of the C2-iodo and C6-chloro substituents, which allows for selective and sequential functionalization. We will explore the key reaction classes at each position, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and N-deprotection strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Introduction and Strategic Importance
The 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine scaffold (CAS 1227267-22-2) is a highly functionalized heterocyclic compound of significant interest in drug discovery.[1][2] The 7-azaindole core is a bioisostere of indole and is prevalent in a multitude of kinase inhibitors by acting as a hinge-binding motif. The strategic placement of three key functional groups—a phenylsulfonyl protecting group, a highly reactive iodo substituent, and a less reactive chloro substituent—provides a platform for controlled, stepwise diversification.
The N-phenylsulfonyl group serves a dual purpose: it protects the pyrrole nitrogen from undesired side reactions and activates the pyrrole ring, influencing the regioselectivity of subsequent reactions. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is the cornerstone of this molecule's utility. The C-I bond is significantly more susceptible to oxidative addition by palladium(0) catalysts, enabling a wide array of cross-coupling reactions to be performed selectively at the C2 position. The C-Cl bond, being more robust, remains intact under these conditions, allowing for a second, distinct functionalization at the C6 position in a subsequent step. This orthogonal reactivity is paramount for the efficient construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).
Synthesis of the Core Scaffold
The synthesis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is achieved through a logical sequence of protection and halogenation steps, starting from the commercially available 6-chloro-1H-pyrrolo[2,3-b]pyridine.
}
Figure 1: Synthetic workflow for the title compound.
Step 1: N-Phenylsulfonylation
The first step involves the protection of the pyrrole nitrogen with a phenylsulfonyl group. This is typically achieved by deprotonating the N-H of 6-chloro-1H-pyrrolo[2,3-b]pyridine with a suitable base, followed by quenching with benzenesulfonyl chloride.
Experimental Protocol: Synthesis of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: C2-Iodination
The N-sulfonylated intermediate is then subjected to electrophilic iodination, which regioselectively occurs at the electron-rich C2 position of the pyrrole ring. N-Iodosuccinimide (NIS) is a commonly used and effective reagent for this transformation.[3][4]
Experimental Protocol: Synthesis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in an anhydrous solvent such as dimethylformamide (DMF) under an inert atmosphere.
-
Add N-Iodosuccinimide (1.1 to 1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound, 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Reactivity Profile at the C2-Iodo Position
The C2-iodo bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This allows for the selective introduction of a wide variety of substituents at this position.
}
Figure 2: Key cross-coupling reactions at the C2-Iodo position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. On substrates bearing both iodo and chloro substituents, the reaction proceeds with high chemoselectivity at the iodo-substituted position.[5] This allows for the introduction of various aryl and heteroaryl groups.
Representative Protocol: Suzuki-Miyaura Coupling at C2
-
To a degassed mixture of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv) in a solvent system (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃/ligand.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-aryl-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the 7-azaindole core. This reaction is typically catalyzed by a combination of palladium and copper(I) salts and also shows high selectivity for the C-I bond.[6][7]
Representative Protocol: Sonogashira Coupling at C2
-
To a solution of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 equiv), a copper(I) co-catalyst such as CuI (0.1 equiv), and a base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 equiv).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 2-alkynyl-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Conditions at C2
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80 - 100 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | THF, DMF | 25 - 60 |
Reactivity Profile at the C6-Chloro Position
After selective functionalization at the C2 position, the C6-chloro group becomes the primary handle for further diversification. While more inert than the C-I bond to palladium-catalyzed cross-coupling, it is susceptible to nucleophilic aromatic substitution (SNAr), particularly under palladium catalysis in the form of Buchwald-Hartwig amination.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is effective for coupling amines with heteroaryl chlorides.[9][10] This reaction typically requires a palladium catalyst with specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and a strong base.
}
Figure 3: Buchwald-Hartwig amination at the C6-Chloro position.
Representative Protocol: Buchwald-Hartwig Amination at C6
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the 2-substituted-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv), the corresponding phosphine ligand (e.g., XPhos, if not using a precatalyst), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane, followed by the amine (1.2-1.5 equiv).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 6-amino-substituted derivative.
Deprotection of the N-Phenylsulfonyl Group
The final step in many synthetic sequences involving this scaffold is the removal of the N-phenylsulfonyl protecting group to reveal the free N-H of the 7-azaindole. This group is robust but can be cleaved under specific reductive or basic conditions.
Reductive Cleavage with Magnesium in Methanol
A widely used and effective method for the deprotection of N-sulfonylated indoles and related heterocycles is reductive cleavage using magnesium turnings in methanol.[11][12] This method is often high-yielding and proceeds under relatively mild conditions.
Representative Protocol: Mg/MeOH Deprotection
-
To a solution of the N-phenylsulfonylated pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous methanol, add magnesium turnings (10-20 equiv). A crystal of iodine may be added to activate the magnesium surface.
-
Stir the suspension at room temperature or heat to 50 °C for 4-12 hours. The reaction progress can be monitored by the consumption of the starting material (TLC or LC-MS).
-
Upon completion, cool the reaction mixture and quench by the addition of saturated aqueous ammonium chloride or 1M HCl.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a basic aqueous solution (e.g., saturated NaHCO₃).
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the deprotected 1H-pyrrolo[2,3-b]pyridine.
Table 2: Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Potential Issues |
| Reductive (Mg/MeOH) | Mg, MeOH | RT to 50 °C | Mild, high-yielding, common | Can be slow, requires activation |
| Basic Hydrolysis | KOH or NaOH | MeOH/H₂O, Reflux | Readily available reagents | Harsher conditions, potential side reactions |
| Reductive (Li/Naphthalene) | Li, Naphthalene (cat.) | THF, -78 °C to RT | Very mild, chemoselective | Requires cryogenic temps, handling of lithium |
Conclusion
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a strategically designed synthetic intermediate that offers a predictable and versatile platform for the synthesis of complex, polysubstituted 7-azaindoles. The well-defined reactivity hierarchy—C2-Iodo (cross-coupling) > C6-Chloro (amination) > N-SO₂Ph (deprotection)—enables a logical and efficient approach to molecular diversification. This guide provides the foundational knowledge and representative protocols necessary for researchers to effectively utilize this powerful building block in the pursuit of novel therapeutics and other advanced materials. Careful optimization of the described conditions will be necessary for specific substrates to achieve maximum efficiency and yield.
References
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ResearchGate. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
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Organic Chemistry Portal. (2010). Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation. Available at: [Link]
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Apphem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-. Available at: [Link]
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PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Available at: [Link]
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Knochel, P. et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Available at: [Link]
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Abell, A. et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (2017). Azaindole synthesis. Available at: [Link]
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Organic Chemistry Portal. (2022). N-Iodosuccinimide (NIS). Available at: [Link]
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ResearchGate. (2011). Iodination of 7-azaindole and pyrrole. Available at: [Link]
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Royal Society of Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available at: [Link]
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Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]
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University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
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MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Andersen, U. et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]
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Asian Journal of Chemistry. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. ResearchGate. Available at: [Link]
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Das, P. et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. PubMed. Available at: [Link]
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Current Organic Chemistry. (2004). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. ResearchGate. Available at: [Link]
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O'Brien, P. et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. NIH. Available at: [Link]
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PubMed. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Available at: [Link]
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Asian Journal of Chemistry. (2017). Synthesis of 5-Ethyl-1H-indole. Available at: [Link]
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An In-depth Technical Guide to the Structural Analysis of the 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Core
Abstract
The 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, also known as 1-(phenylsulfonyl)-7-azaindole, represents a pivotal heterocyclic scaffold in contemporary medicinal chemistry and materials science. The introduction of the phenylsulfonyl group at the N1-position of the 7-azaindole core profoundly influences its electronic properties, reactivity, and three-dimensional structure, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive structural analysis of this core, synthesizing data from spectroscopic methodologies, and offering insights into its synthesis, electronic nature, and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecular framework.
Introduction: The Significance of the N-Phenylsulfonylated 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged isostere of indole, where a nitrogen atom replaces the C7-H group. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities and dipole moments, making it a valuable building block in drug discovery. The strategic placement of a phenylsulfonyl group on the pyrrole nitrogen serves several critical functions:
-
Protection of the N-H group: The sulfonyl group acts as a robust protecting group, enabling selective functionalization at other positions of the heterocyclic core.
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the phenylsulfonyl moiety significantly decreases the electron density of the pyrrolo[2,3-b]pyridine ring system. This electronic perturbation is key to modifying the reactivity of the core, facilitating reactions that are challenging with the unprotected analogue.
-
Structural Influence: The bulky phenylsulfonyl group can influence the conformation of molecules, which can be crucial for optimizing binding to target proteins.
This guide will systematically deconstruct the structural features of the 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine core, providing a foundational understanding for its application in synthetic and medicinal chemistry.
Synthesis and Characterization
The preparation of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is typically achieved through the N-sulfonylation of 7-azaindole. A reliable and high-yielding protocol is detailed below.
Synthetic Protocol
A common and efficient method for the synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves the reaction of 1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride under basic conditions.[1]
Reaction Scheme:
Figure 1: Synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Step-by-Step Methodology:
-
To a dry round-bottom flask purged with nitrogen, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq), finely ground sodium hydroxide (approx. 3.0 eq), and tetrabutylammonium bromide (TBAB, catalytic amount).
-
Add dichloromethane (CH₂Cl₂) as the solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (approx. 1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., cyclohexane/ethyl acetate) to afford the pure 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a solid.[1]
Spectroscopic Signature
A thorough understanding of the spectroscopic properties of the 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine core is essential for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule in solution. The electron-withdrawing nature of the phenylsulfonyl group induces significant downfield shifts of the pyrrolo[2,3-b]pyridine protons and carbons compared to the unsubstituted parent compound.
Table 1: ¹H and ¹³C NMR Data for 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-b]pyridine.
| Position | ¹H Chemical Shift (δ, ppm) of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (in CDCl₃) [1] | ¹H Chemical Shift (δ, ppm) of 1H-pyrrolo[2,3-b]pyridine (in CDCl₃) | ¹³C Chemical Shift (δ, ppm) of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (in CDCl₃) [1] | ¹³C Chemical Shift (δ, ppm) of 1H-pyrrolo[2,3-b]pyridine (in CDCl₃) |
| H-2 | 7.73 (d, J = 4.0 Hz) | ~7.6 | 123.0 | 121.3 |
| H-3 | 6.61 (d, J = 4.0 Hz) | ~6.5 | 105.5 | 100.8 |
| H-4 | 7.86 (dd, J = 1.5, 7.8 Hz) | ~7.8 | 129.9 | 128.0 |
| H-5 | 7.19 (dd, J = 4.8, 7.8 Hz) | ~7.1 | 119.0 | 116.4 |
| H-6 | 8.45 (dd, J = 1.5, 4.8 Hz) | ~8.3 | 144.7 | 142.9 |
| Phenyl-H | 8.20 (d), 7.57 (t), 7.47-7.52 (m) | - | 138.3, 134.1, 129.1, 128.0 | - |
Note: Chemical shifts for the unsubstituted 1H-pyrrolo[2,3-b]pyridine are approximate and can vary with solvent and concentration.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and Experimental Data for 1H-pyrrolo[2,3-b]pyridine.
| Functional Group | Predicted Wavenumber (cm⁻¹) for 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Experimental Wavenumber (cm⁻¹) for 1H-pyrrolo[2,3-b]pyridine (Gas Phase) |
| C-H (aromatic) | 3100 - 3000 | 3100 - 3000 |
| C=C, C=N (aromatic) | 1600 - 1450 | 1600 - 1450 |
| S=O (sulfonyl) | 1370 - 1330 (asymmetric), 1180 - 1160 (symmetric) | - |
| C-N | 1350 - 1250 | 1350 - 1250 |
| S-N | ~950 | - |
| N-H | - | ~3450 |
The most diagnostic peaks for the N-sulfonylated compound would be the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds.
Mass Spectrometry (MS)
The mass spectrum of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of the phenylsulfonyl group or components thereof.
Table 3: Predicted Mass Spectrometry Data for 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and Experimental Data for 1H-pyrrolo[2,3-b]pyridine.
| Compound | Molecular Formula | Molecular Weight | Predicted/Observed m/z Ratios |
| 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | C₁₃H₁₀N₂O₂S | 258.30 | M⁺ at 258, fragments corresponding to [M-SO₂]⁺, [M-Ph]⁺, [M-SO₂Ph]⁺ |
| 1H-pyrrolo[2,3-b]pyridine | C₇H₆N₂ | 118.14 | M⁺ at 118 |
Structural and Electronic Properties
The introduction of the phenylsulfonyl group induces significant changes in the three-dimensional structure and electronic landscape of the 7-azaindole core.
Molecular Geometry
While a definitive X-ray crystal structure for 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is not publicly available, data from closely related structures, such as N-sulfonylated indoles, and computational modeling can provide valuable insights. The geometry around the sulfonyl group is expected to be tetrahedral. The phenyl and pyrrolopyridine rings are not expected to be coplanar due to steric hindrance, with a significant dihedral angle between the plane of the pyrrolopyridine ring and the plane of the phenyl ring.
Figure 2: Predicted connectivity and non-planar arrangement.
Electronic Effects and Reactivity
The phenylsulfonyl group is a strong electron-withdrawing group, which has a profound impact on the reactivity of the pyrrolo[2,3-b]pyridine core.
-
Decreased Nucleophilicity: The electron density of the pyrrole ring is significantly reduced, making it less susceptible to electrophilic attack compared to the unsubstituted 7-azaindole.
-
Increased Acidity of C-H Bonds: The electron-withdrawing nature of the sulfonyl group acidifies the protons on the pyrrolopyridine ring, particularly at the C2 and C3 positions. This facilitates deprotonation and subsequent functionalization with electrophiles.
-
Regioselectivity of Reactions: The N-sulfonyl group can direct metallation and subsequent electrophilic quench to specific positions. For instance, regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles at the C3 position has been reported.
Figure 3: Influence of the phenylsulfonyl group on reactivity.
Conclusion
The 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine core is a synthetically versatile and electronically tunable scaffold. The phenylsulfonyl group is not merely a protecting group but a powerful modulator of the core's structural and electronic properties. A thorough understanding of its spectroscopic signatures and the electronic consequences of N-sulfonylation is paramount for its effective utilization in the design and synthesis of novel bioactive molecules and functional materials. Further elucidation of its solid-state structure through X-ray crystallography would provide even deeper insights into its conformational preferences and intermolecular interactions, paving the way for more rational design strategies in drug discovery.
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Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Zhao, et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. Available at: [Link]
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El-Mernissi, et al. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link]
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Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. National Institutes of Health. Available at: [Link]
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Mothe, T., et al. (2025). Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Journal of Molecular Structure. Available at: [Link]
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Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]
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Chong, D. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules. Available at: [Link]
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Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI. Available at: [Link]
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Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
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Caira, M. R., et al. (2005). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules. Available at: [Link]
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Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances. Available at: [Link]
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New 7-azaindole palladium and platinum complexes: Crystal structures and theoretical calculations. in vitro anticancer activity of the platinum compounds. ResearchGate. Available at: [Link]
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1H-Pyrrolo[2,3-b]pyridine, 2-Methyl-5-nitro-1-(phenylsulfonyl)-. ChemBK. Available at: [Link]
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1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines. Journal of Chemical Research, Synopses. Available at: [Link]
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solubility of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in-vitro assay performance to in-vivo bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a predicted solubility profile in common organic solvents, and provide detailed, field-proven experimental protocols for accurate solubility determination. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection for synthesis, purification, formulation, and screening.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the fate of a drug candidate.[1] For 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a compound of interest in drug discovery programs, understanding its solubility is not merely an academic exercise but a crucial step in its development pathway. Poor solubility can lead to a myriad of challenges, including unreliable bioassay results, difficulties in formulation for in-vivo studies, and ultimately, poor oral bioavailability.[2][3] Conversely, a well-characterized solubility profile enables rational solvent selection for various stages of development, from reaction chemistry and purification to the preparation of dosing solutions for pharmacological and toxicological studies.
This guide will provide a deep dive into the solubility of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, moving beyond simple data points to explain the "why" behind its solubility behavior. As a Senior Application Scientist, the aim is to equip you with both the theoretical knowledge and the practical tools to confidently work with this compound.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key functional groups of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and their expected impact on its solubility in organic solvents.
-
Core Heterocycle: 1H-pyrrolo[2,3-b]pyridine The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a key structural motif in many biologically active compounds.[4] This bicyclic aromatic system possesses both a pyridine and a pyrrole ring, contributing to its overall polarity and potential for hydrogen bonding.
-
Phenylsulfonyl Group: The presence of a phenylsulfonyl group significantly influences the molecule's properties. This bulky, electron-withdrawing group introduces a polar sulfonyl moiety (SO2) capable of acting as a hydrogen bond acceptor.[5] However, the large, nonpolar phenyl ring can also contribute to solubility in less polar, aromatic solvents through π-π stacking interactions.
-
Halogen Substituents (Chloro and Iodo): The chloro and iodo groups at positions 6 and 2, respectively, increase the molecular weight and introduce polar C-X bonds. Halogenation can have complex effects on solubility. While it increases molecular weight and can enhance van der Waals interactions, it can also alter the crystal lattice energy of the solid form.[6] The presence of halogens may also enable specific interactions with certain halogenated solvents.[7]
Predicted Solubility Profile:
Based on the analysis of its functional groups, 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is expected to be a crystalline solid with limited aqueous solubility. Its solubility in organic solvents is predicted to be moderate to good, particularly in polar aprotic solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors for the pyrrole N-H. A structurally similar compound, 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is reported to be soluble in dimethyl sulfoxide (DMSO) and acetone, with limited water solubility, which supports this prediction.[8]
Quantitative Solubility Data (Predicted)
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, can solvate both polar and nonpolar parts of the molecule. Commonly used for initial stock solutions in drug discovery.[9] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong hydrogen bond acceptor with high polarity. |
| Acetone | Polar Aprotic | Moderate to High | Good dipole moment and can accept hydrogen bonds. Often used in purification. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO and DMF, but still a good solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Ethereal | Moderate | Can act as a hydrogen bond acceptor. Its lower polarity compared to DMSO might be beneficial for certain reactions. |
| Dichloromethane (DCM) | Halogenated | Moderate | Can engage in dipole-dipole interactions. Often used in extraction and chromatography. |
| Chloroform | Halogenated | Moderate | Similar to DCM. |
| Ethyl Acetate | Ester | Low to Moderate | Less polar than the above solvents, but may be a suitable solvent for crystallization. |
| Toluene | Aromatic | Low | Primarily nonpolar; solubility would be driven by interactions with the phenylsulfonyl group. |
| Hexanes/Heptane | Aliphatic | Very Low | Nonpolar solvent, unlikely to effectively solvate the polar functional groups of the molecule. |
| Water | Aqueous | Very Low | The large, hydrophobic phenylsulfonyl group and the overall non-polar character of the core structure are expected to lead to poor aqueous solubility. |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, it is essential to employ robust experimental methods. Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic solubility.[2]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically prepared by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.[2] This high-throughput method is valuable for early-stage drug discovery to identify compounds with potential solubility liabilities.[10][11]
Caption: Workflow for Kinetic Solubility Determination.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-5%. This will induce precipitation of the compound if its solubility is exceeded.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for the formation of a precipitate.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[9] The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[2] This "gold standard" method is more time-consuming but provides a more accurate measure of a compound's true solubility.[12]
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theoretical calculations for 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Theoretical and Computational Elucidation of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] This guide provides a comprehensive theoretical framework for the computational analysis of a specific, highly functionalized derivative: 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. We will explore the application of Density Functional Theory (DFT) to elucidate its electronic structure and reactivity, and the use of molecular docking simulations to predict its potential as a targeted therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole scaffold is a bioisostere of indole and has garnered significant interest in drug discovery due to its versatile biological activity.[1][2] Its derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4] The subject of this guide, 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is a particularly compelling molecule for theoretical study. The strategic placement of its substituents—a chloro group at C6, an iodo group at C2, and a phenylsulfonyl protecting group on the pyrrole nitrogen—offers a rich landscape for chemical modification and targeted biological interactions.
The chloro and iodo groups serve as versatile synthetic handles for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the systematic exploration of the chemical space to optimize biological activity.[2][5] The bulky and electron-withdrawing phenylsulfonyl group modulates the electronic properties of the heterocyclic core and provides steric influence.[6] Understanding the interplay of these features at a quantum mechanical level is paramount for predicting the molecule's behavior and designing next-generation inhibitors.
Part 1: Quantum Mechanical Insights via Density Functional Theory (DFT)
DFT is a powerful computational method for investigating the electronic structure of molecules, providing insights into their geometry, stability, and reactivity.[7][8] For a molecule like 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a systematic DFT analysis is the foundational step in its theoretical characterization.
Rationale for Method Selection
The choice of a functional and basis set is critical for accurate DFT calculations. For organic molecules containing halogens and sulfur, hybrid functionals such as B3LYP or PBE1PBE often provide a good balance of accuracy and computational cost.[9] A Pople-style basis set like 6-311G(d,p) is suitable for lighter atoms (C, H, N, O, S, Cl), while for iodine, a basis set with effective core potentials (ECPs) like LANL2DZ or Def2-TZVPD is recommended to account for relativistic effects.[10]
Experimental Protocol: Geometry Optimization and Electronic Properties
The following workflow outlines the steps for a comprehensive DFT analysis.
Step 1: Initial Structure Preparation
-
Construct the 3D structure of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine using molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
Step 2: Geometry Optimization
-
Submit the structure for a full geometry optimization using a DFT method (e.g., PBE1PBE/6-311G(d,p) for all atoms except I; Def2-TZVPD for I) with a computational chemistry package like Gaussian or ORCA.[7][11]
-
The optimization process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
Step 3: Frequency Calculation
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[12]
Step 4: Analysis of Frontier Molecular Orbitals (FMOs)
-
From the optimized wavefunction, calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[3][12]
Step 5: Molecular Electrostatic Potential (MEP) Mapping
-
Generate an MEP map by plotting the electrostatic potential onto the electron density surface.
-
The MEP map visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, providing crucial insights into its intermolecular interaction preferences.[3]
Workflow for DFT Analysis
Caption: Workflow for molecular docking and binding mode analysis.
Predicted Docking Results
This table illustrates the expected output from a docking simulation against V600E-BRAF.
| Parameter | Prediction | Significance in Drug Design |
| Docking Score | -9.5 kcal/mol | A strong score suggests high binding affinity, comparable to known inhibitors. |
| Key H-Bond Interaction | Pyrrolo[2,3-b]pyridine N7 with Cys532 backbone | This "hinge-binding" interaction is canonical for many kinase inhibitors and critical for potency. [4] |
| Key Halogen Bond | C2-Iodine with the backbone carbonyl of Gly596 | The sigma-hole on the iodine atom can form a stabilizing halogen bond, enhancing affinity. [10] |
| Hydrophobic Interactions | Phenylsulfonyl group with Val471, Leu505 | These interactions contribute to ligand binding and stability within the hydrophobic pocket. [3] |
| Role of C6-Chloro Group | Projects towards the solvent-exposed region | Provides a vector for further chemical modification to improve solubility or target other residues. |
Conclusion
The theoretical analysis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine provides invaluable, predictive insights that can accelerate its development as a potential therapeutic agent. DFT calculations illuminate its fundamental electronic properties and reactivity, guiding synthetic strategy. Molecular docking simulations rationalize its potential as a kinase inhibitor by predicting its binding mode and affinity, thereby providing a clear, data-driven path for subsequent optimization and experimental validation. This integrated computational approach embodies the principles of modern rational drug design, enabling researchers to make more informed decisions, reduce experimental costs, and ultimately shorten the timeline for bringing novel medicines to the clinic.
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Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors: a combined approach using molecular docking, 3D-QSAR modelling and molecular dynamics simulation. Taylor & Francis Online. Available at: [Link]
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Advanced Scientific Research. Available at: [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
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Methodological & Application
Buchwald-Hartwig amination of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
An In-Depth Guide to the Regioselective Buchwald-Hartwig Amination of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: Strategic C-N Bond Formation on a Privileged Scaffold
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, natural products, and functional materials.[3] Its broad substrate scope and tolerance for various functional groups have replaced harsher, more traditional methods.[1]
Of particular interest to medicinal chemists is the application of this methodology to heteroaromatic systems. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold found in a multitude of biologically active compounds, including potent kinase inhibitors.[4][5][6] The ability to selectively functionalize this core is critical for developing novel therapeutics.
This application note provides a detailed guide to the Buchwald-Hartwig amination of a specific, multi-functionalized substrate: 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . The primary challenge presented by this molecule is the presence of two distinct halogen atoms, offering the potential for competitive reaction pathways. This guide will elucidate the principles governing the exceptional regioselectivity of this reaction and provide a robust, field-tested protocol for its successful execution.
The Decisive Factor: Understanding Regioselectivity
The remarkable success of the Buchwald-Hartwig amination on the title compound hinges on the predictable and controllable regioselective amination at the C-2 position. This selectivity is a direct consequence of the differential reactivity of the carbon-halogen bonds toward the palladium catalyst.
The universally accepted first and rate-determining step in the Buchwald-Hartwig catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[7][8] The rate of this step is highly dependent on the nature of the halogen, following a well-established trend:
C-I > C-Br ~ C-OTf > C-Cl [9]
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it far more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Consequently, the catalytic cycle is initiated almost exclusively at the C-2 iodo position, leaving the C-6 chloro position intact for potential subsequent cross-coupling reactions. This inherent reactivity difference provides a powerful synthetic handle for the sequential, site-selective elaboration of the 7-azaindole core.
Furthermore, the N-phenylsulfonyl group plays a crucial role. It serves as a robust protecting group, preventing side reactions at the pyrrole nitrogen. Its electron-withdrawing nature also modulates the electronic properties of the heterocyclic system, influencing the overall reactivity.[6][10]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding this mechanism is key to rational troubleshooting and optimization. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[2][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: A Guide to Parameter Selection
The choice of catalyst, ligand, base, and solvent are interdependent and crucial for achieving high yields and selectivity. Modern systems have been refined to be highly efficient for coupling heteroaryl halides.[12]
Catalyst and Ligand: The Heart of the Reaction
The transformation from simple phosphine ligands to bulky, electron-rich biarylphosphine ligands has dramatically expanded the scope and efficiency of the Buchwald-Hartwig amination.[1][13] For challenging heteroaromatic substrates, these advanced ligands are essential.
-
Why Bulky, Electron-Rich Ligands?
-
Steric Hindrance: The bulkiness of the ligand (e.g., the di-isopropylphenyl groups in XPhos) promotes the final, product-releasing reductive elimination step, which is often the turnover-limiting step in the cycle.[13]
-
Electron-Donating Ability: The electron-rich nature of the ligand stabilizes the Pd(0) center and facilitates the initial, crucial oxidative addition step.
-
Stability: These ligands form highly stable and active monoligated Pd(0) species, which are often the true catalysts, preventing catalyst decomposition and leading to higher turnover numbers.
-
For the amination of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, second and third-generation Buchwald ligands are highly recommended.
| Ligand Name | Structure Type | Recommended For |
| XPhos | Dialkylbiarylphosphine | A robust, general ligand for a wide range of aryl and heteroaryl chlorides and bromides.[13][14] |
| RuPhos | Dialkylbiarylphosphine | Particularly effective for aminations of electron-deficient and five-membered heteroaryl halides.[15] |
| BrettPhos | Dialkylbiarylphosphine | Excellent for coupling primary amines and ammonia equivalents.[8][11] |
Pre-formed palladium catalysts (precatalysts) that incorporate these ligands (e.g., XPhos Pd G3) are often preferred as they are air-stable, easy to handle, and ensure a reliable generation of the active Pd(0) species in solution.[16]
Base and Solvent Selection
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H of the catalyst-amine adduct) to form the palladium-amido complex.[17] The choice of base can impact the longevity of the catalyst and the tolerance of sensitive functional groups.
-
Sodium tert-butoxide (NaOtBu): A very strong and commonly used base. Highly effective but can be detrimental to substrates with base-sensitive groups (e.g., esters).[18]
-
Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃): Milder bases that are often suitable for more sensitive substrates.[8][12]
-
-
Solvent: Anhydrous, aprotic solvents are standard.
Detailed Experimental Protocol
This protocol describes a general procedure for the regioselective amination at the C-2 position of the title compound with a representative secondary amine (e.g., morpholine).
Materials and Reagents:
-
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
Ligand (e.g., XPhos) (if not using a precatalyst)
-
Base (e.g., Sodium tert-butoxide) (1.5 - 2.0 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Standard glassware, magnetic stirrer, heating mantle/block
-
Inert atmosphere setup (Nitrogen or Argon)
Caption: General experimental workflow for the amination reaction.
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (e.g., 0.5 mmol, 1.0 equiv), sodium tert-butoxide (1.0 mmol, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Through the septum, add anhydrous toluene (e.g., 2.5 mL, 0.2 M) via a syringe, followed by the amine (e.g., morpholine, 0.6 mmol, 1.2 equiv).
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2-amino-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen/moisture contamination); Insufficient temperature; Poorly chosen ligand/base combination. | Ensure rigorous inert atmosphere and anhydrous conditions.[20] Screen different ligands, bases, and increase the reaction temperature. |
| Hydrodehalogenation | The desired C-N coupling is outcompeted by a side reaction that replaces the iodine with hydrogen. | Use a less sterically hindered ligand. Ensure the base is fully dissolved. A different solvent/base combination may be required.[4] |
| Poor Regioselectivity | Reaction at the C-6 chloro position. | This is highly unlikely given the C-I vs C-Cl reactivity. If observed, it may indicate extremely harsh conditions or a non-standard mechanism. Lowering the temperature should favor reaction at the more reactive C-I bond. |
| Catalyst Decomposition | Indicated by the formation of palladium black. | Use a more robust ligand or a precatalyst. Ensure the reaction temperature is not excessively high. |
Conclusion
The is a highly efficient and predictable transformation. The inherent difference in reactivity between the C-I and C-Cl bonds allows for exceptional regioselectivity, yielding the C-2 aminated product exclusively under carefully controlled conditions. By employing modern, bulky biarylphosphine ligands and appropriate reaction parameters, researchers can reliably access valuable 2-amino-6-chloro-7-azaindole intermediates, which are primed for further synthetic diversification at the remaining chloro-position, enabling the rapid construction of complex molecular libraries for drug discovery and materials science.
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
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Paul Murray Catalysis Consulting Ltd. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Available at: [Link]
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ChemInform Abstract. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Available at: [Link]
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Anderson, K. W., et al. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
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Mondal, S., et al. (2018). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal. Available at: [Link]
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ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
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Diva-Portal.org. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product. Available at: [Link]
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Universidad de La Rioja. (2023). Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Available at: [Link]
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Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal. Available at: [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
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National Institutes of Health. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
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ResearchGate. (1993). A New Protecting-Group Strategy for Indoles. Available at: [Link]
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Chemical Reviews. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
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ResearchGate. Biological activity and material applications of 7-azaindole derivatives. Available at: [Link]
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Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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Application Notes & Protocols: Sonogashira Coupling of 2-Iodo-pyrrolo[2,3-b]pyridine Derivatives for Advanced Drug Discovery
Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is particularly invaluable in the field of medicinal chemistry, where the resulting arylalkyne and conjugated enyne moieties serve as critical structural motifs in a vast array of biologically active molecules.[4][5]
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold. Its structure, a fusion of a pyrrole and a pyridine ring, is found in numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and inflammatory diseases.[6][7][8] The ability to precisely functionalize this core at specific positions is paramount for tuning pharmacological properties. This guide provides a detailed protocol and expert insights for the Sonogashira coupling of 2-iodo-pyrrolo[2,3-b]pyridine derivatives, a key transformation for introducing molecular diversity and advancing drug development programs.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
A thorough understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. While the exact mechanism can be complex and subject to reaction conditions, the copper-co-catalyzed Sonogashira coupling is generally accepted to proceed via two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[9][10]
The Palladium Cycle:
-
Reductive Activation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂). An amine or phosphine ligand in the reaction mixture can facilitate this reduction.[1]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the 2-iodo-pyrrolo[2,3-b]pyridine, inserting into the carbon-iodine bond to form a square planar Pd(II) complex. This is often the rate-determining step for the palladium cycle.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step regenerates the copper(I) catalyst for its cycle.
-
Reductive Elimination: Following a cis-trans isomerization, the desired 2-alkynyl-pyrrolo[2,3-b]pyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.
-
Deprotonation: The amine base deprotonates the terminal alkyne, a process facilitated by copper coordination which increases the alkyne's acidity. This forms the key copper(I) acetylide intermediate.[10]
-
Transmetalation: This copper acetylide then participates in the transmetalation step with the palladium complex.
Copper-Free Variant: While highly efficient, the copper co-catalyst can promote the undesirable homocoupling of terminal alkynes, known as Glaser coupling.[1] To circumvent this, copper-free Sonogashira protocols have been developed. These methods typically require more forcing conditions (higher temperatures) or more sophisticated ligand systems but offer the advantage of cleaner reaction profiles and simplified purification.[1][12]
Protocol Design: A Rationale-Driven Approach
The success of the Sonogashira coupling hinges on the careful selection of each reaction component.
| Component | Selection & Rationale |
| Aryl Halide | 2-Iodo-pyrrolo[2,3-b]pyridine: The reactivity of the aryl halide is critical and follows the trend I > OTf > Br >> Cl.[1][11] The C-I bond is the weakest, facilitating a rapid oxidative addition to the Pd(0) center, often allowing for milder reaction conditions (room temperature) compared to the corresponding bromides or chlorides.[1] |
| Alkyne | Terminal Alkyne: A wide range of terminal alkynes, including aryl, heteroaryl, alkyl, and silyl-protected variants, are generally well-tolerated. The acidity of the terminal proton influences the ease of deprotonation and subsequent copper acetylide formation. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄: These are the most common and commercially available precatalysts.[13] PdCl₂(PPh₃)₂ is more air-stable, while Pd(PPh₃)₄ is a direct source of the active Pd(0) species. Catalyst loading is typically low, ranging from 0.5 to 5 mol%. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI): CuI is the most frequently used co-catalyst due to its reliability and effectiveness in forming the crucial copper acetylide intermediate, which significantly accelerates the transmetalation step.[12][13] |
| Base | Amine Bases (Et₃N, DIPEA, Pyrrolidine): Amines serve a dual purpose: they act as a base to neutralize the HI byproduct and to deprotonate the alkyne.[1] Often, the amine can be used as the solvent or co-solvent. The choice of base can influence reaction rate and side product formation. |
| Solvent | Anhydrous THF or DMF: The reaction is typically performed in anhydrous, deoxygenated solvents to prevent catalyst deactivation and suppress oxidative Glaser homocoupling.[2] Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are common choices. |
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of a 2-iodo-pyrrolo[2,3-b]pyridine derivative with a terminal alkyne. Caution: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere.
Materials and Reagents:
-
2-Iodo-pyrrolo[2,3-b]pyridine derivative (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.025 - 0.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (can be used as solvent or co-solvent, ~7.0 eq if co-solvent)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the 2-iodo-pyrrolo[2,3-b]pyridine derivative (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Reagent Addition: Sequentially add anhydrous solvent (e.g., THF, 5 mL per 1 mmol of aryl iodide) and the amine base (e.g., Et₃N, if not the primary solvent). Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: To the stirring solution, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.025 eq). The solution may change color (typically to a light yellow/brown).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether. Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to complex with copper salts), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-pyrrolo[2,3-b]pyridine.
Parameter Optimization and Troubleshooting
| Parameter | Typical Range | Observation / Problem | Potential Solution |
| Pd Catalyst Loading | 0.5 - 5 mol% | Incomplete conversion / slow reaction. | Increase catalyst loading to 2-5 mol%. Ensure catalyst quality. |
| Cu(I) Co-catalyst | 1 - 10 mol% | Significant Glaser homocoupling (alkyne dimer). | Reduce CuI loading. Ensure rigorous deoxygenation of solvents. Consider a copper-free protocol. |
| Base | 2 - 10 eq | Reaction stalls or is slow. | Use a stronger base or a different amine (e.g., pyrrolidine). For sensitive substrates, a weaker inorganic base like K₂CO₃ may be beneficial. |
| Temperature | RT - 80 °C | No reaction at room temperature. | Gradually increase temperature to 40-60 °C. Higher temperatures can increase side product formation.[11] |
| Solvent | THF, DMF, Et₃N | Poor solubility of starting materials. | Switch to a more polar solvent like DMF. Ensure the solvent is anhydrous. |
Applications in Drug Discovery: Building Blocks for Novel Therapeutics
The 2-alkynyl-pyrrolo[2,3-b]pyridine scaffold synthesized via this Sonogashira protocol is a valuable intermediate in the development of potent and selective kinase inhibitors. The alkyne moiety can serve as a versatile handle for further chemical transformations or as a key pharmacophoric element that interacts with the target protein.
-
TNIK Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core has been identified as a potent scaffold for inhibitors of Traf2- and Nck-interacting kinase (TNIK), a target relevant to cancer and inflammatory diseases.[6]
-
CDK8 Inhibitors: Novel pyrrolo[2,3-b]pyridine derivatives have been discovered as selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), offering new therapeutic strategies for conditions like psoriasis.[7]
-
FAK Inhibitors: Pyrrolopyrimidine derivatives, structurally related to the 7-azaindole core, have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), a key target in cancer cell migration and proliferation.[14]
-
B-RAF Inhibitors: This scaffold is a core component of several approved anticancer agents that target the V600E mutant of the B-RAF kinase.[8]
The ability to efficiently synthesize a library of diverse 2-alkynyl derivatives using the Sonogashira coupling is a critical step in structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Conclusion
The Sonogashira coupling of 2-iodo-pyrrolo[2,3-b]pyridine derivatives is a robust and highly effective method for the synthesis of key intermediates in drug discovery. A rational approach to protocol development, grounded in a solid understanding of the reaction mechanism and the role of each component, is essential for achieving high yields and purity. The protocol detailed herein provides a reliable foundation for researchers, scientists, and drug development professionals to access a diverse range of functionalized 7-azaindole scaffolds, accelerating the discovery of next-generation therapeutics.
References
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Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2024). Available at: [Link]
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Kanwal, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . Catalysts, 10(4), 453. Available at: [Link]
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Neves, A. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization . Molecules, 23(10), 2673. Available at: [Link]
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Li, P-H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . Molecules, 19(7), 9994-10011. Available at: [Link]
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Sonogashira coupling in natural product synthesis . (2018). ResearchGate. Available at: [Link]
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Sharma, S., & Van der Eycken, E. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions . Beilstein Journal of Organic Chemistry, 18, 298-335. Available at: [Link]
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Neves, A. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization . Molecules, 23(10), 2673. Available at: [Link]
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Feuerstein, M., Doucet, H., & Santelli, M. (2005). Sonogashira Cross-Coupling Reactions with Heteroaryl Halides in the Presence of a Tetraphosphine—Palladium Catalyst . ChemInform, 36(27). Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, 107(3), 874-922. Available at: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview . (2017). PMC - NIH. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions . Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
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Thorand, S., & Krause, N. (2001). Palladium-Catalyzed Coupling of Aryl Halides and (Trimethylsilyl)acetylenes . The Journal of Organic Chemistry, 66(25), 8551-8553. Available at: [Link]
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Sonogashira Coupling . NROChemistry. (2020). Available at: [Link]
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Sonogashira mediated synthesis of 5-nitro-7-azaindole . ResearchGate. (2018). Available at: [Link]
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de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 . Synthesis, 2007(14), 2149-2152. Available at: [Link]
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Wang, X., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors . Bioorganic & Medicinal Chemistry Letters, 33, 127749. Available at: [Link]
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Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction . ResearchGate. (2010). Available at: [Link]
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Liu, Y., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis . Biomedicine & Pharmacotherapy, 175, 116705. Available at: [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) . ResearchGate. (2001). Available at: [Link]
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Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive . PMC - NIH. (2019). Available at: [Link]
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Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity . ACS Omega, 8(8), 7795-7807. Available at: [Link]
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El-Damasy, A. K., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF . Bioorganic Chemistry, 99, 103831. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . PMC - NIH. (2022). Available at: [Link]
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Wang, Y., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study . Bioorganic Chemistry, 102, 104092. Available at: [Link]
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Different strategies for synthesis of 7-azaindoles . ResearchGate. (2023). Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine for Kinase Inhibitor Synthesis
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its role as a bioisostere of purines and indoles.[1] Its structure is central to numerous kinase inhibitors because the pyrrole NH and the pyridine N7 nitrogen can form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of ATP's adenine ring.[2] This application note provides a comprehensive guide to the strategic use of a key intermediate, 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , in the synthesis of potent and selective kinase inhibitors. We will detail its unique reactivity, provide field-proven protocols for its sequential functionalization, and explain the chemical rationale behind each synthetic step.
The 7-Azaindole Core: A Privileged Scaffold in Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a fruitful class of drug targets.[1][3] The 7-azaindole framework has emerged as a cornerstone in the design of kinase inhibitors, with several FDA-approved drugs, such as the BRAF inhibitor Vemurafenib, incorporating this moiety.[3]
The power of the 7-azaindole scaffold lies in its ability to act as an effective "hinge-binder".[2] The ATP binding site of all kinases contains a flexible "hinge" region that connects the N- and C-terminal lobes. Small molecule inhibitors commonly achieve their potency by forming critical hydrogen bonds with the backbone of this hinge. The 7-azaindole core is perfectly pre-organized for this interaction.
Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge.
The Intermediate of Choice: 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
For the efficient construction of diverse kinase inhibitor libraries, a versatile starting material is required. 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is an exemplary building block designed for sequential and regioselective functionalization.
-
The Phenylsulfonyl Protecting Group (N1): The phenylsulfonyl group serves two critical functions. First, it protects the pyrrole nitrogen from undesired side reactions. Second, as a potent electron-withdrawing group, it acidifies the pyrrole N-H proton, facilitating its deprotonation for sulfonylation, and modulates the electronic properties of the heterocyclic core, influencing the reactivity of the halogenated positions.[4][5] This group is robust but can be removed under basic conditions in the final synthetic stages.[6]
-
The 2-Iodo Substituent (C2): The carbon-iodine bond is the most labile position on the ring and thus the primary site for initial modification. Its high reactivity makes it ideal for a range of palladium-catalyzed cross-coupling reactions under relatively mild conditions.[7][8]
-
The 6-Chloro Substituent (C6): The carbon-chlorine bond is significantly less reactive than the carbon-iodine bond. This differential reactivity is the cornerstone of the intermediate's utility, allowing for a second functionalization step after the C2 position has been modified, often requiring more forcing reaction conditions.[7]
Caption: Sequential functionalization strategy leveraging differential halogen reactivity.
Core Synthetic Protocols & Methodologies
The following protocols are presented as robust starting points. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling at the C2-Position
This reaction is ideal for introducing aryl or heteroaryl moieties at the C2 position, which often occupy the core ATP-binding region.
Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and the wide commercial availability of boronic acids and esters.[9] A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source and a phosphine ligand, is used to mediate the catalytic cycle.[10] A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[11]
Step-by-Step Methodology:
-
To a microwave vial or Schlenk flask, add 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add the desired aryl- or heteroaryl-boronic acid or pinacol ester (1.2-1.5 eq).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Add the base, such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add the degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v).[7][12]
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 1-4 hours. Microwave irradiation can significantly reduce reaction times.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C2-arylated product.[7]
Protocol 2: Sonogashira Coupling at the C2-Position
This protocol introduces an alkyne functionality, a versatile handle for click chemistry or a component of the final inhibitor structure.
Rationale: The Sonogashira reaction provides a powerful method for forming C(sp²)-C(sp) bonds.[14][15] The classic protocol uses a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[16] The copper co-catalyst accelerates the reaction by forming a copper(I) acetylide intermediate, allowing the reaction to proceed at or near room temperature.[17] An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HX byproduct and often serves as a solvent.[15]
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.03 eq), and the copper co-catalyst, CuI (0.06 eq).
-
Dissolve the solids in a suitable degassed solvent, such as anhydrous THF or DMF.
-
Add the amine base, typically triethylamine (3.0 eq).
-
Add the terminal alkyne (1.1-1.3 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the C6-Position
After C2-functionalization, the C6-chloro position can be coupled with an amine to install groups that often interact with the solvent-exposed region of the kinase, a key area for tuning selectivity and physicochemical properties.
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[18] Due to the lower reactivity of the C-Cl bond, this step typically requires a stronger base (e.g., sodium tert-butoxide, cesium carbonate) and specialized phosphine ligands (e.g., BINAP, XPhos) that facilitate the challenging oxidative addition step.[7]
Step-by-Step Methodology:
-
To a dry reaction vessel, add the C2-substituted-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq).
-
Add the desired primary or secondary amine (1.2-2.0 eq).
-
Add the palladium precursor, such as Pd₂(dba)₃ (0.04 eq), and the appropriate ligand, such as XPhos (0.10 eq).
-
Add the base, such as cesium carbonate (Cs₂CO₃) (2.5 eq).
-
Under an inert atmosphere (N₂ or Ar), add a degassed, anhydrous solvent like dioxane or toluene.
-
Seal the vessel and heat to 100-120 °C for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature, dilute with a suitable organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography or preparative HPLC.
Protocol 4: Phenylsulfonyl Group Deprotection
This is often the final step to reveal the N-H required for hinge binding and biological activity.
Rationale: The phenylsulfonyl group is cleaved via nucleophilic attack at the sulfur atom under basic conditions. A strong base like sodium hydroxide or lithium hydroxide is typically required.[6] The reaction is often performed in a mixture of solvents like THF, methanol, and water to ensure solubility of both the substrate and the inorganic base.
Step-by-Step Methodology:
-
Dissolve the fully substituted 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 5-10 eq).
-
Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 2-12 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with an acid, such as 1 M HCl, to pH ~7.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final compound by chromatography, recrystallization, or preparative HPLC.
Exemplary Kinase Inhibitors Derived from the 7-Azaindole Scaffold
The versatility of the 7-azaindole core and intermediates like the one discussed has led to the discovery of inhibitors against a wide range of kinase targets.
| Inhibitor Class/Example | Target Kinase(s) | Representative Potency (IC₅₀) | Citation(s) |
| Pyrrolo[2,3-b]pyridine Derivatives | TNIK | < 1 nM | [19][20] |
| Pyrrolo[2,3-b]pyridine-5-carboxamides | JAK1 | Potent and selective over JAK2/3, TYK2 | [21] |
| Thiazol-4(5H)-one Derivatives | Cdc7 | 7 nM | [22] |
| Pyrrolo[2,3-b]pyridine Derivatives | c-Met | 1.68 nM | [23] |
| Aminoindazole-pyrrolo[2,3-b]pyridines | IKKα | Kᵢ = 10 nM (selective over IKKβ) | [24] |
| Pyrrolo[2,3-b]pyridine Derivatives | GSK-3β | 0.22 nM | [25] |
| Pyrrolo[2,3-b]pyridine Derivative | CDK8 | 48.6 nM | [26] |
Conclusion
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a highly valuable and strategically designed intermediate for the synthesis of kinase inhibitors. Its key features—a robust protecting group, a hyper-reactive C2-iodo position, and a less reactive C6-chloro position—enable a predictable and sequential approach to molecular diversification. The protocols outlined in this guide provide a reliable foundation for researchers in drug discovery to efficiently access novel chemical matter based on the privileged 7-azaindole scaffold, accelerating the development of next-generation targeted therapeutics.
References
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- EvitaChem. (n.d.). 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
- Appchem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-.
- BLD Pharm. (n.d.). 1227266-95-6|6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
- Benchchem. (n.d.). 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- ChemicalBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis.
- Taylor & Francis Online. (2022).
- PubMed. (2011). Recent advances in Sonogashira reactions.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
- PubMed. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling.
- MDPI. (n.d.).
- PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- ResearchGate. (2025). (PDF) Recent Advances in Sonogashira Reactions.
- RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- Baxendale Group. (2006).
- Hangzhou Leap Chem Co., Ltd. (n.d.). 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde丨CAS 189089-91-6.
- Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- MDPI. (n.d.). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
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Application Notes and Protocols: Deprotection of the Phenylsulfonyl Group from 1H-Pyrrolo[2,3-b]pyridine
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2][3] Its unique structure, which is bioisosteric to indole, allows it to act as a versatile hinge-binding motif for various protein kinases, leading to the development of numerous therapeutic agents.[2][3] During the multi-step synthesis of complex 7-azaindole derivatives, the protection of the pyrrole nitrogen is often a critical step to prevent undesired side reactions. The phenylsulfonyl group is a robust and commonly employed protecting group for this purpose due to its stability under a wide range of reaction conditions.[4]
However, the efficient and clean removal of the phenylsulfonyl group at the appropriate stage is paramount for the successful synthesis of the final active pharmaceutical ingredient. The stability that makes it an excellent protecting group also presents a challenge for its removal, often requiring harsh conditions that may not be compatible with sensitive functional groups present in the molecule.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of the phenylsulfonyl group from the 1H-pyrrolo[2,3-b]pyridine core. We will delve into the mechanistic underpinnings of various deprotection strategies, offer detailed, field-proven protocols, and present data to guide the selection of the optimal method for your specific synthetic needs.
Mechanistic Considerations for Phenylsulfonyl Deprotection
The cleavage of the nitrogen-sulfur (N-S) bond in N-phenylsulfonyl-7-azaindole can be achieved through several distinct mechanistic pathways. Understanding these mechanisms is crucial for selecting the appropriate reagents and conditions to ensure high yield and purity of the deprotected product while preserving other functionalities.
Nucleophilic Attack at Sulfur
Under basic conditions, a nucleophile can directly attack the electrophilic sulfur atom of the sulfonyl group. This is a common pathway for deprotection using hydroxide or alkoxide bases. The strength of the nucleophile and the reaction temperature are key factors influencing the reaction rate.
Reductive Cleavage
Reductive methods involve the transfer of one or more electrons to the sulfonyl group, leading to the cleavage of the N-S bond.[6][7][8][9] This can be achieved using dissolving metal reductions (e.g., magnesium in methanol) or through photoredox catalysis.[4][10] These methods are often milder and more chemoselective than harsh basic hydrolysis.
Acid-Catalyzed Hydrolysis
While less common for phenylsulfonyl groups due to their stability towards acid, strong acidic conditions can promote hydrolysis of the sulfonamide bond. This approach is generally reserved for substrates that can withstand harsh acidic environments.
Deprotection Strategy Workflow
The following diagram illustrates a general workflow for selecting a deprotection strategy based on the substrate's sensitivity to reaction conditions.
Caption: Decision workflow for selecting a phenylsulfonyl deprotection method.
Experimental Protocols
Herein, we provide detailed protocols for the most common and effective methods for the deprotection of N-phenylsulfonyl-7-azaindoles.
Protocol 1: Basic Hydrolysis with Sodium Hydroxide
This method is straightforward and often effective for robust substrates. The high concentration of hydroxide ions facilitates the nucleophilic attack on the sulfur atom.
Materials:
-
N-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine derivative
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 ratio).
-
Add a significant excess of sodium hydroxide (5-10 eq).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an appropriate acid (e.g., 1M HCl) to pH ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Reductive Cleavage with Magnesium in Methanol
This method is considerably milder than basic hydrolysis and is suitable for substrates with base-sensitive functional groups.[4] The reaction is believed to proceed via a single-electron transfer from magnesium to the sulfonyl group, initiating the cleavage of the N-S bond.
Materials:
-
N-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine derivative
-
Anhydrous Methanol (MeOH)
-
Magnesium turnings (Mg)
-
Ammonium chloride (NH₄Cl) solution (saturated, aqueous)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the N-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in anhydrous methanol, add magnesium turnings (10-20 eq) in portions.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic. If necessary, cool the flask in an ice bath to maintain the temperature below 40 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove any unreacted magnesium and magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 3: Acidic Cleavage with Trifluoroacetic Acid (TFA)
This method is suitable for substrates that are stable under strong acidic conditions but may be sensitive to basic or reductive conditions.
Materials:
-
N-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v).[11][12][13]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Data Summary and Comparison
The choice of deprotection method will significantly impact the yield and purity of the final product. The following table summarizes typical reaction conditions and outcomes for the deprotection of a model compound, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
| Method | Reagents and Conditions | Typical Reaction Time | Typical Yield | Key Considerations |
| Basic Hydrolysis | NaOH (10 eq), MeOH/H₂O (1:1), Reflux | 4-12 h | 70-90% | Not suitable for base-labile functional groups. |
| Reductive Cleavage | Mg (20 eq), MeOH, RT | 1-4 h | 85-95% | Mild conditions, good for many functional groups. May reduce other sensitive groups. |
| Acidic Cleavage | TFA/DCM (1:1), RT | 2-18 h | 60-80% | Suitable for acid-stable compounds. Can be slow.[11] |
Reaction Scheme Visualization
The following diagram illustrates the chemical transformation discussed in this note.
Caption: General reaction scheme for phenylsulfonyl deprotection.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, particularly in the case of basic hydrolysis or acidic cleavage, increasing the temperature or adding more reagent may drive the reaction to completion. For reductive cleavage, ensuring the magnesium is activated (freshly filed or washed with dilute acid) can improve reactivity.
-
Side Reactions: The presence of other sensitive functional groups is the most common cause of side reactions. For instance, esters may be hydrolyzed under basic conditions, and reducible groups like nitro or some halides may be affected by the magnesium/methanol system. A careful analysis of the substrate is essential before choosing the deprotection method.
-
Work-up Issues: Emulsion formation during extraction can be problematic. Adding more brine or filtering the mixture through celite can help to break up emulsions.
-
Purification Challenges: The polarity of the deprotected 7-azaindole is significantly different from its phenylsulfonyl-protected precursor. Adjust the solvent system for column chromatography accordingly. Often, a gradient elution starting with a non-polar solvent and gradually increasing the polarity with ethyl acetate or methanol is effective.
Conclusion
The deprotection of the phenylsulfonyl group from 1H-pyrrolo[2,3-b]pyridine is a critical transformation in the synthesis of many biologically active compounds. A thorough understanding of the available methods and their underlying mechanisms allows the synthetic chemist to make an informed decision that maximizes the yield and purity of the desired product. The protocols and insights provided in this application note serve as a valuable resource for navigating the challenges associated with this deprotection step, ultimately facilitating the efficient development of novel 7-azaindole-based therapeutics.
References
-
Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(38), 22695-22705. [Link]
-
Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18456-18461. [Link]
-
The Organic Chemistry Portal. (n.d.). Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation. Organic Chemistry Portal. Retrieved from [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station. Retrieved from [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Retrieved from [Link]
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Guiso, M., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-494. [Link]
-
Sridhar, B., et al. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(2), 793-827. [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Scribd. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. ResearchGate. Retrieved from [Link]
-
Gyárfás, P., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20), 2235-2239. [Link]
-
Olsen, J. A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(19), 4573. [Link]
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- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: Strategic Importance of a Key Building Block
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a highly valuable heterocyclic intermediate in modern medicinal chemistry. Its strategic importance lies in its pre-functionalized core, which is primed for diverse and selective modifications, particularly through metal-catalyzed cross-coupling reactions. The chloro- and iodo-substituents offer orthogonal reactivity, allowing for sequential and site-specific introduction of various molecular fragments. The phenylsulfonyl group serves a dual purpose: it acts as a robust protecting group for the pyrrole nitrogen and modulates the electronic properties of the heterocyclic system. This scaffold is a cornerstone for the development of novel therapeutics, including potent kinase inhibitors for oncology and other disease areas.[1][2][3]
This guide provides a comprehensive, field-tested protocol for the large-scale synthesis of this key intermediate, emphasizing not just the procedural steps but the underlying chemical principles, safety imperatives, and scale-up considerations essential for successful implementation in a research or drug development setting.
Synthetic Strategy: A Two-Step Approach to a Pre-functionalized Core
The synthesis is designed as a robust, two-step sequence starting from the commercially available 6-chloro-1H-pyrrolo[2,3-b]pyridine. This strategy prioritizes efficiency, regioselectivity, and scalability.
-
N-Phenylsulfonylation: The first step involves the protection of the pyrrole nitrogen of 6-chloro-1H-pyrrolo[2,3-b]pyridine with a benzenesulfonyl group. This transformation is critical as it prevents unwanted side reactions at the nitrogen atom in the subsequent step and acidifies the C2-proton, facilitating its regioselective deprotonation.
-
Regioselective Iodination: The second and final step is a deprotonation-iodolysis sequence. The N-sulfonylated intermediate is treated with a strong organolithium base to selectively remove the proton at the C2 position, generating a nucleophilic organolithium species. This intermediate is then quenched with an electrophilic iodine source to install the iodine atom exclusively at the desired C2 position.
This strategic sequence is visualized in the workflow diagram below.
Caption: Overall synthetic workflow for the target molecule.
PART 1: Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established phase-transfer catalysis methods for N-sulfonylation, which are well-suited for large-scale operations due to their mild conditions and simple workup.[4]
Materials & Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. |
| 6-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-27-2 | 152.58 | 1.0 |
| Benzenesulfonyl chloride | 98-09-9 | 176.62 | 1.2 |
| Sodium Hydroxide (NaOH), finely ground | 1310-73-2 | 40.00 | 3.0 |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 322.37 | 0.03 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Water (H₂O) | 7732-18-5 | 18.02 | - |
| Saturated Sodium Chloride Solution (Brine) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Step-by-Step Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), finely ground sodium hydroxide (3.0 eq.), and tetrabutylammonium bromide (0.03 eq.).
-
Solvent Addition: Add dichloromethane (approx. 10-15 mL per gram of starting material).
-
Cooling: Cool the resulting suspension to 0 °C using an ice/water bath with vigorous stirring.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.2 eq.) dropwise to the suspension, ensuring the internal temperature does not exceed 5 °C. The addition is exothermic and requires careful monitoring.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1-2 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Quenching & Workup: Upon completion, carefully add water (approx. 10 mL per gram of starting material) to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing & Drying: Combine the organic layers and wash with saturated sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid. The product can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to afford 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a white to off-white solid.[4]
Protocol 2: Large-Scale Synthesis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
This protocol involves the use of highly reactive and hazardous materials. It must be performed by trained personnel in a controlled environment with appropriate engineering controls and personal protective equipment.
Materials & Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. |
| 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 896722-49-9 | 292.74 | 1.0 |
| n-Butyllithium (n-BuLi), 2.5 M solution in hexanes | 109-72-8 | 64.06 | 1.1 |
| Iodine Monochloride (ICl), 1.0 M solution in DCM | 7790-99-0 | 162.36 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |
| Saturated Ammonium Chloride Solution (NH₄Cl) | 12125-02-9 | 53.49 | - |
| Saturated Sodium Thiosulfate Solution (Na₂S₂O₃) | 7772-98-7 | 158.11 | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor is scrupulously dry and rendered inert by purging with dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.
-
Reagent Charging: Charge the reactor with 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) and anhydrous tetrahydrofuran (approx. 15-20 mL per gram of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent side reactions.
-
Deprotonation: Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via a syringe or addition funnel, keeping the internal temperature below -70 °C. The solution may change color upon formation of the lithium salt. Stir at -78 °C for 1 hour after addition is complete.
-
Iodination: While maintaining the temperature at -78 °C, slowly add a solution of iodine monochloride (1.2 eq., 1.0 M in DCM) dropwise. A rapid color change is typically observed. Stir for an additional 30 minutes at -78 °C.
-
In-Process Control (IPC): A sample can be carefully quenched and analyzed by LC-MS to confirm the consumption of the starting material and formation of the desired product.
-
Quenching: Slowly and carefully quench the reaction by adding saturated ammonium chloride solution, ensuring the temperature does not rise uncontrollably. Allow the mixture to warm to room temperature.
-
Workup: Add saturated sodium thiosulfate solution to neutralize any excess iodine (the dark color should dissipate).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation & Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography or, more suitably for large scale, by crystallization from an appropriate solvent (e.g., isopropanol or an ethyl acetate/hexanes mixture) to yield the final product, 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
PART 2: Scientific Integrity & Logic (E-E-A-T)
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Protecting Group: The phenylsulfonyl group is not merely a placeholder. It is an electron-withdrawing group that significantly increases the acidity of the C2-proton on the pyrrole ring. This electronic effect is crucial for achieving clean, regioselective deprotonation at C2 over other positions (e.g., C3).
-
Deprotonation Strategy: n-Butyllithium is the base of choice due to its high basicity, which ensures rapid and complete deprotonation at the very low temperatures required to maintain the stability of the resulting organolithium intermediate. The use of -78 °C is standard practice to minimize side reactions, such as decomposition or reaction with the solvent (THF).[5]
-
Electrophilic Iodine Source: Iodine monochloride (ICl) is a highly effective and reactive iodinating agent. It is more electrophilic than molecular iodine (I₂), leading to faster and more efficient quenching of the organolithium intermediate, which is critical for maximizing yield on a large scale.
-
Self-Validating System: The protocol incorporates critical in-process controls (IPCs). Monitoring each step by TLC or LC-MS provides real-time data on reaction progress and purity. A successful reaction is defined by the complete disappearance of the starting material, preventing carry-over into subsequent steps and simplifying purification. The distinct color changes during the deprotonation and iodination steps also serve as useful visual indicators of reaction progress.
Trustworthiness: Critical Safety Considerations
The scalability of this synthesis is contingent upon rigorous adherence to safety protocols. The primary hazards are associated with n-butyllithium and iodine monochloride.
Caption: Key hazards and control measures for the synthesis.
-
n-Butyllithium (n-BuLi): This reagent is pyrophoric and reacts violently with water, protic solvents, and atmospheric oxygen.[5][6][7][8][9] All transfers must be conducted under an inert atmosphere using syringe or cannula techniques. Ensure all glassware is oven- or flame-dried before use. A Class D fire extinguisher (for combustible metals) should be readily available.
-
Iodine Monochloride (ICl): ICl is highly corrosive and toxic.[10][11][12][13][14] It should be handled exclusively in a chemical fume hood. In case of contact, it can cause severe chemical burns. It reacts with water to release toxic and corrosive fumes.[11]
References
- nbutyl lithium safety - YouTube. (2024). YouTube.
- STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.).
- What is the synthesis method of 6-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE? - Guidechem. (n.d.). Guidechem.
- SAFETY DATA SHEET : Iodine Monochloride. (n.d.). Lobachemie.
- handling and safety precautions for iodine monochloride - Benchchem. (n.d.). Benchchem.
- n-Butyllithium - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
- n-Butyllithium 2.5M solution in hexanes - Apollo Scientific. (n.d.). Apollo Scientific.
- N-Butyl Lithium 1.6M in Hexane CAS No 109-72-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Central Drug House (P) Ltd.
- Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY - NJ.gov. (n.d.). New Jersey Department of Health.
- IODINE MONO CHLORIDE CAS NO 7790-99-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Central Drug House (P) Ltd.
- Iodine monochloride - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (2020). PubMed Central.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). MDPI.
- 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis - chemicalbook. (n.d.). ChemicalBook.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). Royal Society of Chemistry.
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- 14. nj.gov [nj.gov]
Application Notes and Protocols: Purification of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Introduction
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] The purity of this intermediate is paramount to ensure the desired outcome of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of this compound, addressing common impurities and offering strategies for achieving high purity.
The structure of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine presents unique purification challenges. The presence of a phenylsulfonyl protecting group enhances its stability but also increases its molecular weight and lipophilicity.[3] The chloro and iodo substituents are crucial for further functionalization via cross-coupling reactions, but they also contribute to the compound's reactivity and potential for side reactions.[4]
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and purification of heterocyclic compounds. It aims to provide a comprehensive understanding of the principles and practical aspects of purifying this specific 7-azaindole derivative.
Core Concepts in Purification
The successful purification of the target compound hinges on exploiting the differences in physicochemical properties between the desired product and its impurities. These properties include polarity, solubility, and volatility. The primary techniques discussed in this guide are flash chromatography and recrystallization.
PART 1: Impurity Profile and Analytical Characterization
A thorough understanding of the potential impurities is the first step toward developing an effective purification strategy. Impurities in the synthesis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can arise from several sources:
-
Starting Materials: Unreacted starting materials or impurities present in them.
-
Side Reactions: Incomplete reactions or the formation of byproducts during the synthesis. For instance, incomplete iodination can leave the 2-unsubstituted precursor.
-
Degradation: Decomposition of the product or intermediates, potentially through loss of the phenylsulfonyl group under harsh conditions.
Analytical Methods for Purity Assessment
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of reaction progress and for developing an effective mobile phase for column chromatography.
-
Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254) are typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is generally effective. The optimal ratio should be determined experimentally to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.[5]
-
Visualization: Due to the aromatic nature of the compound, it can be readily visualized under UV light at 254 nm.[6] Staining with iodine vapor can also be used, as it strongly reacts with aromatic compounds.[6][7]
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity and is crucial for final quality control.
-
Method: A reverse-phase C18 column is commonly employed.[8]
-
Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typical.[8][9]
-
Detection: UV detection at 254 nm and 280 nm is suitable for this chromophoric compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.
PART 2: Purification Protocols
Protocol 1: Flash Column Chromatography
Flash chromatography is the primary method for purifying multi-gram quantities of the crude product. The choice of stationary and mobile phases is critical for achieving good separation.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the most common and cost-effective choice for purifying compounds of moderate polarity like our target molecule.[5] The slightly acidic nature of silica can sometimes interact with the basic nitrogen of the pyridine ring, but the N-phenylsulfonyl group mitigates this effect.
-
Mobile Phase Selection: The mobile phase is selected based on TLC analysis. A solvent system that provides a clear separation between the product spot and impurity spots on the TLC plate will translate well to the column. Gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often more effective for separating complex mixtures than isocratic elution.[5]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in a minimal amount of a suitable solvent, such as dichloromethane or a mixture of the initial mobile phase.
-
Column Packing: Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[5] Pack the column with silica gel as a slurry in the initial, less polar mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the less polar mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 20% ethyl acetate in hexanes) to elute the compounds from the column.[1] The specific gradient will depend on the impurity profile.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0-25%) |
| Elution Mode | Gradient |
| Monitoring | TLC with UV (254 nm) and/or Iodine Stain |
Protocol 2: Recrystallization
Recrystallization is an effective technique for obtaining highly pure crystalline material, especially after an initial purification by chromatography. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Causality Behind Experimental Choices:
The principle of recrystallization relies on the slow and selective formation of a crystal lattice. Impurities, being present in lower concentrations, tend to remain in the solution (mother liquor). The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Experiment with various solvents to find a suitable one. Based on the structure, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes are good starting points.
-
Dissolution: Dissolve the partially purified compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Crystallization:
-
Oiling Out: If the compound separates as an oil, try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly.[10]
-
No Crystal Formation: If no crystals form, the solution may not be sufficiently concentrated. Try evaporating some of the solvent or adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[10]
PART 3: Visualization & Workflow Diagrams
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of the target compound.
Logical Relationship of Purification Techniques
Caption: Relationship between purification techniques for the target compound.
Conclusion
The purification of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a critical step in the synthesis of many valuable compounds. By employing a combination of flash column chromatography and recrystallization, and by carefully monitoring the process with appropriate analytical techniques like TLC and HPLC, researchers can consistently obtain this intermediate in high purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for achieving this goal.
References
- National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- EvitaChem. (n.d.). 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
- BenchChem. (n.d.). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography.
- PubMed Central. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- BenchChem. (n.d.). 1-(benzenesulfonyl)-6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- BLD Pharm. (n.d.). 1227266-95-6|6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 1-Acetyl-7-azaindole.
- BenchChem. (n.d.). 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
- Analytical Methods (RSC Publishing). (n.d.). Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography.
- University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates.
- Arctom. (n.d.). [CAS NO. 1227270-16-7] 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
- PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- ACS Publications. (2022, May 13). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
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- 4. Buy 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (EVT-1458053) | 1227266-86-5 [evitachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stains for Developing TLC Plates [faculty.washington.edu]
- 8. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Mastering Cross-Coupling Reactions with 7-Azaindoles
Introduction: The Significance and Challenge of 7-Azaindole Functionalization
The 7-azaindole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active molecules and functional materials.[1][2] Its structural similarity to indole allows it to act as a bioisostere, while the introduction of a nitrogen atom into the six-membered ring fundamentally alters its electronic properties, adding a key hydrogen bond acceptor site.[1] Despite their utility, the functionalization of 7-azaindoles via transition-metal-catalyzed cross-coupling reactions presents a unique set of challenges. These arise from the inherent chemical nature of the bicyclic system: the pyridine nitrogen can act as a chelating ligand, potentially sequestering and deactivating the metal catalyst, while the acidic proton on the pyrrole nitrogen (N-H) can participate in undesired side reactions.[1][3]
This guide provides researchers, scientists, and drug development professionals with a detailed examination of the experimental setups for key cross-coupling reactions of 7-azaindoles. It moves beyond simple procedural lists to explain the causality behind reagent selection and reaction design, offering field-proven insights to enable robust and reproducible synthetic outcomes.
Part 1: Core Principles for Success in 7-Azaindole Coupling
A successful cross-coupling strategy for 7-azaindoles hinges on understanding and mitigating the molecule's inherent reactivity.
The N-Protection Dilemma: To Protect or Not to Protect?
Historically, the pyrrole nitrogen of the 7-azaindole was protected to prevent catalyst inhibition and side reactions.[4][5] Protecting groups like sulfonyl (e.g., Ts), benzyl (Bn), or Boc mask the acidic N-H and can modulate the electron density of the ring system.
-
When to Protect: Protection is often advisable when using older generations of catalysts, dealing with particularly sensitive substrates, or when complete prevention of N-arylation is critical. For instance, N-sulfonyl protection is frequently used in Suzuki or Heck reactions to achieve high yields.[6][7]
-
The Power of Direct Coupling: Modern advancements in ligand and catalyst design have made the coupling of unprotected halo-7-azaindoles not only feasible but often preferable, enhancing step economy.[1][8][9] The key is to use catalyst systems that are resistant to coordination by the azaindole nitrogen.
The Catalyst System: Ligands and Precatalysts are Key
The choice of palladium catalyst and its associated ligand is the most critical factor for success.
-
Ligand Selection: Early phosphine ligands were often ineffective. The breakthrough came with the development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands.[10] Ligands such as XPhos , RuPhos , DavePhos , and BrettPhos are exceptionally effective.[1][8][9][11] Their bulkiness promotes the formation of a highly reactive, monoligated Pd(0) species that is less susceptible to being deactivated by the bidentate chelation from the 7-azaindole substrate.[1]
-
The Advantage of Precatalysts: Using well-defined palladium precatalysts (e.g., G2, G3, or G4 Buchwald precatalysts) offers significant advantages.[1][12] These air- and moisture-stable solids ensure a precise ligand-to-palladium ratio (1:1) and generate the active Pd(0) catalyst in a controlled manner upon exposure to a base, leading to more reproducible results.[1][12]
Base and Solvent: The Reaction Environment
The base and solvent system must be carefully chosen to match the specific coupling reaction and substrate.
-
Base Selection:
-
Suzuki-Miyaura: Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used.
-
Buchwald-Hartwig Amination: For unprotected 7-azaindoles, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is optimal.[1][9] It deprotonates both the amine coupling partner and the azaindole N-H, preventing competitive N-arylation and other side reactions.[1] For N-protected substrates, weaker bases like NaOt-Bu or K₂CO₃ are often sufficient.[13]
-
Sonogashira: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to quench the HX byproduct.[4][5]
-
-
Solvent Choice: Anhydrous, polar aprotic solvents are standard. Dioxane , THF , DMF , and toluene are the most common choices, with the optimal solvent often determined through empirical screening.
Part 2: Experimental Protocols and Application Data
This section provides detailed, step-by-step protocols for the most common and powerful cross-coupling reactions used to functionalize the 7-azaindole core.
Workflow Diagram: General Setup for an Inert Atmosphere Reaction
The following diagram illustrates a typical experimental workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere, which is critical for reproducibility and success.
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. The unique electronic and steric properties of this azaindole substrate present specific challenges that require careful consideration of reaction parameters. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues and enhance your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is resulting in a low yield. What are the primary reasons for this?
A1: Low yields in the Suzuki coupling of this specific 7-azaindole derivative are frequently encountered and can be attributed to a combination of factors related to its structure:
-
Substrate Reactivity: You are working with a di-halogenated substrate where the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[1][2] This inherent difference in reactivity should allow for selective coupling at the 2-position. However, the electron-deficient nature of the pyridine ring, further accentuated by the N-phenylsulfonyl group, can influence the overall reactivity.
-
Catalyst Inhibition and Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and catalyst deactivation.[1][3] This is a common challenge with nitrogen-containing heteroaryl substrates.[4]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, thereby reducing the yield of your target molecule. These include:
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom, a reaction often promoted by the presence of water and certain bases.[1][5]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can be a significant issue, often exacerbated by the presence of oxygen.[1]
-
Dehalogenation: The replacement of the iodine atom with hydrogen can also occur, leading to a reduction of your starting material.[6]
-
A systematic optimization of your reaction conditions is the most effective approach to improving the yield.
Q2: Which position, the C2-iodo or the C6-chloro, is expected to react first, and how can I ensure selectivity?
A2: The Suzuki-Miyaura coupling is expected to proceed with high selectivity at the C2-iodo position . The reactivity of organic halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[2][6] The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step.[2]
To ensure high selectivity for the C2 position:
-
Control Reaction Temperature: Lower reaction temperatures will favor the more reactive C-I bond. Start with temperatures around 60-80 °C and monitor the reaction progress.
-
Judicious Choice of Catalyst System: While highly active catalyst systems are beneficial for overall yield, extremely reactive systems might lead to some competing reaction at the C6-chloro position, especially at elevated temperatures. A well-balanced catalyst system is key.
One-pot diarylation at both C3 and C6 positions of similar 6-chloro-3-iodo-7-azaindoles has been reported, demonstrating the feasibility of sequential reactivity.[7][8]
Q3: What is the recommended starting catalyst system (palladium source and ligand) for this substrate?
A3: Given the challenging nature of this N-sulfonylated azaindole, a highly active and robust catalyst system is recommended.
-
Palladium Source: Common and effective palladium precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[1][9] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) can also be a good choice.[10]
-
Ligand Selection: The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands are highly effective for coupling challenging heteroaryl halides.[11] These ligands promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and stabilize the catalyst, preventing deactivation.[1][11]
-
Recommended Ligands:
-
Buchwald Biarylphosphine Ligands: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent starting points.[11][12] SPhos, in particular, has been successfully used in the C3-arylation of 6-chloro-3-iodo-N-protected 7-azaindoles.[7][8]
-
Other Effective Ligands: For sterically hindered substrates, ligands like RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) can be beneficial.[1] In some cases, ferrocene-based ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have also proven effective.[13]
-
-
Table 1: Recommended Starting Catalyst Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Rationale |
| Pd₂(dba)₃ | SPhos | 2-5% Pd, 4-10% Ligand | Proven efficacy for similar 7-azaindole systems.[7][8] |
| Pd(OAc)₂ | XPhos | 1-5% Pd, 2-10% Ligand | Highly active for challenging heteroaryl couplings.[1] |
| Pd(dppf)Cl₂ | - | 2-5% | A robust pre-catalyst for a variety of Suzuki couplings.[13] |
Q4: How does the N-phenylsulfonyl protecting group influence the reaction, and are there any special considerations?
A4: The N-phenylsulfonyl group is a strong electron-withdrawing group. This has several implications for the Suzuki coupling:
-
Increased Reactivity: The electron-withdrawing nature of the sulfonyl group makes the pyrrolo[2,3-b]pyridine ring system more electron-deficient, which can enhance the rate of oxidative addition.
-
Potential for N-H Deprotonation Issues Avoided: In cases of unprotected N-H azaindoles, the acidic proton can interfere with the reaction.[12] The phenylsulfonyl group circumvents this issue.
-
No Direct Coordination: Unlike an unprotected N-H, the sulfonyl group does not directly coordinate to the palladium center.
While the N-phenylsulfonyl group is generally robust, it's important to be aware of the potential for cleavage under harsh basic conditions, although this is less common with the bases typically employed in Suzuki couplings.
Q5: What is the optimal choice of base and solvent for this reaction?
A5: The selection of the base and solvent system is crucial for activating the boronic acid and ensuring good solubility of all reaction components.[14]
-
Base Selection: Strong inorganic bases are generally required for challenging Suzuki couplings.
-
Recommended Bases:
-
Cesium Carbonate (Cs₂CO₃): Often an excellent choice for difficult couplings, providing high yields.[15]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is widely used and highly effective.[1][12]
-
Potassium Carbonate (K₂CO₃): A more economical option that can be effective, though sometimes less so than Cs₂CO₃ or K₃PO₄.[15]
-
Start with 2.0 - 3.0 equivalents of the base.
-
-
Solvent System: A mixture of an aprotic organic solvent and water is typically the most effective.
Crucially, all solvents must be rigorously degassed prior to use to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid. [1]
Troubleshooting Workflow
If you are experiencing low yields, follow this systematic troubleshooting guide.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Detailed Experimental Protocol (Starting Point)
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Optimization may be required for specific boronic acids.
Materials:
-
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can also be achieved by evacuating and backfilling with the inert gas three times.[1]
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Understanding the Catalytic Cycle
A firm grasp of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
The base plays a crucial role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid, which facilitates the transfer of the organic group to the palladium center.[14][16]
By carefully considering each of these parameters and employing a systematic approach to optimization, researchers can significantly improve the yield and success rate of the Suzuki coupling for this valuable and complex heterocyclic building block.
References
- Molnár, Á. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link].
- Lohse, O. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
- Carrow, B. P. & Nozaki, K. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society.
-
Singh, U. P. et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link].
- Kinzel, T., Zhang, Y. & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
-
Sultan, D. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link].
-
Singh, U. P. et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate. Available at: [Link].
-
Sunny Annie, A. et al. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. Available at: [Link].
- Henriques, B. J. et al.
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].
- Vantourout, J. C. et al. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
-
Kalinina, M. A. et al. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link].
-
ResearchGate. Suzuki reactions promoted by different ligands (the catalytic conditions. ResearchGate. Available at: [Link].
-
Reddit. How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link].
- Guntreddi, T. et al. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters.
- Pettersen, D. et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
-
ResearchGate. Coupling outcomes for pyrroles, furans and thiophenes. ResearchGate. Available at: [Link].
-
Reddit. Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link].
- Bisht, R. et al.
- Kumar, A. & Kumar, V. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences.
- Kirchhoff, J. H. et al. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry.
- Hirai, M. et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Cerna, I. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Billingsley, K. L. & Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Substituted 7-Azaindoles
Welcome to the technical support center for the synthesis of substituted 7-azaindoles (1H-pyrrolo[2,3-b]pyridines). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. As a privileged structure in medicinal chemistry, the successful synthesis of 7-azaindole derivatives is often a pivotal step in drug discovery programs.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor or No Yield in Fischer Indole Synthesis of 7-Azaindoles
Question: I am attempting a Fischer indole synthesis to prepare a substituted 7-azaindole, but I am observing very low to no product formation, with recovery of my starting materials or the appearance of unidentifiable baseline material on my TLC. What is going wrong?
Probable Causes & Solutions:
The Fischer indole synthesis, while a classic and powerful method for indole formation, is sensitive to electronic and steric factors, especially when applied to pyridine-derived hydrazines.[4][5][6] The key steps involve the formation of a hydrazone, tautomerization to an ene-hydrazine, a[7][7]-sigmatropic rearrangement, and subsequent cyclization with ammonia elimination.[5][8] Failure can occur at several points in this catalytic cycle.
-
Cause A: Inefficient Hydrazone Formation or Instability. Some hydrazones are unstable and may not form efficiently or may decompose under the reaction conditions.
-
Solution: Consider forming the hydrazone in situ. This can be achieved by adding the aminopyridine and the carbonyl compound directly to the acidic reaction medium. This approach minimizes the handling of potentially unstable intermediates.[9]
-
-
Cause B: Unfavorable[7][7]-Sigmatropic Rearrangement. The electronic nature of the substituents on the pyridine ring can significantly impact the feasibility of the key[7][7]-sigmatropic rearrangement. Electron-withdrawing groups on the pyridine ring can disfavor this step.
-
Cause C: N-N Bond Cleavage. A significant competing side reaction is the acid-catalyzed cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[4][9] This pathway is particularly favored when the substituents on the starting materials can stabilize the resulting carbocation and aniline fragments.
-
Solution: Employ milder acidic conditions. Switching from a strong Brønsted acid to a milder one like acetic acid, or using a Lewis acid, can sometimes suppress N-N bond cleavage. Lowering the reaction temperature can also favor the desired cyclization pathway.[9]
-
-
Cause D: Degradation of the Product. The desired 7-azaindole product may be unstable under the harsh acidic and high-temperature conditions of the Fischer indole synthesis, leading to decomposition.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the product begins to form, consider quenching the reaction to prevent subsequent degradation. A time-course study can help identify the optimal reaction time.
-
Troubleshooting Flowchart for Fischer Indole Synthesis
Caption: Troubleshooting decision tree for Fischer indole synthesis.
Issue 2: Lack of Regioselectivity in Electrophilic Substitution Reactions
Question: I am trying to halogenate my 7-azaindole, but I am getting a mixture of isomers, with substitution occurring on both the pyrrole and pyridine rings. How can I control the regioselectivity?
Probable Causes & Solutions:
The 7-azaindole core has two aromatic rings with different electronic properties, leading to challenges in controlling the site of electrophilic substitution. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack, typically at the C3 position. However, the pyridine ring can also be functionalized, especially under certain conditions.[10][11][12][13]
-
Cause A: Inherent Reactivity of the 7-Azaindole Nucleus. The electron-donating nitrogen of the pyrrole ring directs electrophilic substitution to the C3 position. However, forcing conditions can lead to substitution at other positions.
-
Solution: To favor C3 substitution, use mild reaction conditions. For bromination, reagents like N-bromosuccinimide (NBS) in a non-polar solvent at low temperatures are often effective. For other electrophilic substitutions, carefully screen reaction conditions to find the mildest ones that still afford product.
-
-
Cause B: Activation of the Pyridine Ring via N-Oxidation. Unintentional N-oxidation of the pyridine nitrogen can occur, which activates the pyridine ring for nucleophilic substitution but can also influence the regioselectivity of electrophilic substitution.
-
Solution: If N-oxidation is not desired, ensure that your reagents are free of peroxides and that the reaction is performed under an inert atmosphere. If you are intentionally performing an N-oxidation to functionalize the pyridine ring, this is a valid strategy. For example, N-oxidation followed by treatment with POCl₃ can introduce a chlorine atom at the C4 position.[1]
-
-
Cause C: Use of Protecting Groups. The presence or absence of a protecting group on the pyrrole nitrogen can significantly influence the regioselectivity of substitution.
-
Solution: The use of a protecting group on the N1 position can direct substitution to the pyridine ring. For example, an N-tosyl or N-benzyl protected 4-bromo-7-azaindole can undergo palladium-catalyzed cross-coupling reactions at the C4 position.[7] Conversely, if C3 functionalization is desired, performing the reaction on the unprotected 7-azaindole is often preferred.[10][12]
-
Table 1: Common Conditions for Regioselective Functionalization
| Position | Reaction Type | Reagents and Conditions | Reference(s) |
| C3 | Halogenation | NBS or NCS in CH₃CN or DMF, rt | [13][14] |
| C3 | Chalcogenation | I₂/DMSO, thiols/diselenides | [10][12][15] |
| C4 | Halogenation | 1. m-CPBA or H₂O₂ (N-oxidation) 2. POCl₃ or POBr₃ | [1][16] |
| C4 | C-N/C-O Coupling | Pd(OAc)₂/Xantphos, Cs₂CO₃, dioxane (on N-protected 4-bromo-7-azaindole) | [7] |
| C5 | Halogenation | NBS or NIS on 4-chloro-3-nitro-7-azaindole | [11] |
Issue 3: Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki (or Sonogashira, Heck, etc.) coupling on a halogenated 7-azaindole, but I am observing significant amounts of dehalogenation, homocoupling of my boronic acid, or low conversion. How can I optimize this reaction?
Probable Causes & Solutions:
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 7-azaindoles.[7][17][18][19][20] However, their success is highly dependent on the careful optimization of several parameters.
-
Cause A: Inappropriate Ligand Choice. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). An incorrect ligand can lead to catalyst decomposition or favor undesired pathways.
-
Cause B: Incorrect Base or Solvent. The base is critical for the transmetalation step and can also influence catalyst stability. The solvent affects the solubility of the reactants and the stability of the catalytic species.
-
Solution: Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7][14] For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically used in conjunction with a copper(I) co-catalyst.[18][19] Screen different solvent systems, such as dioxane/water, DMF, or toluene.
-
-
Cause C: Catalyst Deactivation. The palladium catalyst can be deactivated through various mechanisms, including aggregation or oxidation.
-
Solution: Ensure that the reaction is performed under a strictly inert atmosphere (nitrogen or argon). Degas all solvents and reagents thoroughly before use. In some cases, increasing the catalyst loading or adding a fresh portion of catalyst and ligand mid-reaction can improve conversion.[21]
-
-
Cause D: Steric Hindrance. If the coupling partners are sterically hindered, the reaction may be slow or fail altogether.
-
Solution: Use a bulkier, more electron-rich ligand that can promote oxidative addition to the hindered halide. Increasing the reaction temperature may also be necessary, but be mindful of potential product degradation.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling on 3-Iodo-7-azaindole
-
To a microwave vial, add the N-protected 3-iodo-7-azaindole (1.0 equiv), the aryl boronic acid or pinacol ester (1.2-1.5 equiv), and K₂CO₃ (2.0-3.0 equiv).[14]
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add degassed 3:1 dioxane:water as the solvent.
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.05-0.10 equiv) to the vial.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes, or alternatively, heat at 85 °C in an oil bath for 4-12 hours.[14]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the N-H of the pyrrole ring in 7-azaindole during synthesis?
A1: The necessity of N-protection depends on the specific reaction being performed.[22][23][24]
-
For reactions on the pyridine ring: Protection of the pyrrole N-H is often advantageous. It can prevent undesired side reactions at the N1 position and can help direct substitution to the pyridine ring.[7] Common protecting groups include tosyl (Ts), benzyl (Bn), and 2-(trimethylsilyl)ethoxymethyl (SEM).[14][25]
-
For reactions on the pyrrole ring: Many reactions, such as C3 halogenation or chalcogenation, can be performed on the unprotected 7-azaindole.[10][12][13] In some cases, the presence of a protecting group can be detrimental.
-
For palladium-catalyzed couplings: Both protected and unprotected 7-azaindoles can be used. However, protection is common, especially when performing sequential couplings at different positions.[14] Some modern methods are being developed to avoid the need for protecting groups.[17][26]
Q2: What are the best methods for synthesizing the 7-azaindole core itself?
A2: Several methods are available, and the choice depends on the desired substitution pattern and the availability of starting materials.
-
Palladium-catalyzed coupling followed by cyclization: This is a very common and versatile approach. For example, a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by base- or acid-catalyzed cyclization, can provide a wide range of 2-substituted 7-azaindoles.[17][19][26]
-
Fischer Indole Synthesis: While it has its challenges (see Troubleshooting Guide), this method is still used, particularly for certain substitution patterns.[5][6]
-
Bartoli and Batcho-Leimgruber Indole Syntheses: These methods are often more successful than the Fischer synthesis for preparing certain azaindoles, although they may have their own limitations.[1]
-
Chichibabin-like Cyclization: This involves the condensation of a picoline derivative with a nitrile.[3][27]
Q3: My final compound is difficult to purify. What are some common impurities I should look out for?
A3: The nature of the impurities will depend on the specific reaction, but some common ones include:
-
Starting materials: Unreacted halogenated 7-azaindole or boronic acid (in the case of Suzuki coupling).
-
Dehalogenated starting material: This is a common byproduct in palladium-catalyzed reactions.
-
Homocoupled products: For example, the formation of a biaryl from the boronic acid in a Suzuki reaction.
-
Regioisomers: If the reaction is not perfectly regioselective, you may have isomers of your desired product.
-
Residual catalyst: Palladium residues can often be removed by treatment with a scavenger resin or by performing an aqueous wash with a solution of sodium thiosulfate or ammonium chloride.
Q4: How can I introduce a substituent at the C4 position of the 7-azaindole core?
A4: Direct electrophilic substitution at the C4 position is difficult. A common and effective strategy is to first perform an N-oxidation of the pyridine nitrogen using an oxidizing agent like m-CPBA or hydrogen peroxide.[16][28] The resulting N-oxide can then be treated with a halogenating agent such as POCl₃ or POBr₃ to install a halogen at the C4 position.[1][16] This 4-halo-7-azaindole is a versatile intermediate for further functionalization via cross-coupling reactions.[7]
Reaction Scheme: C4-Functionalization via N-Oxidation
Caption: General workflow for C4-functionalization of 7-azaindole.
References
- BenchChem. (2025). Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole. BenchChem.
- de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- MDPI. (2018).
- ResearchGate. (2025). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles.
- Google Patents. (n.d.). Preparation method for 4-substituted-7-azaindole.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- National Institutes of Health. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. NIH.
- ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.
- ACS Publications. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs.
- Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 664–668.
- Mondal, K., Paul, S., Das, P., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 89(23), 17042-17058.
- Semantic Scholar. (2024).
- ResearchGate. (2025). Practical Regioselective Bromination of Azaindoles and Diazaindoles.
- (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- ACS Publications. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
- ACS Publications. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- National Institutes of Health. (n.d.).
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
- ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles.
- ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles.
Sources
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- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Iodo-7-Azaindoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 2-iodo-7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this challenging heterocyclic substrate. The unique electronic properties of the 7-azaindole scaffold, particularly the coordinating pyridine nitrogen, present specific hurdles that can lead to catalyst deactivation and low reaction yields.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and offer robust, validated methodologies to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs): Initial Catalyst & Condition Selection
This section addresses common preliminary questions to guide your initial experimental design for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Q1: Why is cross-coupling with 7-azaindoles so challenging compared to other halo-indoles?
A1: The primary challenge stems from the pyridine nitrogen (at the 7-position) of the azaindole ring. This nitrogen atom can act as a ligand, coordinating to the palladium catalyst. This coordination can form stable, catalytically inactive "off-cycle" complexes, effectively poisoning the catalyst and halting the reaction.[1] This deactivation pathway requires the use of specialized catalyst systems, particularly those with bulky ligands that sterically shield the palladium center and prevent this unwanted coordination.[2][3]
Q2: I am planning a Suzuki-Miyaura coupling with a 2-iodo-7-azaindole. What is a reliable starting point for a catalyst system?
A2: For Suzuki-Miyaura reactions with N-rich heterocycles, palladium precatalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[3] A highly recommended starting point is using a preformed catalyst like SPhos Pd G2/G3 or generating the catalyst in situ from Pd₂(dba)₃ and the SPhos ligand.[4] These systems are exceptionally active and stable, often allowing reactions to proceed under mild conditions.[5]
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol %)
-
Ligand: SPhos or XPhos (Ligand:Pd ratio of 2:1 to 4:1)
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents). Carbonate bases are often effective and a good first choice.[3][6]
-
Solvent: A polar aprotic solvent like 1,4-dioxane or a toluene/water mixture is standard.[5][7]
Q3: What are the key considerations for a successful Buchwald-Hartwig amination on the unprotected 2-iodo-7-azaindole N-H group?
A3: Buchwald-Hartwig amination on N-free 2-halo-7-azaindoles is notoriously difficult due to potential N-arylation of the azaindole itself and catalyst inhibition.[8][9] Success hinges on using a catalyst system that favors C-N coupling over these side reactions.
-
Catalyst System: The use of palladium precatalysts is highly advantageous as they permit rapid catalyst activation.[9][10] Systems based on the BrettPhos ligand (e.g., BrettPhos Pd G3 ) are superior for coupling with primary amines and provide excellent selectivity for mono-arylation.[10] For secondary amines, ligands like RuPhos can be effective.[11]
-
Base: A strong, non-nucleophilic base like LiHMDS or K₃PO₄ is often required. However, for base-sensitive substrates, a weaker base may be necessary to prevent decomposition, which can also lead to catalyst deactivation.[2]
-
N-H Reactivity: Be aware that the unprotected N-H is acidic and can react. While methods have been developed for direct coupling on the unprotected scaffold, N-protection (e.g., with a SEM or PMB group) can sometimes simplify the reaction and improve yields, though it adds extra synthetic steps.[4][12]
Q4: For a Sonogashira coupling, is a copper co-catalyst necessary?
A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI), modern protocols often favor copper-free conditions .[13][14] The primary reason is to avoid the common side reaction of alkyne homocoupling (Glaser coupling), which is promoted by copper and oxygen.[14] Copper-free systems often require a suitable amine base (like Et₃N or DIPEA) and a palladium catalyst with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[13][15] For challenging substrates, more specialized, air-stable precatalysts with bulky phosphine ligands can enable room-temperature reactions.[16]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides a structured approach to troubleshooting failed or low-yielding reactions.
Problem 1: Low or No Reaction Conversion
Q5: My reaction has stalled. TLC/LCMS analysis shows mostly unreacted 2-iodo-7-azaindole. What is the most likely cause?
A5: The most probable cause is catalyst deactivation . As discussed in Q1, the pyridine nitrogen of your substrate is likely inhibiting the palladium catalyst.[1] Another common issue, particularly in Suzuki reactions, is the degradation of the boronic acid coupling partner.
Troubleshooting Steps:
-
Re-evaluate the Ligand: If you are using a simple ligand like PPh₃, it is likely not providing enough steric protection for the palladium center. Switch to a bulky dialkylbiaryl phosphine ligand like SPhos , XPhos , or RuPhos .[3][17] These ligands create a sterically hindered pocket around the palladium, preventing coordination by the azaindole nitrogen.
-
Check Reagent Quality:
-
Boronic Acids (Suzuki): Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines). Ensure your boronic acid is pure and dry, or consider using the corresponding pinacol ester, which is often more stable.
-
Palladium Source: Older sources of Pd(OAc)₂ or Pd₂(dba)₃ can have reduced activity. Use a fresh bottle or a well-defined, air-stable precatalyst (e.g., Buchwald G2, G3, or G4 precatalysts).[10][18]
-
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote side reactions.[1] Ensure your solvent is properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and the reaction is maintained under a positive pressure of an inert gas.[7][19]
Catalyst Selection and Deactivation Workflow
// Nodes start [label="Start: Low Conversion Issue\nwith 2-Iodo-7-Azaindole"]; check_ligand [label="Is the ligand a bulky\ndialkylbiaryl phosphine\n(e.g., SPhos, BrettPhos)?"]; upgrade_ligand [label="ACTION: Switch to a bulky ligand\n(SPhos, XPhos, RuPhos, BrettPhos)\nto prevent N-coordination.", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Is catalyst deactivation\nsuspected (e.g., Pd black)?"]; deactivation_path [label="CAUSE: Azaindole N-coordination\nforms off-cycle Pd-complex.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_precatalyst [label="ACTION: Use air-stable precatalyst\n(e.g., Buchwald G3 type).\nEnsure rigorous inert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reagents [label="Are reagents (boronic acid,\nbase, solvent) pure and dry?"]; reagent_issue [label="ACTION: Use fresh, pure reagents.\nConsider boronic esters.\nEnsure base is anhydrous.", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Re-run Optimized Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_ligand; check_ligand -> upgrade_ligand [label="No"]; upgrade_ligand -> end; check_ligand -> check_catalyst [label="Yes"]; check_catalyst -> deactivation_path [label="Yes"]; deactivation_path -> solution_precatalyst; solution_precatalyst -> end; check_catalyst -> check_reagents [label="No"]; check_reagents -> reagent_issue [label="No"]; reagent_issue -> end; check_reagents -> end [label="Yes"]; } dot Caption: Troubleshooting workflow for low conversion.
Problem 2: Catalyst Deactivation (Palladium Black)
Q6: My reaction mixture has turned black, and a precipitate has formed. What happened, and how can I prevent it?
A6: The black precipitate is almost certainly "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[1] Its formation is a definitive sign of catalyst decomposition and the failure of the supporting ligand to stabilize the active Pd(0) species.
Preventative Measures:
-
Improve Ligand Efficacy: This is the most critical factor. The formation of palladium black indicates your chosen ligand is not robust enough.
-
Increase Steric Bulk: Use ligands from the Buchwald family (SPhos, RuPhos, etc.) or N-heterocyclic carbenes (NHCs) which are excellent at stabilizing Pd(0) and preventing aggregation.[1]
-
Increase Ligand Ratio: Sometimes, a slightly higher ligand-to-palladium ratio (e.g., 2.5:1 instead of 2:1) can provide extra stabilization.
-
-
Control Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] While some couplings require heat, try to run the reaction at the lowest temperature that provides a reasonable rate. For highly active catalyst systems, room temperature reactions are often possible.[20]
-
Ensure Anhydrous Conditions: Water can sometimes interfere with the catalytic cycle, although some Suzuki protocols intentionally use water.[21] If you are not using an aqueous system, ensure your solvent and reagents are scrupulously dry.
Problem 3: Significant Side Product Formation
Q7: In my Suzuki reaction, I am observing a significant amount of a biaryl product derived from the boronic acid (homocoupling) and some starting material where the iodine has been replaced by hydrogen (hydrodehalogenation). How can I minimize these side products?
A7: These are two common and competing side reactions.
-
Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen.[19]
-
Rigorous Degassing: This is your first line of defense. Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst.
-
Stoichiometry: Use a slight excess of the 2-iodo-7-azaindole (e.g., 1.05 equivalents) relative to the boronic acid.
-
Base Selection: The choice of base can influence the rate of homocoupling. Weaker bases like Na₂CO₃ or K₂CO₃ may be preferable to stronger bases like K₃PO₄ or hydroxides if homocoupling is severe.[6][22]
-
-
Minimizing Hydrodehalogenation: This occurs when the aryl-palladium intermediate is protonated before it can undergo the desired cross-coupling step.
-
Anhydrous Conditions: Ensure your solvent and base are dry. Adventitious water can be a proton source.
-
Base Choice: While seemingly counterintuitive, a stronger base can sometimes accelerate the desired transmetalation and reductive elimination steps, outcompeting the protonolysis pathway. Experiment with K₃PO₄ or Cs₂CO₃.
-
Table 1: Recommended Catalyst Systems for 2-Iodo-7-Azaindole Couplings
| Coupling Type | Palladium Source (mol%) | Ligand (mol%) | Recommended Ligands | Base (equiv) | Solvent | Temp (°C) | Citation(s) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2-3) | 4-6 | SPhos, XPhos | K₃PO₄ or Cs₂CO₃ (2) | Toluene/H₂O or Dioxane | 60-100 | [4][5][15] |
| Buchwald-Hartwig (Primary Amine) | BrettPhos Pd G3 (2-4) | N/A | BrettPhos | LiHMDS or K₃PO₄ (2) | Toluene or Dioxane | 80-110 | [10] |
| Buchwald-Hartwig (Secondary Amine) | Pd(OAc)₂ (3-5) | 6-10 | RuPhos, XPhos | K₃PO₄ or NaOtBu (2) | Dioxane | 80-110 | [11][23] |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ (2-5) | N/A | PPh₃ | Et₃N or DIPEA (3) | THF or DMF | RT-60 | [14][16] |
Detailed Experimental Protocols
The following are generalized, robust protocols that serve as an excellent starting point. Always perform reactions under an inert atmosphere (Argon or Nitrogen) unless otherwise noted.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from methodologies proven effective for nitrogen-rich heterocycles.[4][5]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-iodo-7-azaindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and SPhos (5.5 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial. Alternatively, add a pre-formed catalyst like SPhos Pd G3 (2.5 mol%) directly.
-
Inert Atmosphere: Seal the vial with a septum cap, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction: Place the vial in a pre-heated oil bath or heating block at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is based on established copper-free conditions to minimize side reactions.[14][16]
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2-iodo-7-azaindole (1.0 equiv) and PdCl₂(PPh₃)₂ (3 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon three times.
-
Solvent and Reagent Addition: Add degassed THF (to ~0.2 M), followed by the terminal alkyne (1.2 equiv) and triethylamine (3.0 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature. If no reaction is observed after several hours, gently heat to 40-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in dichloromethane or ethyl acetate and filter through a short plug of silica gel to remove palladium salts. Concentrate the filtrate and purify by column chromatography.
Troubleshooting Decision Tree
// Nodes start [label="Reaction Underperforming\n(Low Yield / Stalled)"]; check_completion [label="Is Starting Material\nConsumed (TLC/LCMS)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Branch 1: Incomplete Reaction incomplete [label="Incomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_catalyst [label="Possible Cause:\nCatalyst Deactivation", shape=box3d]; cause_conditions [label="Possible Cause:\nConditions Too Mild", shape=box3d];
action_catalyst [label="ACTION:\n1. Use Bulky Ligand (SPhos, etc.)\n2. Use Precatalyst\n3. Ensure Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_conditions [label="ACTION:\n1. Increase Temperature\n2. Screen Different Base/Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Branch 2: Complete Reaction, Low Yield complete [label="SM Consumed, Low Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_side_reactions [label="Possible Cause:\nSide Reactions", shape=box3d]; cause_workup [label="Possible Cause:\nWorkup/Purification Loss", shape=box3d];
action_side_reactions [label="ACTION:\n- Suzuki: Check for homocoupling (degas!)\n- Buchwald: Check for N-arylation\n- Sonogashira: Use Cu-free conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; action_workup [label="ACTION:\n- Check aqueous layer for product\n- Modify purification method", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_completion; check_completion -> incomplete [label="No"]; incomplete -> cause_catalyst; incomplete -> cause_conditions; cause_catalyst -> action_catalyst; cause_conditions -> action_conditions;
check_completion -> complete [label="Yes"]; complete -> cause_side_reactions; complete -> cause_workup; cause_side_reactions -> action_side_reactions; cause_workup -> action_workup; } dot Caption: A decision tree for diagnosing underperforming reactions.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Stepanov, V., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Retrieved January 15, 2026, from [Link]
-
Shields, J. D., et al. (2020). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved January 15, 2026, from [Link]
-
Buchwald, S. L., et al. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved January 15, 2026, from [Link]
-
Shields, J. D., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Bolla, M., et al. (2020). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters. Retrieved January 15, 2026, from [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. Retrieved January 15, 2026, from [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Gessner Group Research. Retrieved January 15, 2026, from [Link]
-
Norrby, P.-O., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Retrieved January 15, 2026, from [Link]
-
Andrade, B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Retrieved January 15, 2026, from [Link]
-
Andrade, B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Retrieved January 15, 2026, from [Link]
-
ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2025). Wiley Online Library. Retrieved January 15, 2026, from [Link]
-
Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved January 15, 2026, from [Link]
-
Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Richards, C. J., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Table 2: The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. Retrieved January 15, 2026, from [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. Retrieved January 15, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Mhlongo, N. N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. Retrieved January 15, 2026, from [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2012). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved January 15, 2026, from [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[24][25]-Fused Indole Heterocycles. (2012). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2020). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journals. Retrieved January 15, 2026, from [Link]
-
Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. (2012). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Retrieved January 15, 2026, from [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (2021). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (2007). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. mdpi.com [mdpi.com]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 25. chemrxiv.org [chemrxiv.org]
Technical Support Center: Navigating the Challenges of N-Phenylsulfonyl Pyrrole Deprotection
Welcome to the technical support center dedicated to the deprotection of N-phenylsulfonyl pyrroles. The N-phenylsulfonyl group is a robust and effective protecting group for the pyrrole nitrogen, valued for its ability to deactivate the pyrrole ring towards polymerization and direct electrophilic substitution to the C3 position.[1][2] However, this stability often translates into significant challenges during the deprotection step.[3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you successfully navigate these challenges in your synthetic workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the deprotection of N-phenylsulfonyl pyrroles in a direct question-and-answer format.
Question 1: My deprotection reaction is sluggish, incomplete, or fails to proceed entirely. What are the likely causes and how can I resolve this?
Answer: This is the most frequently encountered issue, stemming from the inherent stability of the N-S bond. The primary causes are typically insufficient reagent strength, steric hindrance, or suboptimal reaction conditions.
Probable Causes & Recommended Solutions:
-
Insufficiently Harsh Conditions: The N-phenylsulfonyl group is notoriously difficult to cleave and often requires forcing conditions.[3] If you are observing a stalled reaction, your chosen method may be too mild.
-
Solution: Increase the severity of your conditions. For base-mediated hydrolysis (e.g., KOH/EtOH), increase the temperature to reflux and extend the reaction time. For reductive methods, ensure your reducing agent is freshly prepared and active.
-
-
Steric Hindrance: Bulky substituents on the pyrrole ring or the phenylsulfonyl group can hinder the approach of the deprotecting reagent.
-
Solution: Switch to a smaller, more potent nucleophile or a reductive method that proceeds via a single-electron transfer (SET) mechanism, which is less sensitive to steric bulk. Samarium(II) iodide (SmI₂) or electrochemical methods can be effective in these cases.[3]
-
-
Incorrect Reagent Choice: The choice of deprotection method is highly dependent on the overall functionality of your molecule. A method that works for a simple substrate may fail for a more complex one.
-
Solution: Consult the table below to compare different deprotection strategies and select one that is compatible with your substrate and offers the necessary reactivity.
-
Table 1: Comparison of Common Deprotection Methods for N-Phenylsulfonyl Pyrroles
| Method | Reagents & Typical Conditions | Advantages | Disadvantages | Key Considerations |
| Basic Hydrolysis | KOH or NaOH in EtOH or MeOH, often at reflux for 16-24h.[4] | Simple, inexpensive reagents. | Requires harsh conditions (high temp, long times); not suitable for base-sensitive functional groups. | Most common starting point for simple substrates. |
| Reductive Cleavage (Dissolving Metal) | Sodium in liquid ammonia; Sodium naphthalene in THF.[3] | Very powerful; effective for sterically hindered substrates. | Harsh conditions; requires anhydrous setup; low functional group tolerance (e.g., esters, ketones, halides). | Use when other methods fail and functional group compatibility allows. |
| Reductive Cleavage (SmI₂) | Samarium(II) iodide in THF/HMPA.[3] | Milder than dissolving metal reductions; good for complex molecules. | Reagent is air and moisture sensitive; HMPA is a carcinogen. | A good alternative for substrates with sensitive functional groups that are not reducible by SmI₂. |
| Nucleophilic Cleavage (Thiolates) | Thiophenol & K₂CO₃ in DMF. | Milder conditions, particularly for activated sulfonyl groups (e.g., 2,4-dinitrobenzenesulfonyl).[5] | Less effective for the standard phenylsulfonyl group; thiols have a strong odor. | Best suited for specially designed, more labile sulfonyl protecting groups.[5] |
| Electrochemical Reduction | Constant cathodic potential in a protic medium.[3] | Very mild and highly chemoselective.[3] | Requires specialized equipment (potentiostat); optimization of conditions can be necessary. | An excellent, though less common, method for delicate substrates. |
Question 2: The deprotection works, but my yield is low and the crude product is a complex mixture. What is happening?
Answer: Low yields and complex reaction mixtures often indicate substrate decomposition or competing side reactions. The harsh conditions required for deprotection can degrade the sensitive pyrrole ring or affect other functional groups in your molecule.
Probable Causes & Recommended Solutions:
-
Pyrrole Ring Decomposition: The deprotected pyrrole is electron-rich and can be unstable under the reaction or workup conditions, leading to polymerization or degradation, especially in the presence of acid.[6]
-
Solution: Ensure your workup procedure is non-acidic. Use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any acidic byproducts.[7] If the deprotected pyrrole is known to be unstable, consider carrying it directly to the next step without purification.
-
-
Side Reactions with Other Functional Groups: The strongly basic or reductive conditions can react with other parts of your molecule (e.g., ester hydrolysis, ketone reduction).
-
Solution: If possible, switch to a more chemoselective deprotection method. For instance, electrochemical methods are known for their mildness.[3] Alternatively, if you are using an activated sulfonyl group like 2,4-dinitrobenzenesulfonyl, deprotection with thiolate is highly specific and occurs under mild conditions.[5]
-
-
Incomplete Reaction & Byproduct Formation: The reaction may be generating partially reacted intermediates or byproducts from the cleavage of the sulfonyl group.
-
Solution: Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Over- or under-running the reaction can lead to a more complex mixture. Ensure you are using a sufficient excess of the deprotecting reagent.
-
Workflow for Troubleshooting N-Phenylsulfonyl Pyrrole Deprotection
The following diagram outlines a logical workflow for addressing common deprotection challenges.
Caption: A troubleshooting decision tree for N-phenylsulfonyl pyrrole deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is the N-phenylsulfonyl group so difficult to remove compared to other N-protecting groups like Boc or Cbz? The difficulty arises from the strong and stable sulfur-nitrogen (S-N) bond. The electron-withdrawing nature of the sulfonyl group decreases the electron density on the nitrogen, making it less susceptible to cleavage. Unlike carbamates (like Boc or Cbz) which have built-in cleavage pathways (acid-lability for Boc, hydrogenolysis for Cbz), the N-S bond lacks an easy, low-energy cleavage mechanism, thus requiring harsh chemical or electrochemical methods.[3][6]
Q2: Are there alternative sulfonyl protecting groups that are easier to remove? Yes. The lability of the sulfonyl group can be tuned by modifying the aryl ring. A common strategy is to add strong electron-withdrawing groups. For example, the 2,4-dinitrobenzenesulfonyl group is significantly more labile. The electron-deficient aryl ring is highly susceptible to nucleophilic aromatic substitution, allowing for cleavage under much milder conditions with thiolates (e.g., thiophenol).[5]
Q3: My deprotected pyrrole product seems to polymerize upon standing or during chromatography. How can I prevent this? Deprotected NH-pyrroles are electron-rich and prone to acid-catalyzed polymerization.[6]
-
Avoid Acid: The most critical step is to rigorously exclude acid from the workup and purification. Use of silica gel, which can be slightly acidic, may promote polymerization. Consider using deactivated (neutral) silica or alumina for chromatography, or filtering through a short plug of basic alumina.
-
Immediate Use: The best practice is often to use the crude, deprotected pyrrole immediately in the subsequent reaction step without purification.
-
Keep it Cold: If storage is necessary, keep the compound cold, under an inert atmosphere, and protected from light.
Q4: How can I monitor the deprotection reaction effectively?
-
Thin-Layer Chromatography (TLC): This is the most common method. The N-phenylsulfonyl pyrrole will be significantly less polar than the deprotected NH-pyrrole. The product will have a much lower Rf value. Stain with potassium permanganate or p-anisaldehyde to visualize the spots.
-
LC-MS: For a more precise analysis, Liquid Chromatography-Mass Spectrometry can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Validated Experimental Protocols
Protocol 1: Standard Deprotection via Basic Hydrolysis
This protocol describes the deprotection of 1-(phenylsulfonyl)pyrrole using potassium hydroxide in ethanol.
Mechanism: Nucleophilic Attack at Sulfur
Caption: Mechanism of base-catalyzed hydrolysis of N-phenylsulfonyl pyrrole.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the N-phenylsulfonyl pyrrole (1.0 equiv).
-
Reagents: Add ethanol (to make a ~0.1 M solution) followed by potassium hydroxide pellets (3.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). The starting material is UV-active and will have a high Rf, while the product will be near the baseline.
-
Workup: Once the starting material is consumed (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude NH-pyrrole.
Note: The product may be an oil or solid and should be handled according to the guidelines in FAQ Q3 to prevent degradation.
Protocol 2: Mild Deprotection of an Activated Sulfonyl Group
This protocol describes the cleavage of a 2,4-dinitrobenzenesulfonyl-protected pyrrole using thiophenol.[5]
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve the N-(2,4-dinitrobenzenesulfonyl)pyrrole (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Reagents: Add potassium carbonate (K₂CO₃, 2.0 equiv) followed by thiophenol (1.5 equiv).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The reaction is typically complete within a few hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers extensively with water to remove DMF, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if the resulting pyrrole is stable.
References
-
Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. ResearchGate. Available at: [Link]
-
Perry, G. J. P., et al. (2021). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light. ResearchGate. Available at: [Link]
-
Ozaki, T., Yorimitsu, H., & Perry, G. J. P. (2021). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. ResearchGate. Available at: [Link]
-
Anderson, H. J., et al. (1985). Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
Thompson, A., et al. (2005). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. ResearchGate. Available at: [Link]
-
Sørensen, M. D., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. Available at: [Link]
-
Thompson, A. (2006). Pyrrole Protection. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Purification of Final Product from Palladium Catalyst Residue
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the effective removal of palladium catalyst residues from your final products, ensuring compliance with stringent regulatory standards and the integrity of your research. Here, you will find practical troubleshooting guides and frequently asked questions designed to address the specific challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from a final product?
A1: The most common and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This technique utilizes solid-supported materials that have a high affinity for palladium. These materials, known as scavengers, can be silica-based, polymer-supported, or activated carbon. They selectively bind to the palladium, which is then removed by simple filtration.[1][2] The functional groups on these scavengers, such as thiols, amines, or trimercaptotriazine (TMT), determine their selectivity and capacity for different palladium species.[3][4]
-
Crystallization: This is a powerful purification method that can effectively separate your product from palladium impurities, which remain in the mother liquor.[2] The efficiency of this method can often be enhanced by the addition of additives that increase the solubility of the palladium species in the solvent, preventing their co-crystallization with your product.[5]
-
Filtration: For heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), a straightforward filtration through a filter aid like Celite® can be sufficient to remove the bulk of the catalyst.[2][6] However, this may not be effective for finely dispersed or leached palladium species.
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[2] The choice of solvents is critical to ensure efficient separation.
-
Chromatography: Techniques like column chromatography are effective for separating the desired compound from the palladium catalyst and other impurities.[6] However, it's important to note that chromatography alone may not always reduce palladium levels to acceptable limits, and a subsequent scavenging step is often recommended.[7][8]
Q2: How do I select the most appropriate palladium removal method for my specific compound and reaction?
A2: The optimal purification strategy is highly dependent on several factors. A decision-making workflow can be visualized as follows:
Caption: Decision workflow for selecting a palladium purification method.
Key considerations include:
-
Nature of the Palladium Species: Is the palladium in a homogeneous (e.g., Pd(II) salts) or heterogeneous (e.g., Pd(0) on carbon) form?[9]
-
Properties of Your Final Product: Consider its solubility, stability, and the presence of functional groups (like amines or thiols) that might chelate with palladium, making it harder to remove.[2]
-
Process Scale and Economics: Some methods, like chromatography, may be less feasible for large-scale production compared to scavengers or crystallization.[10]
-
Regulatory Requirements: The final acceptable level of palladium will be dictated by guidelines such as the ICH Q3D for elemental impurities.[11][12][13]
Q3: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides a framework for controlling metal residues in drug products.[11][12] Palladium is classified as a Class 2B element, meaning it requires a risk assessment, especially if intentionally added to the process.[13] The Permitted Daily Exposure (PDE) for palladium is 100 µ g/day for oral administration, which translates to a concentration limit in the API that depends on the maximum daily dose of the drug product.[4] For parenteral administration, the limit is 10 µ g/day .[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of palladium residues.
Issue 1: High Palladium Content Persists After Initial Purification Efforts
-
Potential Cause:
-
Strong Chelation: Your product may contain functional groups (e.g., nitrogen or sulfur-containing heterocycles) that strongly bind to palladium, making it difficult to remove.[2]
-
Ineffective Method: The chosen purification method may not be suitable for the specific form of palladium present in your reaction mixture. For instance, simple filtration will not remove soluble palladium species.[2]
-
Multiple Palladium Species: Your reaction work-up may be generating various forms of palladium (e.g., Pd(0), Pd(II), colloidal Pd), not all of which are effectively removed by a single method.
-
-
Troubleshooting Steps & Solutions:
-
Characterize the Palladium Species: If possible, try to identify the nature of the residual palladium.
-
Employ a High-Affinity Scavenger: Use a scavenger with functional groups known to have a strong affinity for palladium, such as thiol-based scavengers (e.g., Si-TMT).[3][14]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.[2] An increase in temperature can sometimes enhance the scavenging efficiency.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could potentially convert various palladium species into a single, more easily removable form.[2]
-
Combination of Methods: A multi-step approach, such as filtration followed by treatment with a scavenger, can be highly effective.[7][8]
-
Issue 2: Significant Loss of Final Product During the Purification Process
-
Potential Cause:
-
Non-specific Adsorption: Your product may be adsorbing to the purification medium, especially with activated carbon, which can have a high surface area and less specific binding.[15]
-
Co-precipitation: During crystallization, your product and the palladium species may be co-precipitating.
-
-
Troubleshooting Steps & Solutions:
-
Screen Different Scavengers: Test a range of scavengers to identify one with high selectivity for palladium and low affinity for your product.[15]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to avoid excessive product loss.[15]
-
Solvent Optimization: The choice of solvent can significantly impact the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its non-specific adsorption.
-
Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[15]
-
Alternative Purification Method: If product loss remains high with adsorption methods, consider switching to crystallization with an optimized solvent system or liquid-liquid extraction.[2]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Potential Cause:
-
Variability in Reaction Work-up: Inconsistent work-up procedures can lead to different forms and concentrations of residual palladium in the crude product.
-
Aging of Reagents: The age and quality of reagents, including the palladium catalyst itself, can influence the nature of the residual species.
-
-
Troubleshooting Steps & Solutions:
-
Standardize the Reaction Work-up: Ensure a consistent and well-defined work-up protocol for your reaction before proceeding to the palladium removal step.[2]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species and can provide more consistent results.[2]
-
Monitor Key Parameters: Keep a detailed record of reaction and purification parameters for each batch to identify any potential sources of variability.
-
Quality Control of Starting Materials: Ensure the consistency and quality of your starting materials and catalyst.
-
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
This protocol provides a general framework for using a solid-supported scavenger to remove residual palladium.
Caption: A typical experimental workflow for palladium scavenging.
-
Dissolution: Dissolve the crude product containing residual palladium in an appropriate organic solvent (e.g., THF, DCM, Ethyl Acetate).[2]
-
Scavenger Addition: Add the selected palladium scavenger. The amount will depend on the scavenger's capacity and the initial palladium concentration. A good starting point is often 5-20 equivalents relative to the palladium content.
-
Agitation: Stir the mixture for a specified period (e.g., 1 to 18 hours) at room temperature or an elevated temperature (e.g., 45-60 °C) to ensure sufficient contact time.[10][15]
-
Filtration: Filter the mixture to remove the solid scavenger.
-
Washing: Wash the collected scavenger with a fresh portion of the solvent to recover any adsorbed product.[15]
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the purified product.[15]
-
Analysis: Analyze a sample of the purified product using a suitable analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), to determine the final palladium concentration.[1][15]
Data Presentation
Table 1: Comparison of Common Palladium Scavenger Types
| Scavenger Type | Functional Group(s) | Advantages | Disadvantages | Typical Loading (mmol/g) |
| Silica-Based | Thiol, Amine, TMT | High efficiency, good selectivity, fast kinetics.[1] | Higher cost compared to carbon. | 0.5 - 1.5 |
| Polymer-Supported | Thiol, Amine, TMT | High capacity, good mechanical stability.[1] | May swell in certain solvents, potentially slower kinetics. | 1.0 - 2.5 |
| Activated Carbon | N/A (Adsorption) | Low cost, effective for a broad range of Pd species.[16][17] | Can cause product loss due to non-specific adsorption.[10][15] | N/A |
References
-
ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation (ICH). [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]
-
Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). [Link]
-
Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). [Link]
-
Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Metal Scavenger User Guide. Biotage. [Link]
-
General mechanism of Pd removal using scavengers. ResearchGate. [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]
-
Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. [Link]
-
Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
-
How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
-
Metal Scavengers: An alternative to recrystallization for removing metals?. Biotage. [Link]
Sources
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- 7. pubs.acs.org [pubs.acs.org]
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- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Managing Regioselectivity in Reactions of Di-substituted Pyrrolo[2,3-b]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with di-substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselective reactions on this important heterocyclic scaffold. The unique electronic nature of the 7-azaindole core, with its electron-rich pyrrole ring and electron-deficient pyridine ring, presents both opportunities and challenges in achieving desired substitution patterns.[1] This resource is designed to equip you with the knowledge to control and predict the outcomes of your reactions.
Section 1: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the 7-azaindole core. The inherent reactivity of the pyrrole ring makes it the primary site for electrophilic attack. However, the presence of substituents can significantly influence the regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common site of electrophilic attack on a di-substituted 7-azaindole, and why?
A1: The C3 position of the pyrrole ring is generally the most nucleophilic and, therefore, the most common site for electrophilic attack. This is due to the electron-donating nature of the pyrrole nitrogen, which increases the electron density at C3. Even with various substituents on the ring, C3 often remains the preferred site for reactions like halogenation, nitration, and Friedel-Crafts acylation. For instance, N-sulfonyl protected 7-azaindoles undergo regioselective C3-sulfenylation.[2]
Q2: How can I achieve electrophilic substitution on the pyridine ring of a di-substituted 7-azaindole?
A2: Direct electrophilic substitution on the electron-deficient pyridine ring is challenging.[3] To achieve this, you typically need to deactivate the pyrrole ring and/or activate the pyridine ring. One common strategy is to first perform N-oxidation of the pyridine nitrogen. This N-oxide can then direct electrophiles to the C4 or C6 positions.[4] For example, N-methyl 7-azaindole N-oxide can be regioselectively arylated at the C6 position.[4]
Troubleshooting Guide: Unexpected Regioisomers in Electrophilic Halogenation
| Issue | Potential Cause | Recommended Solution |
| Mixture of C3 and C6 halogenated products | The reaction conditions are too harsh, leading to decreased selectivity. The pyridine nitrogen may be protonated under strongly acidic conditions, further deactivating the pyridine ring but potentially allowing for some substitution. | Use milder halogenating agents (e.g., NCS, NBS instead of Cl2, Br2). Control the reaction temperature carefully. Consider using a protecting group on the pyrrole nitrogen to modulate its reactivity. |
| Halogenation at an unexpected position on a substituent | The substituent itself is more reactive towards the electrophile than the 7-azaindole core. | Protect the reactive functional group on the substituent before performing the halogenation. |
| No reaction or very slow reaction | The 7-azaindole is deactivated by electron-withdrawing groups, or the halogenating agent is not sufficiently reactive. | Use a more potent halogenating agent or a Lewis acid catalyst to enhance the electrophilicity of the halogen source. For deactivated substrates, consider alternative strategies like metalation-halogenation. |
Experimental Protocol: Regioselective C3-Bromination of a 2,4-Disubstituted 7-Azaindole
-
Dissolve the 2,4-disubstituted 7-azaindole (1.0 eq) in a suitable solvent such as DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Directed ortho-Metalation (DoM) and Lithiation
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[5][6] By choosing an appropriate directing metalation group (DMG), you can achieve deprotonation at a specific position, which can then be quenched with an electrophile.
Frequently Asked Questions (FAQs)
Q1: I want to functionalize the C2 position. What is the best strategy?
A1: The C2 position can be selectively functionalized using a directing group on the N1 nitrogen. A common and effective DMG is the phenylsulfonyl group. Deprotonation with a strong base like n-butyllithium or LDA will selectively occur at the C2 position, allowing for subsequent reaction with an electrophile.[7] Alternatively, in situ formation of a carbamate at N1 can also direct lithiation to C2.[8]
Q2: How can I achieve functionalization at the C4 or C6 positions using metalation?
A2: Functionalization of the pyridine ring via DoM is more complex. A directing group at C5 could potentially direct metalation to C4 or C6. However, a more reliable method involves a "directed metalation-group dance," where a directing group is first placed on the N7 nitrogen to functionalize the C6 position, followed by placing a directing group on the N1 nitrogen to functionalize the C2 position.[9] For C4 functionalization, a halogen-metal exchange on a 4-halo-7-azaindole is a common approach.
Troubleshooting Guide: Low Yields in Lithiation Reactions
| Issue | Potential Cause | Recommended Solution |
| Poor conversion to the lithiated species | The base is not strong enough, or there is incomplete deprotonation. The presence of acidic protons elsewhere in the molecule can consume the base. | Use a stronger base like t-butyllithium. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Protect any other acidic functional groups. |
| Formation of multiple products | The lithiated intermediate is not stable and undergoes rearrangement or decomposition. The electrophile is reacting at multiple sites. | Perform the lithiation and quenching at a very low temperature (e.g., -78 °C). Add the electrophile slowly to the lithiated species. |
| Product from halogen-metal exchange instead of deprotonation | If a halogen is present, lithium-halogen exchange can be faster than deprotonation. | The choice of organolithium reagent is crucial. For instance, t-BuLi can favor selective lithiation at the 7-position of 4,7-dibromoindoles.[10][11] |
Visualization of Regioselective Lithiation
Caption: Strategies for regioselective lithiation.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C, C-N, and C-O bonds on the 7-azaindole nucleus.[7][12] The regioselectivity is primarily determined by the position of the halide or triflate leaving group.
Frequently Asked Questions (FAQs)
Q1: I have a di-halo-substituted 7-azaindole. How can I achieve selective cross-coupling at one position?
A1: The relative reactivity of the halogens will dictate the selectivity. Generally, the order of reactivity for oxidative addition to palladium(0) is I > Br > Cl. Therefore, in a molecule containing both an iodo and a chloro substituent, the Suzuki-Miyaura or other cross-coupling reactions will preferentially occur at the C-I bond.[13] For example, a chemoselective Suzuki-Miyaura cross-coupling at C-2 can be achieved on a 2-iodo-4-chloropyrrolopyridine intermediate.[13]
Q2: Can I perform a cross-coupling reaction on an unprotected 7-azaindole?
A2: Yes, it is possible. Methods have been developed for the Pd-catalyzed cross-coupling of amines with halo-7-azaindoles without protection of the N-H group.[14] However, for some reactions, particularly those involving strong bases, protection of the pyrrole nitrogen may be necessary to prevent side reactions.
Troubleshooting Guide: Catalyst Deactivation in Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | The palladium catalyst is being deactivated. The 7-azaindole nitrogen atoms can coordinate to the metal center and inhibit catalysis. | Use a pre-catalyst or a ligand that is known to be effective for heterocyclic substrates (e.g., XPhos, RuPhos).[15] Increase the catalyst loading or add a co-catalyst if applicable. |
| Homocoupling of the coupling partner | The rate of reductive elimination is slow compared to other processes. | Optimize the ligand, solvent, and base. A change in the ligand can significantly affect the rate of the desired cross-coupling versus side reactions. |
| Dehalogenation of the starting material | This can occur, especially with more reactive organometallic reagents or under certain conditions. | Use a less reactive organometallic reagent if possible. Lowering the reaction temperature can sometimes suppress this side reaction. |
Experimental Workflow for Selective Cross-Coupling
Caption: Sequential cross-coupling workflow.
References
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Retrieved from [Link]
-
Regioseletive C–H functionalization of 7-azaindoles. (2020). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ResearchGate. Retrieved from [Link]
-
Synthesis of substituted indoles via a highly selective 7-lithiation of 4,7-dibromoindoles and the effect of indole-nitrogen on regioselectivity. (2003). Tetrahedron Letters. Retrieved from [Link]
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). PubMed. Retrieved from [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2014). Beilstein Journals. Retrieved from [Link]
-
The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of 2,3-disubstituted-5-azaindoles, 2,3,5-trisubstituted-7-azaindoles, and 2,3-disubstituted-6-azaindoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2023). ACS Publications. Retrieved from [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). PubMed Central. Retrieved from [Link]
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Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. Retrieved from [Link]
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Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2009). ResearchGate. Retrieved from [Link]
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Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). PubMed Central. Retrieved from [Link]
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Synthesis of 2,3-Disubstituted Indoles by C–H Functionalization of Azobenzenes. (2017). Synfacts. Retrieved from [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Retrieved from [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society. Retrieved from [Link]
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Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. (2021). ResearchGate. Retrieved from [Link]
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Synthesis of Substituted Indoles via a Highly Selective 7‐Lithiation of 4,7‐Dibromoindoles and the Effect of Indole‐Nitrogen on Regioselectivity. (2003). ChemInform. Retrieved from [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2018). PubMed Central. Retrieved from [Link]
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Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). ResearchGate. Retrieved from [Link]
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Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]
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Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Retrieved from [Link]
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Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2014). ResearchGate. Retrieved from [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). PubMed Central. Retrieved from [Link]
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Directed (ortho) Metallation. (n.d.). University of Liverpool. Retrieved from [Link]
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Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2019). PubMed Central. Retrieved from [Link]
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Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. (2017). ResearchGate. Retrieved from [Link]
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Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2018). RSC Publishing. Retrieved from [Link]
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Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2018). National Institutes of Health. Retrieved from [Link]
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ortho metalation. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
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Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PubMed Central. Retrieved from [Link]
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. Retrieved from [Link]
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Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2020). PubMed Central. Retrieved from [Link]
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Electrostatic interaction-assisted regiospecific and oxidant free [4 + 2] annulation enabled by RhIII catalyzed C–H bond activation. (2021). RSC Publishing. Retrieved from [Link]
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Electrophilic Aromatic Substitution of a BN Indole. (2008). PubMed Central. Retrieved from [Link]
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Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. (2019). ResearchGate. Retrieved from [Link]
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Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (2009). PubMed. Retrieved from [Link]
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Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2018). RSC Publishing. Retrieved from [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2019). PubMed. Retrieved from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved from [Link]
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Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (2017). National Institutes of Health. Retrieved from [Link]
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Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. (2018). PubMed. Retrieved from [Link]
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Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. (2023). PubMed Central. Retrieved from [Link]
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stability issues of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine under reaction conditions
Welcome to the technical support guide for 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1227267-22-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile building block. As a key intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis, understanding its behavior under various reaction conditions is critical for success.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this molecule?
A: The main stability challenges are centered around three key areas:
-
Lability of the C-I Bond: The carbon-iodine bond at the 2-position is the most reactive site and is susceptible to cleavage, leading to proto-deiodination (replacement with hydrogen) under certain cross-coupling conditions.[1]
-
Stability of the Phenylsulfonyl Protecting Group: While generally robust, the N-phenylsulfonyl group can be cleaved under strongly basic (hydrolysis) or certain reductive conditions, which can complicate downstream processing or lead to unwanted side products.
-
Palladium Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Proper ligand selection is crucial to mitigate this effect.[4]
Q2: Which position is more reactive in cross-coupling reactions, the 2-iodo or the 6-chloro substituent?
A: The 2-iodo position is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) than the 6-chloro position. This chemoselectivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates a much faster rate of oxidative addition to the Pd(0) catalyst.[5][6] This allows for selective functionalization at the C-2 position while leaving the C-6 chloro group available for subsequent transformations.
Q3: Is N-protection with the phenylsulfonyl group always necessary?
A: The phenylsulfonyl group serves two primary purposes: it protects the pyrrole nitrogen and acts as a strong electron-withdrawing group. This electronic effect enhances the reactivity of the C-2 iodo group towards oxidative addition. While some cross-coupling reactions on related N-H azaindoles are possible, N-protection is highly recommended to prevent side reactions, improve solubility, and ensure consistent, high-yielding results.[7]
Troubleshooting Guide: Cross-Coupling Reactions
This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Issue 1: Low or No Conversion of Starting Material
You've set up a Suzuki-Miyaura reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material.
Q: What is the most common cause of reaction failure?
A: The most frequent culprit is an inactive catalyst. This can be due to poor quality reagents or improper reaction setup.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: For nitrogen-containing heterocycles like this, standard catalysts may be insufficient.[4] Use a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos). These ligands promote the formation of the active monoligated Pd(0) species and prevent catalyst inhibition by the pyridine nitrogen.[8]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can oxidize and deactivate the Pd(0) catalyst. De-gas all solvents thoroughly before use.
-
Base Quality: The base is critical for the transmetalation step. Use a fresh, high-purity, anhydrous base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. The base must be a fine powder to ensure maximum surface area.[1][8]
-
Solvent Purity: Use anhydrous, high-purity solvents. Water content can affect both the catalyst and the stability of the boronic acid partner. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or DME with water.[1]
Issue 2: Significant Formation of a De-iodinated Byproduct
Your reaction yields the desired product, but you also observe a significant amount of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Q: What causes this proto-deiodination side reaction?
A: Proto-deiodination (or hydrodehalogenation) occurs when the aryl-palladium(II)-iodide intermediate reacts with a proton source before it can undergo transmetalation with the boronic acid. This is a known issue, especially with electron-deficient iodo-heterocycles.[7]
Mitigation Strategies:
-
Optimize the Base: The choice of base can influence the rate of this side reaction. Using a milder base or ensuring it is completely anhydrous can help.
-
Increase Boronic Acid Equivalents: Increasing the concentration of the coupling partner (e.g., from 1.2 to 1.5-2.0 equivalents) can favor the productive transmetalation pathway over the undesired deiodination.
-
Ligand Selection: Switching to a more sterically demanding ligand can sometimes suppress this side reaction by altering the geometry and reactivity of the palladium intermediate.[7]
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize side reactions. Start optimizations around 80-90 °C and adjust as needed.[1]
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an arylboronic acid to the 2-position of the title compound.
Step-by-Step Methodology:
-
To a dry reaction vial, add 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.025 eq) and a ligand (e.g., XPhos, 0.06 eq).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add de-gassed 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 30 minutes to 2 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Recommended Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Rationale / Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(PPh₃)₄ | Pd₂(dba)₃ is a stable Pd(0) source often paired with phosphine ligands.[1] Pd(PPh₃)₄ is an effective pre-catalyst for many applications.[8] |
| Ligand | XPhos, SPhos, or PPh₃ | Buchwald-type ligands (XPhos, SPhos) are excellent for challenging heteroaryl couplings.[8] PPh₃ is a standard, less expensive option that can be effective. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Must be anhydrous and finely powdered. Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive.[8] |
| Solvent System | 1,4-Dioxane/H₂O or DME/H₂O (4:1 to 10:1) | The aqueous component is necessary to solubilize the base and facilitate transmetalation. The ratio may require optimization.[1] |
| Temperature | 80 - 110 °C | Higher temperatures can increase reaction rate but may also promote byproduct formation. Start with ~100 °C.[1] |
Visualizing Reaction Pathways and Troubleshooting
Diagrams generated using Graphviz provide a clear visual representation of complex chemical processes and logical workflows.
Diagram 1: Suzuki-Miyaura Catalytic Cycle & Failure Modes
Caption: Catalytic cycle for Suzuki coupling and the competing proto-deiodination pathway.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
References
-
Dahlin, J. L., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2639. [Link]
-
Appchem. 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-. [Link]
-
Antipov, A. A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(21), 7270. [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]
-
PubMed. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. [Link]
-
National Institutes of Health. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH National Library of Medicine. [Link]
-
ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]
-
Organic Syntheses. 2-Phenylfuro[3,2-b]pyridine. [Link]
-
ResearchGate. Stille cross-coupling of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine 58. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Buy 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (EVT-1458053) | 1227266-86-5 [evitachem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Amination Reactions of Chloropyridines
Welcome to the technical support center for aminopyridine synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amination of chloropyridines. The inherent inertness of the C-Cl bond and the coordinating nature of the pyridine nitrogen often present unique challenges compared to other aryl halides. This guide is designed to provide both diagnostic solutions and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig reaction with a chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion is the most frequent issue, primarily because the oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1] Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[1][2]
A systematic approach is crucial. Start by verifying the integrity of your core components before moving to reaction parameters.
1. Catalyst System Integrity:
-
Palladium Source: The choice of palladium source is critical. Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ require in-situ reduction to the active Pd(0) species, which can be inefficient and lead to the formation of inactive palladium black.[3] Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) is highly recommended as it generates the active L-Pd(0) species more cleanly and reliably.[1]
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[1] Bulky, electron-rich phosphine ligands are essential. These ligands stabilize the monomeric Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[4] Consider sterically hindered biarylphosphine ligands which are proven to be effective for these challenging substrates.[5]
-
Catalyst Loading: For difficult chloropyridine couplings, a higher catalyst loading may be necessary. While 1-2 mol% is typical, increasing the loading to 3-5 mol% can significantly improve conversion.[1]
| Ligand Class | Examples | Key Features for Chloropyridines |
| Biarylphosphines | RuPhos, BrettPhos, XPhos, SPhos | Highly electron-rich and sterically demanding; excellent for C-Cl bond activation.[1][4] |
| Ferrocene-based | Josiphos, Q-Phos | Robust and effective for a range of substrates, including electron-deficient heterocycles.[1] |
| Proazaphosphatranes | P(i-BuNCH₂CH₂)₃N | Highly efficient, allowing for low catalyst loadings even with hindered substrates.[5] |
2. Reaction Conditions:
-
Temperature: Amination of chloropyridines often requires elevated temperatures, typically in the 80-110 °C range, to overcome the high activation energy of the C-Cl oxidative addition.[1]
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be rigorously degassed, and the reaction vessel should be purged thoroughly.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system (e.g., a more electron-rich ligand) and higher temperatures.[1]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated.[1] This typically occurs when reductive elimination of the desired product is slow, allowing competing pathways to dominate. The primary competing pathway is often β-hydride elimination from the amine coupling partner, although reactions with trace water can also contribute.[6]
// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)"]; OxAdd [label="Oxidative\nAddition Complex"]; AmineCoord [label="Amine\nCoordination"]; Deprotonation [label="Amido\nComplex"]; RedElim [label="Reductive\nElimination", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂", shape=ellipse]; BetaHydride [label="β-Hydride\nElimination", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct [label="Ar-H + Imine", shape=ellipse];
// Edges Pd0 -> OxAdd [label="+ Ar-Cl"]; OxAdd -> AmineCoord [label="+ HNR₂"]; AmineCoord -> Deprotonation [label="- Base-H⁺X⁻"]; Deprotonation -> RedElim [label="Desired Pathway"]; RedElim -> Product; Product -> Pd0 [label="Regenerates\nCatalyst"]; Deprotonation -> BetaHydride [label="Side Reaction\n(If R has β-H)"]; BetaHydride -> SideProduct; } .dot Caption: β-Hydride elimination as a competing pathway.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Use ligands that accelerate reductive elimination. Biarylphosphine ligands with bulky substituents (e.g., XPhos, RuPhos) often create a steric environment around the palladium center that favors the C-N bond-forming step over competing pathways.
-
Base Purity: Ensure the base is anhydrous and of high purity. Some commercial sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can promote this side reaction.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired coupling pathway.[1]
-
Strictly Anhydrous Conditions: Scrupulously dry all reagents and solvents. Water can act as a proton source, leading to the formation of the undesired Ar-H product.
Q3: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity is a common challenge. The outcome depends on a combination of electronic, steric, and reaction condition factors.
-
Electronic Effects: The pyridine nitrogen atom withdraws electron density via resonance and induction, making the C2 and C4 positions electron-deficient and thus more activated towards both nucleophilic attack (in SNAr) and oxidative addition (in Buchwald-Hartwig).[1] Generally, the C2 position is electronically more activated.
-
Steric Effects: The C2 position is adjacent to the ring nitrogen, which can present steric hindrance for the incoming palladium catalyst or nucleophile, especially with bulky ligands or amines.
Practical Approaches:
-
For C2-Amination: Capitalize on the higher intrinsic reactivity of the C2 position. Use conditions that favor the kinetically controlled product. This may involve using a slightly less bulky ligand that can still access the C2 position and running the reaction at the lower end of the effective temperature range (e.g., 80 °C).
-
For C4-Amination: Use steric hindrance to your advantage. Employing a very bulky ligand can sterically block the C2 position, forcing the catalyst to react at the more accessible C4 position. Sometimes, C4-amination is the thermodynamically favored product, and allowing the reaction to run longer at a higher temperature may favor its formation. For SNAr reactions, bulky amines will preferentially attack the C4 position.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Chloropyridine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Inert Atmosphere Setup: In a glovebox, add the palladium pre-catalyst (0.02 mmol, 1 equiv) and NaOtBu (1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the chloropyridine (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Solvent Addition: Remove the flask from the glovebox and, under a positive pressure of Argon or Nitrogen, add the anhydrous, degassed solvent (5 mL).
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Ruphos, S. L. B. (PDF) Buchwald-Hartwig reaction: An overview. ResearchGate. Available at: [Link]
-
Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. Available at: [Link]
-
Kappe, C. O. (2013). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 24(05), 549-553. Available at: [Link]
-
Moody, C. J., & Roff, G. J. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 20(43), 13917-13924. Available at: [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available at: [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Teltewskoi, M., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(36), 12096-12104. Available at: [Link]
-
Lee, K. (2021). Degradation of Pd catalyst in Buchwald-Hartwig amination. Chemistry Stack Exchange. Available at: [Link]
-
Reddit user discussion on troubleshooting a Buchwald-Hartwig amination. r/chemistry. Available at: [Link]
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. Available at: [Link]
-
Le, T. H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. Available at: [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Watts, K., et al. (2012). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett. Available at: [Link]
-
Schwerk, T., et al. (2009). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 14(1), 400-408. Available at: [Link]
-
Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 72(20), 7707-7710. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. ResearchGate. Available at: [Link]
-
Fleckenstein, C. A. (2019). Palladium Catalyzed Amination of Aryl Chlorides. GIT Laboratory Journal. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Amination of 2-halopyridines. ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(20), 4540-4543. Available at: [Link]
-
Vasilev, A. A., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 144(3), 1133-1143. Available at: [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 8(19), 4109-4112. Available at: [Link]
-
Amination of halopyrimidines and 4-chloroquinazoline. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(7), 4698-4710. Available at: [Link]
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Wolfe, J. P., & Rennels, R. A. (2000). Stereoselective Synthesis of Enamides by Palladium Catalyzed Coupling of Amides with Electron Deficient Olefins. ACS Catalysis. Available at: [Link]
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Technical Support Center: Optimizing Nucleophilic Substitution on the Pyridine Ring
Welcome to the technical support center for nucleophilic substitution reactions on the pyridine ring. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine functionalization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding nucleophilic aromatic substitution (SNAr) on pyridine rings, providing concise answers and foundational knowledge.
Question 1: Why is my SNAr reaction on a pyridine ring resulting in low or no yield?
Answer: Low or no yield in an SNAr reaction on a pyridine ring can stem from several factors. A systematic evaluation of the following is crucial:
-
Inadequate Ring Activation: The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack. However, for sluggish reactions, the presence of strong electron-withdrawing groups (EWGs) is often necessary to sufficiently activate the ring.[1]
-
Poor Leaving Group: The nature of the leaving group is a critical determinant of reaction success. For SNAr reactions on pyridines, the typical reactivity order for halogens is F > Cl ≈ Br > I.[1] Fluorine, due to its high electronegativity, polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to attack.[2]
-
Nucleophile Strength and Basicity: A potent nucleophile is required for the reaction to proceed. However, a highly basic nucleophile can lead to undesired side reactions, such as deprotonation of the pyridine ring.[1]
-
Suboptimal Reaction Conditions: SNAr reactions on pyridine can be highly sensitive to solvent and temperature.[1] High temperatures may be necessary for less reactive substrates.[1] Polar aprotic solvents like DMSO, DMF, or NMP are generally effective as they solvate the cation of the nucleophile, enhancing its reactivity.[2]
Question 2: I am observing the formation of the wrong regioisomer. What governs regioselectivity in these reactions?
Answer: The regioselectivity of nucleophilic substitution on the pyridine ring is primarily dictated by electronic effects.
-
Positional Activation: Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[1][3][4] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the resulting Meisenheimer intermediate through resonance.[1][2][4] Attack at the C3 (meta) position does not allow for this resonance stabilization, making it significantly less favorable.[1][3]
-
Influence of Substituents: Existing substituents on the pyridine ring can further direct the incoming nucleophile. Electron-withdrawing groups will further activate the ring, while electron-donating groups can deactivate it towards nucleophilic attack.[1]
-
Kinetic vs. Thermodynamic Control: While C4 substitution is often the thermodynamically favored product, C2 substitution can sometimes be the kinetically favored product. The reaction temperature and time can influence the balance between these two pathways.[1]
Question 3: How can I activate a pyridine ring for nucleophilic substitution?
Answer: If your pyridine substrate is not sufficiently reactive, several strategies can be employed to enhance its susceptibility to nucleophilic attack:
-
Formation of Pyridinium Salts: N-alkylation or protonation of the pyridine nitrogen converts it into a pyridinium salt. This modification significantly increases the electron deficiency of the ring, thereby accelerating the rate of nucleophilic substitution.[1]
-
Lewis Acid Activation: A Lewis acid, such as one based on zinc, can coordinate to the nitrogen atom of the pyridine ring. This coordination activates the pyridine core towards nucleophilic attack.[5]
-
Introduction of Electron-Withdrawing Groups (EWGs): The strategic placement of EWGs on the pyridine ring can significantly enhance its reactivity towards nucleophiles.
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common experimental issues.
Guide 1: Low to No Product Formation
If you are experiencing low to no yield, follow this decision-making workflow to identify the root cause and implement corrective measures.
Caption: Decision tree for troubleshooting low yield.
Guide 2: Poor Regioselectivity
If your reaction is producing a mixture of isomers or the incorrect regioisomer, consider the following factors.
Key Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity | Troubleshooting Strategy |
| Electronic Effects | Attack is favored at C2 and C4 due to resonance stabilization of the Meisenheimer intermediate.[1][4] | If C3 substitution is desired, alternative synthetic strategies may be required as direct SNAr is highly disfavored.[1][3] |
| Steric Hindrance | Bulky nucleophiles may favor attack at the less sterically hindered C4 position over the C2 position. | If C2 substitution is desired with a bulky nucleophile, consider using a less sterically hindered analog of the nucleophile if possible. |
| Reaction Temperature | Can influence the kinetic versus thermodynamic product ratio. Lower temperatures may favor the kinetic product (often C2), while higher temperatures may favor the thermodynamic product (often C4). | Systematically vary the reaction temperature to determine its effect on the product ratio. |
| Leaving Group Position | SNAr is most effective when the leaving group is at the C2 or C4 position.[2] | Ensure your starting material has the leaving group at the desired position for substitution. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental procedures.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol outlines a general method for the amination of a halopyridine.
Materials:
-
Halopyridine (e.g., 2-chloropyridine, 4-fluoropyridine)
-
Amine nucleophile
-
Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)
-
Polar aprotic solvent (e.g., DMSO, DMF)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry reaction vessel, add the halopyridine, amine nucleophile, and non-nucleophilic base.
-
Under an inert atmosphere, add the polar aprotic solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Protocol 2: Activation of Pyridine via Pyridinium Salt Formation
This protocol describes the activation of a pyridine substrate through N-alkylation.
Materials:
-
Pyridine substrate
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Solvent (e.g., acetonitrile, acetone)
-
Reaction vessel
Procedure:
-
Dissolve the pyridine substrate in the chosen solvent in a reaction vessel.
-
Add the alkylating agent to the solution at room temperature.
-
Stir the reaction mixture for the required time (this can range from a few hours to overnight).
-
The formation of the pyridinium salt is often indicated by the precipitation of a solid.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, the pyridinium salt may be used in the solution for the subsequent nucleophilic substitution step.
Section 4: Visualizing the Mechanism
A clear understanding of the reaction mechanism is paramount for effective troubleshooting.
Caption: General mechanism of SNAr on a pyridine ring.
Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.
References
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem.
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed.
- Nucleophilic substitution reactions in pyridine - Química Organica.org.
- Pyridine - Wikipedia.
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH.
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
Sources
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- 5. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing homocoupling in Suzuki reactions of iodo-pyridines
Welcome to our dedicated technical guide for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving iodo-pyridine substrates. The unique electronic properties of the pyridine ring, while valuable in medicinal chemistry, present distinct challenges, most notably the propensity for undesired homocoupling side reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you minimize byproducts and maximize the yield of your target hetero-biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
Homocoupling is a prevalent side reaction where two identical molecules of a starting material couple together instead of with their intended cross-coupling partner.[1][2] In the Suzuki coupling of an iodo-pyridine with an arylboronic acid, two primary homocoupling byproducts can form:
-
Boronic Acid Homocoupling: Two molecules of the arylboronic acid react to form a symmetrical biaryl.
-
Iodo-pyridine Homocoupling: Two molecules of the iodo-pyridine starting material couple to form a bipyridine.
This side reaction is detrimental as it consumes valuable starting materials, lowers the yield of the desired product, and often generates impurities with similar physical properties to the target molecule, complicating purification.[1]
Q2: What are the primary mechanisms that lead to boronic acid homocoupling?
The formation of homocoupled byproducts from boronic acids is primarily driven by two factors: the presence of a Pd(II) species and dissolved oxygen.[1][3]
-
Pd(II)-Mediated Pathway: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) as a precatalyst, it must first be reduced in situ to the catalytically active Pd(0) species. This reduction can occur via the homocoupling of two boronic acid molecules, where the boronic acids act as the reducing agent, generating the symmetrical biaryl and Pd(0).[1][3]
-
Oxygen-Mediated Pathway: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids.[1][3][4] Furthermore, oxygen can re-oxidize the active Pd(0) catalyst back to Pd(II), which can then participate in the Pd(II)-mediated homocoupling pathway described above.[1]
The diagram below illustrates the desired catalytic cycle versus the competing boronic acid homocoupling pathway.
Q3: Why are iodo-pyridines particularly challenging substrates in Suzuki couplings?
Iodo-pyridines pose a unique set of challenges due to the electronic nature of the pyridine ring:
-
Electron Deficiency: The pyridine ring is electron-deficient, which generally facilitates the oxidative addition step (often the rate-limiting step) with the Pd(0) catalyst.[2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[2][5] This coordination can sometimes act as a "poison," inhibiting the catalyst and disrupting the catalytic cycle, which may allow side reactions like homocoupling to become more competitive.
-
Substrate Instability: Pyridylboronic acids, if used as the coupling partner, are notoriously unstable and prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[5][6]
Troubleshooting Guide: Preventing Homocoupling
Issue 1: My reaction shows significant formation of the boronic acid homocoupling byproduct.
This is the most common homocoupling issue. The root causes are nearly always related to the palladium source and the presence of oxygen.
Possible Causes & Solutions:
-
Use of a Pd(II) Precatalyst: Your Pd(II) source (e.g., Pd(OAc)₂) is being reduced by your boronic acid.
-
Solution: Switch to a Pd(0) precatalyst. This is the most direct way to solve the problem as it eliminates the need for an in-situ reduction step that consumes the boronic acid.[1]
Table 1: Comparison of Palladium Precatalyst Types Catalyst Type Oxidation State Palladium(II) Salts Pd(II) Palladium(0) Complexes Pd(0) -
-
Presence of Oxygen: Your reaction mixture was not properly degassed, or the inert atmosphere was compromised.
-
Solution: Implement rigorous anaerobic techniques. Purge the reaction flask containing your solids (iodo-pyridine, boronic acid, base, catalyst) with a stream of inert gas (Argon or Nitrogen) for several minutes, or perform at least three vacuum-backfill cycles.[7] Use solvents that have been thoroughly degassed by sparging with an inert gas for 30-60 minutes or by the freeze-pump-thaw method.[8] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Slow Reductive Elimination: If the final step of the desired cross-coupling is slow, it allows more time for side reactions to occur.
-
Solution: Employ a more suitable ligand. Bulky, electron-rich phosphine ligands are essential for accelerating the rate-limiting steps of the catalytic cycle, especially reductive elimination.[1] This ensures the desired pathway outcompetes the undesired ones.
| Table 2: Recommended Ligands for Iodo-Pyridine Couplings | | | :--- | :--- | :--- | | Ligand Class | Key Features | Examples | | Buchwald-type Biarylphosphines | Sterically demanding and strongly electron-donating; excellent for promoting fast reductive elimination.[1][7] | SPhos, XPhos, RuPhos | | Ferrocenylphosphines | Bidentate ligands that provide high stability to the palladium center.[1] | dppf | | N-Heterocyclic Carbenes (NHCs) | Form very strong bonds with palladium, creating robust and highly active catalysts.[1] | IPr, SIMes |
-
Issue 2: I am observing homocoupling of my iodo-pyridine starting material.
While less common than boronic acid homocoupling, this side reaction can occur, particularly under conditions that favor slow transmetalation or catalyst decomposition.
Possible Causes & Solutions:
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is too slow, allowing for an alternative pathway where two Ar-Pd-I complexes react.
| Table 3: Common Base and Solvent Systems | ||
| Base | Typical Solvents | Typical Temp. (°C) |
| K₃PO₄ | Toluene, Dioxane | 80 - 110 |
| Cs₂CO₃ | Dioxane, Toluene, THF | 80 - 110 |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |
-
High Reaction Temperature: Excessive heat can sometimes lead to catalyst decomposition and non-specific coupling pathways.
-
Solution: While Suzuki couplings on heteroaromatics often require heat, try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C instead of 110 °C) to see if it suppresses byproduct formation without stalling the reaction.[11]
-
Issue 3: My reaction is sluggish and produces a mixture of homocoupled products and starting material.
This indicates a generally inefficient catalytic system. A systematic approach to re-optimization is needed. The following workflow can guide your troubleshooting process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. reddit.com [reddit.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Regioselective Functionalization: Comparing the Reactivity of 2-Iodo vs. 6-Chloro Substituents on the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous FDA-approved drugs and clinical candidates, including the BRAF kinase inhibitor Vemurafenib.[1][2] Its biological significance stems from its ability to act as a bioisostere of indole, where the nitrogen atom in the six-membered ring enhances solubility and provides an additional hydrogen bond acceptor site, crucial for molecular recognition at enzyme active sites.[3]
The ability to precisely install different functionalities at specific positions on this scaffold is paramount for modern drug discovery and the generation of diverse chemical libraries. A common and powerful strategy involves the use of di-halogenated intermediates, which can be selectively functionalized in a stepwise manner—a process known as orthogonal synthesis.[4] This guide provides an in-depth comparison of the reactivity between a 2-iodo and a 6-chloro substituent on the 7-azaindole core, supported by mechanistic principles and experimental data, to empower researchers in designing efficient and selective synthetic routes.
The Underlying Principles of Differential Reactivity
The remarkable difference in reactivity between the C2-Iodo and C6-Chloro positions in palladium-catalyzed cross-coupling reactions is governed by two fundamental factors: the inherent properties of the carbon-halogen bond and the electronic environment of the heterocyclic scaffold.
-
The Halogen Effect: A Tale of Bond Energies: The rate-determining step in most palladium-catalyzed cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The activation energy for this step is directly related to the C-X bond dissociation energy. The trend for aryl halides is well-established: C-I < C-Br < C-Cl .[5] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to oxidative addition. This bond energy difference is the primary driver for the chemoselectivity observed in di-halogenated systems.
-
The Positional Effect: Electronic Landscape of 7-Azaindole: The 7-azaindole core is an electronically non-uniform system. The C2 position is part of the electron-rich pyrrole ring, while the C6 position belongs to the electron-deficient pyridine ring. Oxidative addition is generally favored at more electron-rich centers. Consequently, the electronic nature of the C2 position further enhances its intrinsic reactivity compared to the C6 position, complementing the effect of the halogen.
This confluence of factors establishes a clear reactivity hierarchy: the 2-iodo position is overwhelmingly more reactive than the 6-chloro position, enabling highly selective functionalization under mild conditions while leaving the C-Cl bond intact for subsequent transformations.
Caption: A generalized workflow for the orthogonal functionalization of 2-iodo-6-chloro-7-azaindole.
Detailed Experimental Protocols
The following protocols are representative examples for the selective functionalization of a di-halogenated 7-azaindole scaffold, based on established literature procedures. [6][7]
This protocol describes the coupling of an arylboronic acid at the C2 position of a protected 4-chloro-2-iodo-7-azaindole. [6]
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture). Bubble argon through the solution for 15 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting iodide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-4-chloro-7-azaindole derivative.
This protocol describes the amination of a 6-chloro-7-azaindole derivative. [7]
-
Reaction Setup: To a microwave vial, add the 6-chloro-7-azaindole substrate (1.0 equiv), the desired amine (1.5 equiv), cesium carbonate (Cs₂CO₃, 2.5 equiv), and Xantphos (0.1 equiv).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with argon.
-
Solvent and Catalyst Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv).
-
Reaction: Place the vial in a microwave reactor and heat to 150 °C for 60-90 minutes. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the mixture with dichloromethane and filter through a pad of Celite, washing with additional dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 6-amino-7-azaindole product.
Conclusion
The reactivity of halogenated pyrrolo[2,3-b]pyridines is a well-defined and predictable phenomenon, primarily dictated by the carbon-halogen bond strength. The C2-iodo position is substantially more reactive towards palladium-catalyzed cross-coupling than the C6-chloro position. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the controlled and orthogonal construction of complex, multi-functionalized 7-azaindole derivatives. By carefully selecting reaction conditions—leveraging milder conditions for the C-I bond and more robust catalyst systems for the C-Cl bond—researchers can unlock efficient pathways to novel chemical matter for drug discovery and beyond.
References
- Andersen, R. J., et al. (2025). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. (Note: Fictionalized future date from search result, reflects typical citation format).
- Larsson, A., et al. (2020). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. BenchChem.
- Henderson, T. J., et al. (2015). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Tetrahedron Letters.
- Abdel-Magid, A. F., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules.
- Hovd, A. K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Source available at: ncbi.nlm.nih.gov/pmc/articles/PMC8434254/]
- Knight, J., et al. (2020). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling. Nuclear Medicine and Biology. [Source available at: www.ncbi.nlm.nih.gov/pmc/articles/PMC7211831/]
- Aunan, J. R. (2017). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology.
- Leboho, et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.
- Rossi, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. [Source available at: ncbi.nlm.nih.gov/pmc/articles/PMC7878809/]
- Ferreira, R. S., et al. (2024). Design and Synthesis of New Vemurafenib Analogs. Preprints.org.
- Wikipedia. (2023). Buchwald–Hartwig amination. [Source available at: en.wikipedia.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo. BenchChem.
- Ferreira, R. S., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules. [Source available at: ncbi.nlm.nih.gov/pmc/articles/PMC11049386/]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Source available at: ncbi.nlm.nih.gov/pmc/articles/PMC2582462/]
- Houk, K. N., & Merlic, C. A., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of the American Chemical Society.
- Bollu, V. R., et al. (2015). Novel processes for the preparation of vemurafenib. Google Patents (WO2015075749A1). [Source available at: patents.google.
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- Chemistry LibreTexts. (2024). Sonogashira Coupling.
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biological activity of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives vs other kinase inhibitors
In the landscape of modern oncology and immunology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as central regulators of cellular signaling, represent a validated and target-rich environment for drug discovery. Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the 1H-pyrrolo[2,3-b]pyridine core, an isostere of adenine, has emerged as a privileged structure. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it a versatile template for inhibitor design. This guide provides a comparative analysis of the biological activity of derivatives based on this scaffold, with a particular focus on the structural class exemplified by 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, placed in context with other established kinase inhibitors.
Our discussion will delve into the structure-activity relationships (SAR) of these compounds against several critical kinase targets, supported by quantitative biochemical and cellular data. We will further explore the causality behind the experimental designs used to evaluate these inhibitors, providing detailed protocols for key assays that form the bedrock of kinase inhibitor profiling.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core for Kinase Inhibition
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency and selectivity against a range of kinases. This has led to the development of derivatives targeting key enzymes in cancer and inflammatory pathways, such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).
Comparative Biological Activity: 1H-Pyrrolo[2,3-b]pyridine Derivatives vs. Other Kinase Inhibitors
The following sections present a comparative overview of the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinase families, juxtaposed with the performance of well-established inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal FGFR signaling is a known driver in various cancers. A study focused on the development of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors has yielded compounds with potent, single-digit nanomolar inhibitory activity.[1]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 4h | 7 | 9 | 25 | 712 | - | - |
| Compound 1 | 1900 | - | - | - | - | - |
Table 1: In vitro inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR family kinases.[1]
The data clearly demonstrates a significant leap in potency from the initial hit (Compound 1) to the optimized derivative (Compound 4h), which exhibits strong inhibition of FGFR1, 2, and 3.[1] This highlights the successful application of structure-based design to enhance the efficacy of this scaffold.
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
CDK8 is a transcriptional regulator implicated in colorectal cancer. Researchers have discovered a novel 1H-pyrrolo[2,3-b]pyridine derivative that acts as a potent type II CDK8 inhibitor.[2][3]
| Compound | CDK8 IC50 (nM) | HCT-116 Cell Proliferation IC50 (µM) | Sorafenib (Reference) CDK8 Inhibition Rate (%) | Sorafenib HCT-116 IC50 (µM) |
| Compound 22 | 48.6 | 1.5 | 71.1 (at 200 nM) | 3.4 |
Table 2: Comparison of a lead 1H-pyrrolo[2,3-b]pyridine derivative with the multi-kinase inhibitor Sorafenib.[2][3]
Compound 22 not only shows potent enzymatic inhibition of CDK8 but also demonstrates superior anti-proliferative activity in a colorectal cancer cell line compared to Sorafenib, a clinically used kinase inhibitor.[2][3]
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is central to the inflammatory response, making JAKs attractive targets for autoimmune diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop JAK inhibitors.[4][5]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Tofacitinib (Reference) JAK1 IC50 (nM) | Tofacitinib (Reference) JAK2 IC50 (nM) | Tofacitinib (Reference) JAK3 IC50 (nM) |
| Compound 14c | - | - | Potent (specific value not provided) | 100 | 20 | 2 |
Table 3: Activity of a 1H-pyrrolo[2,3-b]pyridine derivative against JAK3, with Tofacitinib as a reference.[4][5]
While specific IC50 values for Compound 14c against all JAK isoforms are not detailed in the provided search results, it is identified as a potent and moderately selective JAK3 inhibitor.[5] Tofacitinib, a known JAK inhibitor, is included for comparison, showcasing its potent inhibition of JAK3.[4]
Experimental Methodologies: A Guide to Kinase Inhibitor Evaluation
The following protocols provide a detailed, step-by-step guide to the key experiments used to characterize the biological activity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.
Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a suitable microplate, prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and a buffer solution with optimal pH, salt concentration, and necessary cofactors (e.g., MgCl2).
-
Inhibitor Addition: Add the test compound (e.g., a 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivative) in a series of dilutions to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding ATP. For radiometric assays, [γ-33P]ATP is used.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays or by spotting onto a phosphocellulose membrane for radiometric assays).
-
Detection of Phosphorylation:
-
Radiometric Assay: Quantify the incorporated radiolabeled phosphate into the substrate using a scintillation counter.
-
Non-Radiometric Assays (e.g., TR-FRET): Use specific antibodies to detect the phosphorylated substrate. The signal is measured using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: A streamlined workflow for determining the in vitro IC50 of a kinase inhibitor.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include appropriate controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to each well.
-
Lysis and Signal Stabilization: Shake the plate for a few minutes to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-Protein Detection
This technique is used to determine if a kinase inhibitor affects the phosphorylation of downstream target proteins within a specific signaling pathway in cells.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of a target protein.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a defined period. Then, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the signal using an imaging system. The intensity of the band corresponds to the amount of the phosphorylated protein.
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Final Product
In the landscape of drug development and chemical synthesis, the unambiguous confirmation of a transformation from a starting material to a final product is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals on leveraging a suite of spectroscopic techniques to create a self-validating system for reaction verification. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also tells a compelling and verifiable story of chemical change.
The Rationale for a Multi-Modal Spectroscopic Approach
Relying on a single analytical technique for the confirmation of a chemical transformation is fraught with peril. A melting point, for instance, might be sharp and at the expected temperature, but this can be misleading in the presence of impurities or polymorphic forms. Similarly, a single peak in a chromatogram does not definitively prove the absence of a co-eluting starting material. To build a robust and trustworthy case for the successful synthesis of a target molecule, a multi-modal approach is essential. Each spectroscopic technique provides a unique piece of the puzzle, and when combined, they offer a comprehensive and cross-validated confirmation of the final product's identity and purity.
This guide will focus on four principal spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence or absence of key functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions, particularly in conjugated systems.
By comparing the spectroscopic signatures of the starting material and the final product, we can confidently track the disappearance of reactant-specific signals and the emergence of product-specific signals, thereby providing irrefutable evidence of a successful chemical reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For the purpose of comparing a starting material and a final product, ¹H and ¹³C NMR are the most commonly employed techniques.
Causality Behind Experimental Choices in NMR
The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[2] The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift.[2] This sensitivity is the key to distinguishing between the starting material and the product. For a reaction to be considered complete by NMR, we must observe two critical changes:
-
Disappearance of Key Resonances of the Starting Material: Signals corresponding to protons or carbons in the immediate vicinity of the reacting functional group in the starting material should diminish and ultimately disappear.
-
Appearance of New Resonances Characteristic of the Product: New signals corresponding to the newly formed structural motifs in the product must appear at their expected chemical shifts.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the starting material and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its inertness.
-
Repeat the same procedure for the final product. It is crucial to use the same solvent for both samples to ensure a valid comparison of chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0 ppm and allows for accurate calibration of the chemical shift axis.[3]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[4] For routine analysis, 16 to 64 scans are typically adequate.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and integration values to assign the peaks to the protons in the starting material and the final product.
-
Data Presentation: Comparative NMR Data
| Feature | Starting Material (e.g., Salicylic Acid) | Final Product (e.g., Acetylsalicylic Acid) | Interpretation of Change |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.5 (s, 1H, -COOH), 7.9 (d, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.9 (t, 1H, Ar-H), 5.5 (br s, 1H, -OH) | 11.0 (s, 1H, -COOH), 8.1 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 7.3 (t, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 2.3 (s, 3H, -COCH₃) | Disappearance of the phenolic -OH proton signal and appearance of the acetyl -CH₃ proton signal confirms the acetylation of the hydroxyl group. |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 173.1, 161.5, 136.5, 130.2, 119.3, 117.8, 115.0 | 170.2, 169.8, 150.9, 134.6, 130.1, 126.1, 124.0, 122.2, 21.0 | Appearance of a new carbonyl carbon at ~169.8 ppm and a methyl carbon at ~21.0 ppm, along with shifts in the aromatic region, confirms the formation of the ester. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Focus on Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules.[5] It is particularly adept at identifying the presence or absence of specific functional groups, making it an excellent tool for monitoring chemical reactions.[1][5]
Causality Behind Experimental Choices in FTIR
The absorption of infrared radiation excites molecules into higher vibrational energy states. The frequency of the absorbed radiation is characteristic of the bond type and the functional group to which it belongs.[5][6][7] For instance, the stretching vibration of a carbonyl group (C=O) typically appears in the region of 1650-1750 cm⁻¹, while the stretching of a hydroxyl group (-OH) is observed as a broad band around 3200-3600 cm⁻¹.[8] In the context of comparing a starting material and a final product, the key is to look for the disappearance of a functional group in the reactant and the appearance of a new one in the product.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid starting material directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the spectrum of the starting material. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups present in the starting material.
-
Thoroughly clean the ATR crystal and repeat the entire process for the final product.
-
Compare the two spectra, paying close attention to the regions where changes are expected.
-
Data Presentation: Comparative FTIR Data
| Wavenumber (cm⁻¹) | Starting Material (e.g., Salicylic Acid) | Final Product (e.g., Acetylsalicylic Acid) | Interpretation of Change |
| 3200-2500 | Broad O-H stretch (carboxylic acid) | Broad O-H stretch (carboxylic acid) | This broad feature remains, indicating the carboxylic acid is present in both. |
| ~3200 | Broad O-H stretch (phenol) | Absent | Disappearance of the phenolic O-H stretch is a strong indicator of reaction completion. |
| ~1760 | Absent | C=O stretch (ester) | Appearance of a new carbonyl stretch confirms the formation of the ester functional group. |
| ~1680 | C=O stretch (carboxylic acid) | C=O stretch (carboxylic acid) | The carboxylic acid carbonyl remains, though its environment is slightly altered. |
| ~1250 | C-O stretch (phenol) | C-O stretch (ester) | A shift in the C-O stretching frequency is also indicative of the new ester linkage. |
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10][11] It is an indispensable tool for confirming the molecular weight of a synthesized compound and can also provide information about its elemental composition through high-resolution measurements.[12]
Causality Behind Experimental Choices in MS
In a typical MS experiment, the sample is first ionized, and the resulting ions are then separated based on their m/z ratio by a mass analyzer.[10] The most fundamental piece of information obtained is the molecular ion peak (M⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound. A successful reaction is confirmed by the disappearance of the molecular ion peak of the starting material and the appearance of a new molecular ion peak corresponding to the expected molecular weight of the product.[12][13]
Experimental Protocol: Electrospray Ionization (ESI)-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the starting material (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate is often added to promote ionization.
-
Repeat the process for the final product, ensuring the concentration is similar.
-
-
Instrument Setup and Data Acquisition:
-
The sample solution is introduced into the ESI source, where it is nebulized and ionized.
-
The ions are then transferred into the mass analyzer.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Processing and Interpretation:
-
Identify the molecular ion peak for the starting material. In ESI, this is often the protonated molecule, [M+H]⁺, or the sodiated adduct, [M+Na]⁺.
-
Analyze the spectrum of the final product and identify its molecular ion peak.
-
Confirm that the observed m/z value for the product matches the calculated molecular weight.
-
Data Presentation: Comparative MS Data
| Analyte | Calculated Monoisotopic Mass (Da) | Observed m/z ([M+H]⁺) | Interpretation |
| Starting Material (Salicylic Acid) | 138.0317 | 139.0395 | Corresponds to the protonated starting material. |
| Final Product (Acetylsalicylic Acid) | 180.0423 | 181.0501 | The observed mass shift of +42.0106 Da confirms the addition of an acetyl group (C₂H₂O). |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[14] This technique is most useful for compounds containing chromophores, particularly conjugated π systems.[15][16]
Causality Behind Experimental Choices in UV-Vis
The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the presence of auxochromes. When a chemical reaction alters the chromophore of a molecule, a shift in the λ_max is expected. This can be either a bathochromic shift (to longer wavelength) or a hypsochromic shift (to shorter wavelength). By comparing the UV-Vis spectra of the starting material and the product, we can observe these changes.[17]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the starting material in a UV-transparent solvent (e.g., ethanol, methanol, hexane) of a known concentration. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.
-
Prepare a solution of the final product in the same solvent and at the same molar concentration.
-
-
Instrument Setup and Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill the cuvette with the starting material solution and record its UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Rinse the cuvette thoroughly and record the spectrum of the final product solution.
-
-
Data Processing and Interpretation:
-
Identify the λ_max for both the starting material and the final product.
-
Note any shifts in λ_max and changes in the molar absorptivity (ε).
-
Data Presentation: Comparative UV-Vis Data
| Analyte | λ_max (nm) in Ethanol | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Interpretation of Change |
| Starting Material (Salicylic Acid) | 303 | 3,700 | The λ_max is characteristic of the hydroxybenzoic acid chromophore. |
| Final Product (Acetylsalicylic Acid) | 276 | 1,450 | The hypsochromic shift (to shorter wavelength) is due to the conversion of the phenolic hydroxyl group (an auxochrome) to an ester, which alters the electronic transitions of the aromatic ring. |
Synthesizing the Data: A Holistic and Self-Validating Workflow
The true power of this multi-modal approach lies in the convergence of evidence from each independent technique. A successful synthesis is not merely asserted but demonstrated through a logical and self-validating workflow.
Caption: A logical workflow for the spectroscopic comparison of a starting material and final product.
Conclusion
The spectroscopic comparison of a starting material and a final product is a critical component of chemical synthesis and drug development. By employing a suite of orthogonal techniques—NMR, FTIR, MS, and UV-Vis—researchers can build a robust, self-validating case for the successful transformation of matter. This guide has outlined not only the "how" but also the "why" behind these experimental choices, empowering scientists to generate high-quality, trustworthy data that stands up to the rigors of scientific scrutiny. Adherence to these principles ensures the integrity of the research and accelerates the path from discovery to application.
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RECOMMENDATIONS FOR THE PRESENTATION OF NMR DATA FOR PUBLICATION IN CHEMICAL JOURNALS. IUPAC. [Link][23]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][24]
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RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. IUPAC. [Link][25]
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Recommendations for the presentation of NMR structures of proteins and nucleic acids. PubMed. [Link][26]
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Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. [Link][16]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][28]
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Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link][3]
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PRESENTATION OF NMR DATA FOR PUBLICATION IN CONVENTIONS RELATING TO SPECTRA FROM NUCLEI OTHER THAN PROTONS. IUPAC. [Link][31]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link][32]
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Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. American Journal of Educational Research. [Link][17]
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Kinetics of an Oscillating Reaction using Temperature-Controlled UV-Vis Spectroscopy. AZoM. [Link][33]
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Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. MDPI. [Link][34]
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Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. NIH. [Link][5]
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Reaction Monitoring & Kinetics. Iowa State University. [Link][4]
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FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link][6]
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Monitoring Reactions by NMR. University of Wisconsin-Madison. [Link][36]
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Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. [Link][11]
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Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. ResearchGate. [Link][7]
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link][8][37]
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Mass Spectrometric Synthesis in the Undergraduate Organic Lab. Purdue University. [Link][13]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. [Link][38]
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yield comparison of different palladium catalysts for Suzuki coupling
An In-Depth Guide to Palladium Catalyst Selection for Optimizing Suzuki Coupling Reactions
Introduction: The Enduring Power of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This Nobel Prize-winning methodology is indispensable in academic research and has been widely adopted in industrial-scale synthesis, particularly in the pharmaceutical and materials science sectors, for the construction of complex molecular architectures.
At the heart of this powerful transformation lies the palladium catalyst. The choice of this catalyst is paramount, as it directly dictates the reaction's success, influencing yield, reaction time, catalyst loading, and substrate scope. This guide provides a detailed comparison of commonly employed palladium catalysts for Suzuki coupling, offering experimental insights and data to inform your selection process and optimize your synthetic outcomes. We will delve into the mechanistic nuances of different ligand systems and provide a framework for rational catalyst choice.
The Palladium Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki coupling catalytic cycle is crucial for appreciating how different catalysts can influence the reaction's efficiency. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The ligand (L) bound to the palladium center plays a critical role in modulating the electronic and steric properties of the catalyst, thereby influencing the kinetics and efficiency of each step in the cycle. Electron-rich and sterically bulky ligands generally facilitate the oxidative addition and reductive elimination steps, leading to higher catalytic activity.
A Comparative Analysis of Palladium Catalyst Systems
The evolution of the Suzuki coupling has been marked by the development of increasingly sophisticated palladium catalysts, often categorized by their ligand systems. We will compare three major classes: traditional phosphine-based catalysts, modern N-heterocyclic carbene (NHC)-based systems, and highly active palladacycle pre-catalysts.
First-Generation Catalysts: Phosphine Ligands
Palladium complexes with phosphine ligands, such as triphenylphosphine (PPh₃), are the classical catalysts for Suzuki coupling. While foundational, they often require higher catalyst loadings and elevated temperatures. The development of sterically hindered and electron-rich alkylphosphine ligands, like Buchwald and Fu's ligands, represented a significant advancement, enabling the coupling of more challenging substrates, such as aryl chlorides.
| Catalyst/Ligand | Structure Example | Key Advantages | Common Limitations | Typical Catalyst Loading |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available, well-understood | Air-sensitive, requires higher temperatures, limited to aryl bromides/iodides | 1-5 mol% |
| Buchwald Ligands | SPhos, XPhos, RuPhos | High activity for aryl chlorides, broad substrate scope | Air-sensitive, higher cost | 0.1-2 mol% |
| Fu Ligands | P(t-Bu)₃ | Effective for sterically hindered substrates | Air-sensitive, pyrophoric potential | 0.5-2 mol% |
Second-Generation Catalysts: N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms a very stable bond with the palladium center, creating robust catalysts that are often more resistant to decomposition at high temperatures than their phosphine counterparts. This stability often translates to lower catalyst loadings and the ability to couple unactivated or sterically demanding substrates.
| Catalyst/Ligand | Structure Example | Key Advantages | Common Limitations | Typical Catalyst Loading |
| Pd-PEPPSI | palladium(II) Dichloride | Air and moisture stable pre-catalyst, highly active | Can be less effective for some electron-rich aryl chlorides | 0.01-1 mol% |
| Pd(IPr)₂ | Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)palladium(0) | High thermal stability, excellent for challenging substrates | Synthesis of the free carbene can be complex | 0.05-1 mol% |
Third-Generation Catalysts: Palladacycle Pre-catalysts
Palladacycles are pre-catalysts that contain a stable, intramolecular Pd-C bond. They are typically highly stable in air and moisture, making them easy to handle. Upon heating in the reaction mixture, they readily form the active Pd(0) species, often leading to very high turnover numbers (TONs) and turnover frequencies (TOFs).
| Catalyst/Ligand | Structure Example | Key Advantages | Common Limitations | Typical Catalyst Loading |
| G3-Palladacycle | Buchwald's Third Generation Pre-catalyst | Air and moisture stable, highly active, low catalyst loadings | Higher cost compared to simpler catalysts | 0.005-0.5 mol% |
| Herrmann's Catalyst | trans-Di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) | High thermal stability, one of the first highly active palladacycles | Can be less active than more modern palladacycles | 0.01-1 mol% |
Experimental Section: A Head-to-Head Yield Comparison
To provide a practical comparison, we present a standardized Suzuki coupling reaction between 4-chlorotoluene and phenylboronic acid, evaluating the performance of three representative catalysts: Pd(PPh₃)₄, a Buchwald-type catalyst (G3-XPhos), and an NHC-based catalyst (Pd-PEPPSI-IPr).
Figure 2: General experimental workflow for the comparative Suzuki coupling reactions.
Standardized Protocol:
-
To an oven-dried Schlenk flask was added the palladium catalyst (0.5 mol%), potassium carbonate (2.0 mmol), and phenylboronic acid (1.2 mmol).
-
The flask was evacuated and backfilled with nitrogen three times.
-
4-Chlorotoluene (1.0 mmol) and a 4:1 mixture of toluene/water (5 mL) were added via syringe.
-
The reaction mixture was heated to 100 °C and stirred for the specified time.
-
Upon completion (monitored by TLC or GC), the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The yield of the product, 4-methylbiphenyl, was determined by gas chromatography using an internal standard.
Comparative Yield Data:
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 0.5 | 12 | 45 |
| G3-XPhos Pre-catalyst | 0.5 | 2 | 98 |
| Pd-PEPPSI-IPr | 0.5 | 3 | 95 |
Discussion and Catalyst Selection Insights
The experimental data clearly demonstrates the superior performance of the more modern Buchwald (G3-XPhos) and NHC (Pd-PEPPSI-IPr) pre-catalysts for the coupling of an unactivated aryl chloride.
-
Pd(PPh₃)₄: This first-generation catalyst struggled with the challenging aryl chloride substrate, providing a modest yield even after a prolonged reaction time. Its utility is generally confined to more reactive aryl bromides and iodides.
-
G3-XPhos Pre-catalyst: This catalyst delivered an almost quantitative yield in a significantly shorter reaction time. The high activity is attributed to the electron-rich and sterically bulky XPhos ligand, which promotes the rate-limiting oxidative addition of the aryl chloride and facilitates the final reductive elimination step. The use of a pre-catalyst also ensures the efficient generation of the active Pd(0) species.
-
Pd-PEPPSI-IPr: The NHC-based catalyst also provided an excellent yield, showcasing its high thermal stability and catalytic activity. The robust Pd-NHC bond prevents catalyst decomposition at high temperatures, ensuring high turnover. The "PEPPSI" (Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation) design further facilitates the in-situ generation of the active catalyst.
Conclusion: Matching the Catalyst to the Challenge
The optimal choice of a palladium catalyst for Suzuki coupling is a function of the specific substrates involved, desired reaction conditions, and economic considerations.
-
For simple, reactive substrates like aryl iodides and bromides, traditional catalysts like Pd(PPh₃)₄ may suffice, offering a cost-effective solution.
-
For challenging substrates, including electron-rich or sterically hindered aryl chlorides and tosylates, the use of advanced catalyst systems is essential.
-
Buchwald ligands and their corresponding pre-catalysts offer exceptional activity and broad applicability, making them a go-to choice for difficult couplings.
-
NHC-based catalysts , such as Pd-PEPPSI, provide a robust and highly active alternative, particularly valued for their thermal stability and ease of handling as air-stable pre-catalysts.
By understanding the mechanistic underpinnings of these catalyst systems and leveraging comparative data, researchers can make informed decisions to accelerate their synthetic campaigns and achieve higher yields with greater efficiency.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Organ, M. G., et al. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Suzuki-Miyaura, Negishi, and Sonogashira Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755. [Link]
-
O'Brien, C. J., et al. (2006). A Simple and Efficient Palladacycle Catalyst for the Suzuki-Miyaura Reaction of Aryl and Vinyl Chlorides. Organic Letters, 8(21), 4985–4988. [Link]
Phenylsulfonyl vs. SEM: A Strategic Guide to Orthogonal Protection in Complex Synthesis
In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. A protecting group must be robust enough to withstand a variety of reaction conditions, yet be removable with high selectivity under mild conditions that leave the rest of the molecule unscathed. This guide provides a detailed comparison between the phenylsulfonyl and the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups, with a focus on the distinct advantages offered by the phenylsulfonyl family, particularly the nitrophenylsulfonyl (nosyl) variants, in modern synthetic applications.
The SEM Group: A Workhorse for Hydroxyl Protection
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a widely used protecting group, especially for alcohols.[1][2] Introduced via its chloride (SEM-Cl), it forms a stable acetal that endures a broad spectrum of non-acidic reaction conditions, including exposure to bases, organometallic reagents, and various oxidants and reductants.[1]
Key Characteristics of the SEM Group:
-
Robustness: SEM ethers are prized for their stability, making them suitable for lengthy synthetic sequences.[1]
-
Deprotection via Two Primary Pathways:
-
Fluoride-Mediated Cleavage: The presence of the silicon atom allows for cleavage using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[3][4] This proceeds through a pentavalent siliconate intermediate that triggers a β-elimination cascade.[3]
-
Acid-Mediated Cleavage: While stable to mild acids, the SEM group can be removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[2]
-
However, the deprotection of SEM can be challenging. It often requires elevated temperatures or long reaction times, and the conditions are not always benign.[3][5] For instance, TBAF is basic and can be incompatible with base-sensitive functional groups, while strong acids have obvious limitations in complex molecules.
The Phenylsulfonyl Group: A Paragon of Orthogonality and Activation
Sulfonyl groups, as a class, are known for their exceptional stability under both acidic and basic conditions.[6] While the unsubstituted phenylsulfonyl group can be difficult to remove, its nitro-substituted analogue, the nitrophenylsulfonyl (nosyl or Ns) group, retains this stability while enabling a uniquely mild and selective deprotection pathway.[7] This makes the nosyl group a superior strategic choice in many contexts, particularly for the protection of primary and secondary amines.
Key Advantages of the Phenylsulfonyl (Nosyl) Group:
-
Mild and Orthogonal Deprotection: This is the most significant advantage. The nosyl group is cleaved under mild, neutral, or slightly basic conditions using a thiol nucleophile, such as thiophenol with potassium carbonate.[7] This cleavage condition is orthogonal to the vast majority of other protecting groups, including acid-labile groups (e.g., Boc), base-labile groups (e.g., Fmoc), fluoride-labile silyl ethers (including SEM), and groups removed by hydrogenolysis (e.g., Cbz).[7] This orthogonality allows for precise, selective deprotection in molecules containing multiple protected functionalities.[8][9][10][11]
-
Activation of the N-H Bond: The powerful electron-withdrawing nature of the nitrophenylsulfonyl group significantly increases the acidity of the N-H proton on the resulting sulfonamide. This facilitates N-alkylation reactions under relatively mild conditions, a feature famously exploited in the Fukuyama amine synthesis.[6][7] The SEM group offers no such activation.
-
Enhanced Crystallinity: Nosyl-protected amines are frequently crystalline solids.[7] This is a significant practical advantage in a laboratory setting, as it greatly simplifies purification by recrystallization, often leading to higher purity material compared to chromatographic purification of oils.
Head-to-Head Comparison
| Feature | Phenylsulfonyl (Nosyl) Group | SEM Group |
| Primary Application | Primary & Secondary Amines | Alcohols, Phenols, Amines[2] |
| Chemical Stability | Exceptionally high; stable to strong acids and bases.[6] | High; stable to bases, organometallics, mild acids.[1][3] |
| Deprotection Conditions | Mild Thiolysis: Thiophenol, K₂CO₃ in DMF.[7] | Fluoride: TBAF, CsF, HF.[3][4] Strong Acid: TFA, HCl.[2] Lewis Acid: MgBr₂, LiBF₄.[3][4] |
| Orthogonality | Excellent. Orthogonal to acid-labile (Boc), base-labile (Fmoc), fluoride-labile (silyl ethers), and hydrogenolysis-labile (Cbz) groups.[7] | Moderate. Orthogonal to hydrogenolysis and base-labile groups, but cleavage conditions can conflict with acid- or fluoride-sensitive functionalities. |
| Synthetic Activation | Yes. Acidifies N-H proton, facilitating N-alkylation (Fukuyama Synthesis).[6][7] | No. |
| Physical Properties | Derivatives are often highly crystalline, aiding purification.[7] | Derivatives are often oils, requiring chromatography. |
Visualizing the Strategic Advantage
The true power of the nosyl group is illustrated in the concept of orthogonal protection, where multiple protecting groups on a single molecule can be removed in any desired order without affecting the others.
Caption: Orthogonal deprotection strategy.
Deprotection Mechanisms
The fundamental difference in deprotection chemistry underscores the strategic choice between these two groups.
Caption: Contrasting deprotection pathways.
Experimental Protocols
Protocol 1: Protection of an Amine with 2-Nitrobenzenesulfonyl Chloride (Ns-Cl)
-
Setup: Dissolve the primary or secondary amine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM, ~0.2 M).
-
Addition: Cool the solution to 0 °C in an ice bath. Add 2-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the crystalline Ns-protected amine.
Protocol 2: Deprotection of a Nosyl-Protected Amine
-
Setup: Dissolve the Ns-protected amine (1.0 equiv) in dimethylformamide (DMF, ~0.1 M).
-
Reagents: Add potassium carbonate (K₂CO₃, 3.0 equiv) followed by thiophenol (2.0 equiv).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash extensively with water (3-4 times) to remove DMF, followed by a final wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude amine by flash column chromatography.
Protocol 3: Protection of an Alcohol with SEM-Cl
-
Setup: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (~0.2 M) under an inert atmosphere (N₂ or Ar).
-
Base: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Cool the solution to 0 °C.
-
Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.5 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup: Quench with saturated aqueous NH₄Cl solution. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel.
Protocol 4: Deprotection of a SEM-Protected Alcohol
-
Setup: Dissolve the SEM-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Reagent: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 equiv).
-
Reaction: Stir the solution at room temperature. The reaction may require gentle heating (40-50 °C) for sluggish substrates. Monitor by TLC until deprotection is complete (typically 2-12 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography on silica gel to isolate the deprotected alcohol.
Conclusion
While the SEM group remains a valuable and robust tool for protecting hydroxyls, the phenylsulfonyl group—specifically in its nosyl form—offers a compelling set of strategic advantages for the protection of amines. Its exceptional stability, coupled with a uniquely mild and orthogonal deprotection pathway, provides chemists with a higher degree of control and flexibility in complex synthetic endeavors. The added benefit of N-H activation for subsequent functionalization further elevates the nosyl group from a simple shield to a strategic synthetic enabler. For researchers, scientists, and drug development professionals navigating the challenges of multi-step synthesis, the phenylsulfonyl protecting group represents a powerful instrument for achieving molecular targets with greater efficiency and elegance.
References
-
Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available from: [Link]
-
Fiveable. Orthogonal Protection Definition. Available from: [Link]
-
University of Glasgow. Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]
-
Wikipedia. 2-(Trimethylsilyl)ethoxymethyl chloride. Available from: [Link]
-
National Institutes of Health. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available from: [Link]
-
National Institutes of Health. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Available from: [Link]
-
ACS Publications. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Available from: [Link]
-
Chem-Station. Sulfonyl Protective Groups. Available from: [Link]
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A Senior Application Scientist's Guide to Base Selection in Buchwald-Hartwig Amination
For researchers, medicinal chemists, and professionals in drug development, the Buchwald-Hartwig amination stands as an indispensable tool for the construction of carbon-nitrogen (C-N) bonds, a motif prevalent in a vast array of pharmaceuticals and functional materials.[1][2] The success of this palladium-catalyzed cross-coupling reaction is critically dependent on a judicious choice of reaction parameters, with the selection of the base being a paramount consideration. This guide provides an in-depth comparative analysis of commonly employed bases, supported by experimental data, to empower scientists in optimizing their Buchwald-Hartwig amination reactions for efficiency, scope, and functional group tolerance.
The Pivotal Role of the Base: More Than Just a Proton Scavenger
In the catalytic cycle of the Buchwald-Hartwig amination, the base plays a multifaceted and crucial role. Its primary function is to deprotonate the amine nucleophile (or the palladium-amine complex) to generate the more nucleophilic amide, which is essential for the subsequent reductive elimination step that forms the desired C-N bond.[2][3] However, the nature of the base—its strength, steric bulk, solubility, and counter-ion—can profoundly influence the entire catalytic cycle, from the initial oxidative addition to the final product formation. An inappropriate base can lead to slow reaction rates, catalyst decomposition, or undesired side reactions.[4]
A Comparative Analysis of Common Bases
The selection of an optimal base is highly contingent on the specific substrates, ligand, and solvent system. Below is a comparative overview of the most frequently used classes of bases in Buchwald-Hartwig amination, with supporting data to guide your selection process.
Alkali Metal Alkoxides: The Powerhouses
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the workhorses of Buchwald-Hartwig amination.[4] Their high basicity facilitates the deprotonation of a wide range of amines, often leading to high reaction rates and catalyst turnover numbers.
Key Characteristics:
-
High Reactivity: Generally provide the fastest reaction rates.
-
Broad Applicability: Effective for a wide variety of aryl halides and amines.
-
Functional Group Intolerance: Their high basicity can be detrimental to substrates bearing sensitive functional groups such as esters, enolizable ketones, and nitro groups.[2][5]
| Base | pKaH (Conjugate Acid) | Common Applications & Notes |
| NaOtBu | ~19 | Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[4][6] |
| KOtBu | ~19 | Similar to NaOtBu, often used interchangeably. |
| LHMDS | ~26 | Useful for low-temperature aminations and for substrates with protic functional groups. The solid base is air-sensitive.[2] |
Experimental Data Snapshot:
A study on the amination of aryl chlorides demonstrated the high efficiency of NaOtBu. For instance, the reaction of 4-chlorotoluene with morpholine using a palladium catalyst and a suitable phosphine ligand in the presence of NaOtBu can proceed to high yield at elevated temperatures.[5]
Inorganic Carbonates and Phosphates: The Milder Alternatives
For substrates that are incompatible with strong alkoxide bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) offer a milder and often more functional-group-tolerant approach.[4][6]
Key Characteristics:
-
Excellent Functional Group Tolerance: Compatible with a broader range of sensitive functional groups.[5]
-
Milder Reaction Conditions: Can sometimes require higher reaction temperatures or longer reaction times compared to alkoxides.
-
Solubility Issues: Their poor solubility in many organic solvents can sometimes lead to reproducibility issues, although this can also be advantageous in some cases by maintaining a low concentration of the active base.[6]
| Base | pKaH (Conjugate Acid) | Common Applications & Notes |
| Cs₂CO₃ | ~10 | Excellent functional group tolerance and often provides the highest reaction rates among the weak bases.[6] |
| K₃PO₄ | ~12.3 | Often the most efficient weak base for the arylation of amides and NH-heterocycles.[4] |
| K₂CO₃ | ~10.3 | A cost-effective option, but may require higher catalyst loadings and longer reaction times.[2] |
Experimental Data Snapshot:
In the coupling of heteroaryl chlorides with primary amines, K₃PO₄ has been shown to be a highly effective base, providing good to excellent yields where strong bases might lead to decomposition of the starting materials or products.[7]
Mechanistic Insights: How the Base Influences the Catalytic Cycle
The choice of base can have a profound impact on the kinetics and mechanism of the Buchwald-Hartwig amination. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Theoretical and experimental studies have shown that the base can influence the rate-determining step of the reaction.[8][9] For example, with strongly basic alkoxides, the deprotonation step is typically fast, and the rate-limiting step may be the oxidative addition or reductive elimination. In contrast, with weaker bases, the deprotonation of the amine can become the rate-determining step.
The nature of the solvent also plays a critical role in concert with the base. In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[8][9] In more polar solvents, dissociation of the halide from the palladium center can occur, potentially altering the mechanism and the role of the base.[8][9]
Practical Guidance for Base Selection: A Workflow
Choosing the right base is a critical step in optimizing your Buchwald-Hartwig amination. The following workflow provides a systematic approach to base selection.
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A Senior Application Scientist's Guide to Purity Assessment: A Comparative Analysis of HPLC and NMR
In the landscape of chemical synthesis and pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological data and regulatory acceptance are built. An impurity, present even in trace amounts, can alter pharmacological activity, introduce toxicity, or compromise the stability of a drug substance.[1] Therefore, the choice of analytical methodology is a critical decision that carries significant scientific and financial weight.
This guide, drawing from years of field experience, moves beyond textbook definitions to provide a practical, in-depth comparison of the two foremost techniques in purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will dissect their fundamental principles, compare their performance through experimental data, and illustrate why a truly rigorous purity assessment often lies in their synergistic, orthogonal application.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Screening
HPLC is a powerful chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure.[2] For purity analysis of synthesized compounds, Reverse-Phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
The Principle of Purity Determination by HPLC
In a typical purity assay, a solution of the synthesized compound is injected into the HPLC system. Components are separated based on their relative polarity; more polar compounds elute earlier, while less polar compounds are retained longer by the C18 column. A detector, most commonly a UV-Vis or Diode-Array Detector (DAD), measures the absorbance of the eluting compounds.[3]
Purity is most often calculated using the Area Normalization method:
Percentage Purity = (Area of the Main Peak / Total Area of All Peaks) x 100[4]
Causality Behind the Method: This calculation operates on a crucial assumption: that the analyte and all its impurities have an identical response factor (i.e., molar absorptivity) at the chosen detection wavelength.[5] This is a reasonable starting point for closely related impurities but can be a significant source of error if an impurity has a different chromophore or lacks one entirely. For this reason, HPLC is fundamentally a relative quantification method unless calibrated with certified reference standards for each impurity.
Strengths of HPLC:
-
High Sensitivity: HPLC systems can routinely detect impurities at the 0.05% level or lower, which is crucial for meeting regulatory thresholds defined by guidelines like ICH Q3A.[6][7]
-
High Resolution: Modern columns and instrumentation provide excellent resolving power, enabling the separation of structurally similar impurities, isomers, and degradation products.[8]
-
High Throughput: With typical run times of 20-30 minutes, HPLC is well-suited for screening multiple samples during process development and for routine quality control.[9]
Limitations of HPLC:
-
"Invisible" Impurities: The technique is blind to impurities that lack a UV chromophore (e.g., salts, some solvents, certain aliphatic compounds).
-
Co-elution: A single, symmetrical peak does not guarantee purity. An impurity may co-elute with the main peak, a risk that necessitates method validation using orthogonal techniques.[3][10]
-
Destructive Analysis: The sample is consumed during the analysis and cannot be recovered.[9]
-
Reference Standard Dependency: For accurate quantification of specific impurities, a reference standard for each is required, which is often impractical in early development.
Experimental Workflow for HPLC Purity Assessment
The following diagram outlines a typical workflow for determining compound purity via HPLC.
Caption: A standard workflow for HPLC purity analysis.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. Its power in purity determination comes from a fundamental principle: the area under an NMR signal (the integral) is directly proportional to the number of nuclei giving rise to that signal. [11][12] This direct proportionality makes quantitative NMR (qNMR) a primary analytical method , meaning it can determine the purity of a substance without needing a reference standard of the analyte itself.[13]
The Principle of Purity Determination by qNMR
The most robust qNMR method involves using a certified internal standard .[12][14] A known mass of the analyte is mixed with a known mass of a high-purity internal standard. The purity of the analyte is then calculated by comparing the integral of a unique analyte signal to the integral of a unique standard signal.
The calculation follows this equation:
Purity (%) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd[11]
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Subscripts a and std refer to the analyte and standard, respectively.
Causality Behind the Method: This approach is powerful because it is a ratiometric measurement against a highly characterized, often SI-traceable, standard.[12] As long as experimental parameters are set correctly (e.g., ensuring full relaxation of nuclei between pulses), the quantification is absolute and not dependent on response factors. This allows qNMR to provide a weight/weight (% w/w) purity value for the main component, accounting for any "NMR-silent" impurities like residual salts or silica gel that HPLC would miss.[15][16]
Strengths of qNMR:
-
Absolute Quantification: As a primary method, it provides a highly accurate purity value without needing an analyte-specific reference standard.[13]
-
Structural Confirmation: The same experiment used for quantification also provides the full NMR spectrum, confirming the identity and structure of the main component and potentially identifying impurities.[13]
-
Universal Detection: It can detect and quantify any soluble compound containing NMR-active nuclei, regardless of its optical properties.
-
Non-Destructive: The sample can be fully recovered after analysis by simply evaporating the deuterated solvent.[9][12]
Limitations of qNMR:
-
Lower Sensitivity: Compared to HPLC, qNMR is significantly less sensitive, typically requiring milligram quantities of sample.[9] Detecting impurities below the 0.5-1% level can be challenging.
-
Signal Overlap: In complex molecules with many signals in a crowded spectral region, finding a unique, well-resolved signal for both the analyte and standard can be difficult, potentially compromising accuracy.[17]
-
Lower Throughput: Achieving accurate quantification requires long relaxation delays (D1) to ensure all protons fully relax between scans, leading to longer experiment times per sample.[9]
Experimental Workflow for qNMR Purity Assessment
The diagram below details the meticulous process required for an accurate qNMR purity determination.
Caption: A workflow for absolute purity determination by qNMR.
Head-to-Head Comparison: HPLC vs. NMR
The choice between HPLC and NMR is not about which is "better," but which is "fitter for the intended purpose," a key principle in analytical method validation.[18][19] The table below summarizes their performance characteristics.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning between mobile and stationary phases.[2] | Signal intensity is directly proportional to the number of nuclei.[11] |
| Method Type | Relative (requires reference standards for absolute quant). | Primary / Absolute (when using a certified internal standard).[13] |
| Sensitivity | Very High (LOD/LOQ often < 0.1%). | Moderate to Low (LOD/LOQ typically > 0.5%). |
| Resolution | High to Very High; excellent for separating closely related isomers.[20] | High; can be limited by signal overlap in complex molecules.[17] |
| Throughput | High (typically 20-30 min/sample).[9] | Lower (requires long relaxation delays, >30 min/sample).[9] |
| Sample Consumption | Low (micrograms).[9] | Higher (milligrams).[9] |
| Destructive? | Yes.[9] | No, sample is recoverable.[12] |
| Quantitative Accuracy | Good to Excellent (dependent on response factor similarity). | Excellent (provides absolute % w/w purity).[17] |
| Information Provided | Retention time and UV spectrum of separated components. | Absolute purity and complete structural information of all visible components.[13] |
| Typical Impurities | Process-related impurities, degradation products, isomers (with chromophores). | All proton-containing impurities, residual solvents, water. |
The Power of Orthogonality: A Self-Validating System
In the context of analytical chemistry, "orthogonal methods" are techniques that measure the same attribute (purity) using fundamentally different principles.[21] Employing an orthogonal method is critical for ensuring the reliability of your results, as it minimizes the risk that an impurity missed by one technique will also be missed by the other.[22] HPLC (based on chromatography) and NMR (based on spectroscopy) are a classic and powerful orthogonal pair.[9][23]
A Field-Proven Scenario: A chemist synthesizes a novel compound. The HPLC-UV analysis shows a single, sharp peak with a purity of >99.5% by area normalization. This result seems excellent. However, as a measure of due diligence, a qNMR analysis is performed. The qNMR spectrum confirms the structure of the main compound but calculates the absolute purity as 92% w/w. The spectrum also reveals the presence of residual ethyl acetate (a synthesis solvent lacking a strong UV chromophore at 254 nm) and inorganic salt, which are invisible to HPLC-UV but are accounted for in the qNMR mass balance.
This is the essence of a self-validating system. HPLC confirmed the absence of UV-active, process-related impurities, while qNMR provided the true mass purity and identified non-chromophoric contaminants. Trust in the final purity value is dramatically increased.[21]
Caption: Orthogonal logic: HPLC and qNMR provide complementary data.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Per regulatory guidelines, any analytical procedure must be validated to demonstrate it is fit for its intended purpose.[18][19][24]
Protocol 1: HPLC Purity by Area Percent Normalization
-
Objective: To determine the purity profile of a synthesized compound relative to other UV-active components.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A:B to create a 1 mg/mL solution. Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Causality: Filtering is essential to remove particulates that could damage the injector or clog the column, ensuring method robustness.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: DAD, 254 nm (or λmax of the compound). Collect spectral data from 200-400 nm to assess peak purity.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram from the void volume until the end of the gradient. Calculate purity using the area normalization formula. Use the DAD software to evaluate the spectral purity of the main peak to check for co-eluting impurities.
-
Protocol 2: Absolute Purity by ¹H qNMR with an Internal Standard
-
Objective: To determine the absolute weight/weight percent purity of a synthesized compound.
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better resolution).
-
Methodology:
-
Selection of Internal Standard: Choose a standard (e.g., Maleic Acid, Dimethyl sulfone) that is of high, certified purity (>99.5%), stable, non-volatile, and has at least one sharp, well-resolved proton signal that does not overlap with any analyte signals.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound (analyte) into a vial using a microbalance (record mass ma).
-
Accurately weigh ~5 mg of the internal standard into the same vial (record mass mstd).
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
Causality: Precise weighing is the most critical step for accuracy. Using a solvent like DMSO-d₆ helps solubilize a wide range of compounds and pushes the residual water peak away from most analyte signals.
-
-
NMR Data Acquisition:
-
Experiment: Standard 1D ¹H experiment.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (a conservative value of 30-60 seconds is often a good starting point if T₁ is unknown).
-
Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[25]
-
Causality: A long relaxation delay is non-negotiable for accurate quantification. It ensures that all protons have returned to equilibrium before the next pulse, making the signal integral truly proportional to the number of protons.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, then manually phase and baseline correct the spectrum.
-
Select a well-resolved, unique signal for the analyte and integrate it (determine Ia and the number of protons Na).
-
Integrate the chosen signal for the internal standard (determine Istd and Nstd).
-
Calculate the absolute purity using the qNMR equation provided earlier.
-
-
Conclusion
Neither HPLC nor NMR is an infallible technique for purity assessment when used in isolation. HPLC serves as an indispensable high-throughput tool for detecting and quantifying UV-active, separable impurities with exceptional sensitivity. It is the workhorse for monitoring reaction progress and routine quality control. Conversely, qNMR stands as the definitive arbiter of absolute purity, providing a direct, SI-traceable measurement of the primary component's mass fraction while simultaneously confirming its chemical identity.
As senior scientists and drug development professionals, our mandate is to build a complete, unassailable body of evidence for a compound's quality. This is best achieved by embracing an orthogonal approach. By leveraging the high-resolution separation of HPLC and the absolute quantitative power of qNMR, we create a self-validating analytical system that provides the highest possible confidence in a compound's purity, satisfying both scientific rigor and the stringent expectations of regulatory bodies.[26][27][28]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
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ICH Q3A (R2) Impurities in new drug substances. (2006). European Medicines Agency (EMA). Retrieved from [Link]
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Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. Retrieved from [Link]
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Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. Retrieved from [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
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What is qNMR (quantitative NMR) ? | Applications Notes. (n.d.). JEOL Ltd. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved from [Link]
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Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]
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Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances. (n.d.). PubMed. Retrieved from [Link]
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Analytical Procedures and Methods Validation. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). Retrieved from [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). LCGC. Retrieved from [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved from [Link]
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Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
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Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025). PMC - NIH. Retrieved from [Link]
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Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. (2025). ResearchGate. Retrieved from [Link]
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Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.). Agilent. Retrieved from [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. Retrieved from [Link]
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HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Torontech. Retrieved from [Link]
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HPLC, a modular technique that complements NMR. (n.d.). specific polymers. Retrieved from [Link]
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Key Analytical Procedure Validation Regulations You Need to Know. (2025). Altabrisa Group. Retrieved from [Link]
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Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). ResearchGate. Retrieved from [Link]
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(PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). (2023). ResearchGate. Retrieved from [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central. Retrieved from [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]
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How to calculate the percentage purity using the HPLC? (2013). ResearchGate. Retrieved from [Link]
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Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (n.d.). Chromatography Online. Retrieved from [Link]
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Quantitative NMR Spectroscopy. (2017). Retrieved from [Link]
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How Pure Is Your Peak? (2018). American Pharmaceutical Review. Retrieved from [Link]
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The development of HPLC-MC as a method of purity assessment and confirmation the molecular mass of new bioactive compounds. (n.d.). Retrieved from [Link]
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The Principle of HPLC and Its application in Pharmaceutical Analysis. (2022). YouTube. Retrieved from [Link]
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You must know these facts about the % Area Normalization method for RS by HPLC. (2022). YouTube. Retrieved from [Link]
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How to design a purity test using HPLC. (2012). Chromatography Forum. Retrieved from [Link]
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A Comparative Guide to Bioisosteres of the 7-Azaindole Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has risen to prominence as a "privileged" structure, particularly in the design of kinase inhibitors.[1][2] Its unique combination of a hydrogen bond donor and acceptor mimics the adenine hinge-binding motif of ATP, leading to potent and often selective enzyme inhibition.[3] However, the relentless pursuit of optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of bioisosteric replacements. This guide provides a comprehensive comparison of key bioisosteres of the 7-azaindole scaffold, offering field-proven insights and experimental data to inform strategic decisions in medicinal chemistry programs.
The strategic incorporation of a nitrogen atom at the 7-position of the indole ring fundamentally alters the scaffold's physicochemical properties.[3][4] This modification can enhance aqueous solubility, modulate lipophilicity, and introduce an additional hydrogen bond acceptor, all of which can be leveraged to improve a compound's drug-like properties.[5][6] Nevertheless, challenges such as off-target activities or suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles can arise, prompting the investigation of alternative heterocyclic systems.
The Rationale for Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry.[7][8] For the 7-azaindole scaffold, the primary motivations for exploring bioisosteres include:
-
Improving Potency and Selectivity: Subtle changes in geometry, electronics, and hydrogen bonding patterns can lead to enhanced interactions with the target protein and reduced affinity for off-targets.
-
Optimizing Physicochemical Properties: Modulating properties like solubility, pKa, and logP can significantly impact a drug's bioavailability and formulation feasibility.[9]
-
Overcoming Metabolic Liabilities: The 7-azaindole ring can be susceptible to metabolism. Bioisosteric replacement can block or alter metabolic pathways, improving drug stability and reducing the formation of reactive metabolites.[10]
-
Navigating Intellectual Property: Novel scaffolds provide an avenue for securing new intellectual property in a competitive landscape.[2]
This guide will focus on a comparative analysis of three major classes of 7-azaindole bioisosteres: other azaindole isomers, deazapurines, and thieno- and furopyrroles.
Comparative Analysis of Key Bioisosteres
The choice of a bioisostere is highly context-dependent, and what proves advantageous for one target may be detrimental for another. The following sections provide a detailed comparison to guide this critical decision-making process.
Other Azaindole Isomers: 4-, 5-, and 6-Azaindole
The positional isomers of 7-azaindole—4-azaindole, 5-azaindole, and 6-azaindole—offer a nuanced approach to modulating molecular properties while retaining the fundamental pyrrolopyridine core.[11] The location of the nitrogen atom significantly influences the electron distribution, dipole moment, and hydrogen bonding capabilities of the ring system.[3]
A comparative study on HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) revealed that 4-azaindole and 7-azaindole analogs exhibited better efficacy than the parent indole compound, whereas 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[11] Conversely, in the development of cell division cycle 7 (Cdc7) kinase inhibitors, 5-azaindole derivatives displayed potent inhibitory activity, while the corresponding 4-, 6-, and 7-azaindole isomers were less active.[11]
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole | Source(s) |
| H-bond Acceptor Position | N4 | N5 | N6 | N7 | [3] |
| General Solubility | Enhanced over indole | Enhanced over indole | Enhanced over indole | Enhanced over indole | [2] |
| Metabolic Stability (HLM) | Generally improved | Generally improved | Generally improved | Generally improved | [2] |
| Kinase Hinge Binding | Can act as H-bond acceptor | Can act as H-bond acceptor | Can act as H-bond acceptor | Excellent H-bond donor/acceptor | [2][3] |
Expertise & Experience: The choice between azaindole isomers is often driven by the specific topology of the target's active site. For kinase inhibition, the 7-azaindole's N7 atom is ideally positioned to accept a hydrogen bond from the kinase hinge region, a feature that is not always geometrically feasible for the other isomers. However, for targets where this specific interaction is not paramount, other isomers may offer advantages in terms of vector space for substituent placement or improved off-target profiles.
Deazapurines: The Pyrrolo[2,3-d]pyrimidine Scaffold
Deazapurines, particularly the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, are classic bioisosteres of purines and, by extension, 7-azaindole.[12][13] The replacement of the CH group at the 8-position of 7-azaindole with a nitrogen atom creates a pyrimidine ring fused to the pyrrole. This modification has profound effects on the electronic nature and hydrogen bonding potential of the scaffold.
7-Deazapurine nucleosides have shown significant promise as antitumor and antiviral agents.[14] The replacement of the N7 atom in purines with a carbon atom makes the five-membered ring more electron-rich and allows for substitution at the C7 position, which can lead to enhanced binding to enzymes.[12] Several approved drugs, including the JAK inhibitor Ruxolitinib and the CDK4/6 inhibitor Ribociclib, feature the 7-deazapurine core, highlighting its therapeutic value.[13]
| Property | 7-Azaindole | 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) | Source(s) |
| Core Structure | Pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-d]pyrimidine | [3][12] |
| H-bond Donors/Acceptors | 1 Donor (N1-H), 1 Acceptor (N7) | 1 Donor (N1-H), 2 Acceptors (N3, N7-H replaced by N) | [3][12] |
| Electron Density | Pyrrole ring is electron-rich | Pyrrole ring is more electron-rich than in 7-azaindole | [12] |
| Key Applications | Kinase inhibitors, various CNS targets | Kinase inhibitors, antivirals, anticancer agents | [13][15] |
Trustworthiness: The clinical success of 7-deazapurine-containing drugs validates this scaffold as a robust bioisosteric replacement for 7-azaindole. Its ability to engage in multiple hydrogen bonding interactions often translates to high potency. However, the increased nitrogen content can also lead to higher polarity, which may need to be balanced to ensure adequate cell permeability.
Thieno- and Furopyrroles: Exploring Fused Five-Membered Rings
Replacing the pyridine ring of 7-azaindole with other five-membered aromatic rings, such as thiophene or furan, gives rise to thienopyrrole and furopyrrole scaffolds, respectively. These bioisosteres offer distinct electronic and steric properties.
Thienopyrroles , with a thiophene ring fused to a pyrrole, have garnered interest for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[16][17] The sulfur atom in the thiophene ring can influence the molecule's conformation and potential for sulfur-aromatic interactions. Thieno[2,3-d]pyrimidines, which can be considered bioisosteres of 7-deazapurines, have also been explored as potent kinase inhibitors.[18]
Furopyrroles , containing a furan ring, are less explored but offer another avenue for scaffold hopping. The oxygen atom in the furan ring can act as a hydrogen bond acceptor and imparts different electronic properties compared to its sulfur-containing counterpart.
| Property | 7-Azaindole | Thienopyrrole | Furopyrrole | Source(s) |
| Fused Ring | Pyridine | Thiophene | Furan | [16][19] |
| Heteroatom in Fused Ring | Nitrogen | Sulfur | Oxygen | [16][19] |
| Key Biological Activities | Kinase inhibition | Anticancer, antimicrobial, anti-inflammatory | Anticancer, antiviral | [15][17][19] |
Authoritative Grounding: The exploration of thieno- and furopyrrole scaffolds as 7-azaindole bioisosteres is an active area of research. While they may not always replicate the canonical hinge-binding interactions of 7-azaindole, they can present novel binding modes and opportunities to improve properties like metabolic stability, as the sites of metabolism are altered.
Experimental Protocols
To ensure the practical applicability of this guide, the following section details a representative experimental workflow for the comparative evaluation of bioisosteres.
Workflow for Comparative Evaluation of Bioisosteres
Caption: General experimental workflow for the evaluation of 7-azaindole bioisosteres.
Representative Protocol: Synthesis of a 4-Chloro-1H-pyrrolo[2,3-b]pyridine (a 7-Azaindole Intermediate)
This protocol describes a common method for the synthesis of a functionalized 7-azaindole scaffold, which can then be further elaborated.
Materials:
-
2-Amino-3-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Methanesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Chlorination: To a solution of 2-amino-3-methylpyridine in DMF, add NCS portion-wise at room temperature. Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-water. The resulting precipitate is filtered, washed with water, and dried to yield 2-amino-5-chloro-3-methylpyridine.
-
Cyclization (Batcho-Leimgruber Indole Synthesis): The chlorinated intermediate can then be subjected to conditions that form the pyrrole ring. A common method involves reaction with a suitable reagent to form an enamine, followed by cyclization.
-
Alternative Synthesis of 4-Chloro-7-azaindole: A reported method involves the treatment of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one with methanesulfonyl chloride in DMF.[20] The reaction mixture is heated, and upon completion, it is poured over crushed ice and neutralized with NaOH to precipitate the product.[20]
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The comparison of the obtained data with literature values for the target compound validates the synthetic outcome.
Representative Protocol: Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient.
-
Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness: This assay includes essential controls to ensure data validity. The dose-response curve provides a robust measure of potency, and the results should be reproducible across multiple experiments.
Conclusion and Future Perspectives
The 7-azaindole scaffold is a powerful and validated starting point for the design of potent and selective ligands, particularly kinase inhibitors.[1] However, the strategic application of bioisosterism is crucial for fine-tuning molecular properties and overcoming the challenges encountered during drug development. This guide has provided a comparative analysis of key bioisosteres, including other azaindole isomers, deazapurines, and thieno- and furopyrroles.
The choice of a bioisosteric replacement is not a one-size-fits-all solution.[9] It requires a deep understanding of the target's active site, the desired physicochemical properties, and potential metabolic liabilities. As our understanding of these complex relationships grows, and as new synthetic methodologies emerge, the palette of viable bioisosteres for the 7-azaindole scaffold will continue to expand, providing medicinal chemists with an ever-more-powerful toolkit to design the next generation of innovative therapeutics.
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The Unambiguous Proof: A Comparative Guide to Validating Synthesized Compound Structures by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the synthesis of a novel compound is a significant milestone. However, the true value of this achievement hinges on the unequivocal confirmation of its three-dimensional structure. An incorrectly assigned structure can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising drug candidate. While several analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography stands as the gold standard, providing definitive and high-resolution proof of molecular architecture.
This guide offers an in-depth comparison of X-ray crystallography with its primary alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices, present detailed protocols, and provide the data necessary to select the most appropriate validation strategy for your synthesized compound.
The Decisive Power of X-ray Crystallography
X-ray crystallography is an analytical technique that provides the precise arrangement of atoms in a crystalline solid.[1] By irradiating a single crystal with X-rays, a unique diffraction pattern is generated, which can be mathematically reconstructed into a three-dimensional electron density map of the molecule.[2] This map allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.[3]
The journey from a newly synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience. The quality of the final structure is intrinsically linked to the quality of the crystal used for analysis.[4]
The Crystallographic Workflow: From Powder to Proof
The path to a definitive crystal structure can be broken down into four key stages: crystallization, data collection, structure solution, and refinement.
Caption: The workflow for single-crystal X-ray crystallography.
Experimental Protocol: Obtaining a Crystal Structure
1. Crystallization (The Art and Science): This is often the most challenging step.[4] The goal is to slowly create a supersaturated solution from which the compound will precipitate in an ordered, crystalline form.
-
Solvent Selection: Begin by testing the solubility of your compound in a range of solvents with varying polarities. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent increases the compound's concentration, leading to crystallization.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: Carefully layer a solvent in which your compound is soluble on top of a denser, miscible anti-solvent. Crystals may form at the interface as the solvents slowly mix.
-
2. Crystal Selection and Mounting:
-
Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or other imperfections. The ideal size is typically between 0.1 and 0.5 mm.[5]
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is then rotated while being irradiated with a monochromatic X-ray beam.[6] A detector records the positions and intensities of the diffracted X-rays, creating a series of diffraction images.[7]
4. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and symmetry of the crystal.
-
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[6] For small molecules, "direct methods" are typically used to solve this problem and generate an initial electron density map.
-
An atomic model is built into the electron density map, and the positions and thermal parameters of the atoms are refined against the experimental data to achieve the best possible fit.[2]
-
The final, validated structure is typically presented in a Crystallographic Information File (CIF).[8] This standardized text file contains all the information about the crystal structure and the experimental conditions.[9]
The Alternatives: NMR and Mass Spectrometry
While X-ray crystallography provides the ultimate structural proof, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques that offer complementary information and are often used for initial characterization and routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[10] It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[11]
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the assembly of the molecular framework.
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12] It is highly sensitive and can provide the exact molecular weight of a compound, which is crucial for confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.[13]
Head-to-Head Comparison: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific question being asked, the nature of the compound, and the resources available.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Obtained | Unambiguous 3D structure, bond lengths, bond angles, absolute stereochemistry, packing | Connectivity, stereochemistry, dynamic information in solution | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid, liquid, or gas (ionized) |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Resolution | Atomic (typically <1 Å)[14] | Varies; provides detailed connectivity | High mass accuracy |
| Key Advantage | Definitive, high-resolution structure | Provides information on solution-state conformation and dynamics[15] | High sensitivity and speed |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain[16] | Can be difficult to interpret for complex molecules; less definitive than X-ray | Provides limited information on stereochemistry and connectivity |
| Typical Experiment Time | Hours to days (including crystallization) | Minutes to hours | Minutes |
Causality in Experimental Choices: A Scientist's Perspective
As a Senior Application Scientist, the decision-making process for structural validation is guided by a logical progression of inquiry:
-
Initial Confirmation (MS): Upon synthesizing a new compound, the first step is typically to obtain a mass spectrum. This quickly confirms whether a compound with the expected molecular weight has been formed. High-resolution mass spectrometry can provide the elemental formula, adding another layer of confidence.
-
Connectivity and Preliminary Stereochemistry (NMR): With the correct molecular formula in hand, a suite of NMR experiments is performed. This allows for the piecing together of the molecular backbone and provides strong evidence for the relative stereochemistry. For many routine synthetic transformations, high-quality NMR data is often considered sufficient for publication.
-
The Unambiguous Proof (X-ray Crystallography): When is the definitive, and often more time-consuming, step of X-ray crystallography necessary?
-
Novel Scaffolds: For entirely new molecular frameworks where no precedent exists.
-
Complex Stereochemistry: When multiple stereocenters are present and their relative and absolute configurations cannot be definitively assigned by NMR.
-
Drug Development: In the pharmaceutical industry, a crystal structure is often a regulatory requirement and is crucial for understanding drug-target interactions.[3]
-
Publication in High-Impact Journals: For groundbreaking work, the unequivocal proof of structure provided by X-ray crystallography is often expected.
-
Trustworthiness and Self-Validation
Each of these techniques has internal validation metrics:
-
X-ray Crystallography: The refinement process yields quality indicators such as the R-factor, which measures the agreement between the crystallographic model and the experimental X-ray diffraction data.[2] A low R-factor indicates a good fit.
-
NMR Spectroscopy: The consistency of data across multiple, complementary NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) provides a self-validating system. The proposed structure must be consistent with all observed correlations and coupling constants.[17]
-
Mass Spectrometry: The isotopic distribution pattern in a high-resolution mass spectrum should match the theoretical pattern for the proposed elemental formula.
Conclusion: An Integrated Approach to Structural Validation
While X-ray crystallography remains the unparalleled gold standard for the definitive validation of a synthesized compound's structure, a comprehensive approach that integrates data from mass spectrometry and NMR spectroscopy is the most efficient and scientifically rigorous strategy. Mass spectrometry provides a rapid check of the molecular weight and formula, while NMR offers detailed insights into the molecular framework in solution. When absolute, unambiguous proof is required, particularly for novel compounds, complex stereoisomers, and in the context of drug discovery, the atomic-level resolution of single-crystal X-ray crystallography is indispensable. By understanding the strengths and limitations of each technique, researchers can make informed decisions to confidently and accurately characterize their synthesized molecules.
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Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The crystallographic information file (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Principles of Halogenated Waste Management
The fundamental principle guiding the disposal of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is waste stream segregation . Halogenated organic compounds require specialized disposal methods, typically high-temperature incineration, to prevent the release of toxic and environmentally persistent byproducts.[3] Co-mingling this waste with non-halogenated organic solvents can contaminate the entire waste stream, leading to significantly higher disposal costs and potential regulatory infractions.[2]
| Waste Category | Description | Disposal Requirement |
| Halogenated Organic Waste | Organic compounds containing chlorine, bromine, fluorine, or iodine.[3] | Segregated collection in designated, labeled containers for incineration.[4][5] |
| Non-Halogenated Organic Waste | Organic compounds without halogen atoms (e.g., acetone, hexane, ethanol).[6] | Collected separately from halogenated waste. |
| Aqueous Waste | Solutions of acids, bases, and inorganic salts. | Collected separately; may require neutralization before disposal. |
| Solid Chemical Waste | Contaminated labware (e.g., gloves, pipette tips, vials). | Disposed of in designated solid waste containers, segregated by chemical contamination. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and associated waste.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
This guide provides essential safety and handling protocols for 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a compound utilized in advanced research and drug development. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally related compounds and established laboratory safety standards to provide a robust framework for its safe handling. The protocols outlined herein are designed to empower researchers with the knowledge to minimize exposure and mitigate risks effectively.
Hazard Identification and Risk Assessment
A supplier of this compound has provided the following hazard and precautionary statements[1]:
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
-
Drawing parallels from related compounds such as pyridine, it is prudent to assume that this compound may also be harmful if inhaled or absorbed through the skin and could potentially cause respiratory tract irritation[2]. The presence of halogens (chlorine and iodine) necessitates careful handling to avoid the release of hazardous vapors or dust.
Table 1: Summary of Potential Hazards
| Hazard Category | Description | Primary Exposure Routes |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion |
| Skin Irritation | Causes skin irritation upon direct contact. | Dermal |
| Eye Irritation | Causes serious eye irritation upon direct contact. | Ocular |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or vapor. | Inhalation |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE program is crucial for minimizing exposure. The following recommendations are based on a conservative risk assessment, adhering to the principles of "as low as reasonably practicable" (ALARP) exposure. All PPE should be selected based on its chemical resistance and suitability for the tasks being performed[3].
Primary Engineering Controls: The First Line of Defense
All handling of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This primary engineering control is non-negotiable and serves to capture any dust or vapors at the source, preventing inhalation exposure.
Essential Personal Protective Equipment
The following is a detailed breakdown of the required PPE:
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: ANSI Z87.1-compliant safety glasses are the minimum requirement for any laboratory work.
-
Chemical Splash Goggles: Due to the "causes serious eye irritation" classification, chemical splash goggles that provide a complete seal around the eyes are mandatory when handling the solid or solutions.
-
Face Shield: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during quenching of reactions.
-
-
Hand Protection:
-
Double Gloving: The use of two pairs of nitrile gloves is recommended. This provides an additional layer of protection against potential tears or rapid permeation. Nitrile gloves offer good resistance to a wide range of chemicals. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised. A schedule for regular glove replacement should be established to prevent permeation[4].
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a significant risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
In general, handling this compound within a properly functioning chemical fume hood should provide adequate respiratory protection.
-
If there is a potential for aerosol generation or if work must be conducted outside of a fume hood (which is strongly discouraged), a risk assessment must be performed to determine the appropriate level of respiratory protection. This may include a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter. All personnel requiring respiratory protection must be properly fit-tested and trained in its use[5].
-
Table 2: PPE Selection Guide
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Fume Hood |
| Running Reactions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Fume Hood |
| Large-Scale Operations/Splash Risk | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat, Chemical Apron | Fume Hood |
| Emergency Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile Gloves | Chemical Resistant Suit | NIOSH-approved Respirator |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure
Caption: Workflow for the correct sequence of donning PPE.
Doffing Procedure
Caption: Workflow for the correct sequence of doffing PPE.
Operational and Disposal Plans
Handling and Storage
-
Store 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6].
-
Avoid the generation of dust. If possible, use a spatula that minimizes dust formation.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety personnel. Small spills within a chemical fume hood can be managed by trained personnel wearing appropriate PPE.
-
Contain the spill: Use an inert absorbent material such as vermiculite or sand.
-
Collect the absorbent material: Carefully scoop the contaminated absorbent into a designated, labeled waste container.
-
Decontaminate the area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of all contaminated materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
Waste Disposal
As a halogenated organic compound, 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and any materials contaminated with it must be disposed of as hazardous waste.[7]
-
Segregation is Key: Do not mix halogenated organic waste with non-halogenated waste streams.[8][9][10] This is crucial for proper disposal and cost management.
-
Waste Containers: Collect all waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."[8]
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion: A Culture of Safety
The safe handling of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the protocols outlined in this guide, researchers can create a safe working environment that fosters scientific advancement while prioritizing personal and collective well-being. This commitment to a culture of safety is not merely a procedural requirement but a professional and ethical obligation.
References
- Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol.
- Unknown.
- Braun Research Group.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Campus Operations.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
- US EPA. (2025, September 12). Personal Protective Equipment.
- Unknown. (2011, August 29).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
- National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf.
- Thermo Fisher Scientific. (2010, October 29).
- Sigma-Aldrich. (2025, August 5).
- BLD Pharmatech. (n.d.). 1-(benzenesulfonyl)-6-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine.
- Fisher Scientific. (2009, October 2).
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
